molecular formula C7H10ClN3 B1390844 6-chloro-N,N,2-trimethylpyrimidin-4-amine CAS No. 58514-89-9

6-chloro-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B1390844
CAS No.: 58514-89-9
M. Wt: 171.63 g/mol
InChI Key: MEFOLQWSRBDONE-UHFFFAOYSA-N
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Description

6-chloro-N,N,2-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-N,N,2-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5-9-6(8)4-7(10-5)11(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFOLQWSRBDONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654574
Record name 6-Chloro-N,N,2-trimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58514-89-9
Record name 6-Chloro-N,N,2-trimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS 5621-01-2): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine derivative identified by CAS number 5621-01-2. While not an active pharmaceutical ingredient (API) itself, this compound is a highly valuable synthetic intermediate, or building block, in the field of medicinal chemistry. Its strategic design, featuring a reactive chlorine atom at the C6 position and specific methyl substitutions, makes it a versatile scaffold for constructing complex molecules. This document details the compound's chemical properties, outlines a logical synthetic approach, explores its chemical reactivity, and discusses its critical role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Safety protocols for handling and storage are also provided for researchers and drug development professionals.

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic motif that occupies a privileged position in chemistry and biology. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery for decades.[2][3] The versatility of the pyrimidine scaffold allows for diverse substitutions, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Many approved drugs, such as the cholesterol-lowering agent Rosuvastatin, incorporate a pyrimidine core, underscoring its importance in modern pharmaceuticals.[5][6] The subject of this guide, this compound, represents a strategic iteration of this scaffold, designed for efficient chemical modification.

Compound Profile: this compound

A precise understanding of a compound's fundamental properties is the starting point for its effective application in research and development.

Table 1: Chemical Identity

IdentifierValue
IUPAC Name 6-chloro-N,2-dimethylpyrimidin-4-amine[7]
CAS Number 5621-01-2[7][8]
Molecular Formula C₆H₈ClN₃[8]
Molecular Weight 157.60 g/mol [8]
InChI Key TVPZEVZEMNVSAS-UHFFFAOYSA-N[7]
Canonical SMILES CC1=NC(=CC(=N1)Cl)NC[7]

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Solid[9]
Melting Point 70-72 °C[10]
Purity Typically ≥98% for research gradesN/A

Synthesis and Mechanistic Considerations

While specific industrial-scale syntheses may be proprietary, a robust and logical laboratory-scale synthesis can be proposed based on established pyrimidine chemistry. The most common strategy involves the regioselective functionalization of a readily available dichloropyrimidine precursor. The key to this synthesis is controlling the reactivity of the two chlorine atoms at the C4 and C6 positions, which can be differentiated based on reaction conditions.

Proposed Synthetic Workflow

The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be efficiently prepared from 4,6-dichloro-2-methylpyrimidine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA) (1.5 equivalents).

  • Nucleophilic Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of dimethylamine (1.1 equivalents, typically as a solution in THF or ethanol) dropwise, maintaining the temperature below 10 °C. The use of controlled, low temperature is crucial to favor substitution at the more electronically activated C4 position over the C6 position.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 4,6-dichloro-2-methylpyrimidine reagent Dimethylamine (HN(CH3)2) DIEA, DMF, 0°C to RT start->reagent product This compound (Target Compound) reagent->product Regioselective SNAr at C4

Caption: Proposed synthesis of the target compound via SNAr.

Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on the known structure of the molecule.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Signature
¹H NMR Singlet, ~6.5-6.8 ppm (1H, C5-H); Singlet, ~3.1-3.3 ppm (6H, N(CH₃)₂); Singlet, ~2.4-2.6 ppm (3H, C2-CH₃).
¹³C NMR Resonances at ~160-165 ppm (C2, C4, C6); Resonance at ~100-105 ppm (C5); Resonances for methyl carbons at ~38 ppm (N(CH₃)₂) and ~25 ppm (C2-CH₃).
HRMS (ESI+) Calculated m/z for [C₆H₉ClN₃]⁺. The presence of a single chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Chemical Reactivity: The Gateway to Molecular Diversity

The primary utility of this compound lies in the predictable reactivity of its C6-chloro substituent. This chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[11] This allows for the covalent attachment of a wide array of functional groups and molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key transformations include:

  • Amination: Reaction with primary or secondary amines introduces diverse amino functionalities. This is a cornerstone reaction in the synthesis of many kinase inhibitors.

  • Thiolation: Reaction with thiols provides access to thioether derivatives.

  • Alkoxylation: Reaction with alcohols or phenols, often under basic conditions, yields ether-linked compounds.

  • Cross-Coupling Reactions: The chloro-pyrimidine can also serve as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

G sub This compound nuc1 Primary/Secondary Amine (R1R2NH) sub->nuc1 nuc2 Thiol (R-SH) sub->nuc2 nuc3 Boronic Acid (R-B(OH)2) sub->nuc3 prod1 C6-Amino Derivative nuc1->prod1 SNAr prod2 C6-Thioether Derivative nuc2->prod2 SNAr prod3 C6-Aryl/Alkyl Derivative nuc3->prod3 Suzuki Coupling

Caption: Reactivity of the C6-chloro group with various nucleophiles.

Applications in Drug Discovery and Development

This compound is a quintessential building block for constructing libraries of potential drug candidates. Its value is particularly evident in the development of kinase inhibitors, a major class of anticancer drugs. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, with side chains that project outwards to confer selectivity and potency.

A structurally related compound, 6-chloro-N-methylpyrimidin-4-amine, is a known intermediate in the synthesis of Infigratinib, a fibroblast growth factor receptor (FGFR) kinase inhibitor.[12] This provides a direct analogue for the utility of the title compound. The N,N,2-trimethylpyrimidin-4-amine core can serve as an effective "hinge-binding" motif, while the reactive C6-chloro position allows for the systematic introduction of different chemical groups to probe the solvent-exposed region of an enzyme's active site. This modular approach accelerates the discovery of lead compounds by allowing researchers to efficiently explore the chemical space around a validated core scaffold.

Safety, Handling, and Storage Protocol

As with any laboratory chemical, proper handling and storage procedures are mandatory to ensure personnel safety and maintain compound integrity.

Table 4: GHS Hazard Classification

Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[8][13][14]
H319 Causes serious eye irritationEye Irritation (Category 2A)[8][13][14]
H315 Causes skin irritationSkin Irritation (Category 2)[13][14]
H317 May cause an allergic skin reactionSkin Sensitization (Category 1)[13][14]
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)[13][14]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.[8]

  • PPE: Wear standard personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][15]

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]

    • Skin: Remove contaminated clothing and rinse skin thoroughly with water.[8]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[8]

Storage Conditions
  • Long-Term Storage: For optimal stability, store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] Protect from moisture and light.[8]

  • Short-Term Storage: Shipping and short-term storage at ambient temperature (for periods of less than two weeks) are generally acceptable.[8]

Conclusion

This compound is a specialized chemical intermediate of significant value to the drug discovery and development community. Its utility is not derived from its own biological activity, but from its strategically designed structure. The combination of a stable, drug-like pyrimidine core and a highly reactive C6-chloro handle provides a powerful and versatile platform for the synthesis of diverse and complex molecular libraries. Its predictable reactivity in nucleophilic substitution and cross-coupling reactions enables medicinal chemists to efficiently conduct SAR studies, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

An In-depth Technical Guide to the Physical Properties of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine derivative, presents a molecule of significant interest within contemporary chemical research and drug discovery paradigms. Its structural motifs, featuring a chlorinated pyrimidine core with strategic methyl and dimethylamino substitutions, suggest potential applications as a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its fundamental physical properties is paramount for its effective handling, characterization, and deployment in synthetic strategies. This guide provides a detailed exploration of the key physical characteristics of this compound, underpinned by established analytical methodologies.

Molecular and Physicochemical Profile

A foundational aspect of characterizing any chemical entity lies in its molecular formula and weight, which dictates its stoichiometric behavior and provides a basis for spectroscopic analysis.

PropertyValueSource
Molecular Formula C₇H₁₀ClN₃-
Molecular Weight 171.63 g/mol [1]
CAS Number 58514-89-9[2]

These fundamental identifiers are crucial for unambiguous documentation and database referencing.

Thermochemical Properties

The thermal behavior of a compound, specifically its melting and boiling points, offers critical insights into its purity, lattice energy (for solids), and volatility.

PropertyValueSource
Melting Point 70-72°C[2]
Boiling Point 267.1°C at 760 mmHg[2]

The melting point range of 70-72°C suggests that this compound exists as a crystalline solid at ambient temperature. A narrow melting range is indicative of high purity. The boiling point, determined at atmospheric pressure, underscores the compound's thermal stability at elevated temperatures.

Density and Solubility

PropertyValueSource
Density 1.207 g/cm³[2]
Solubility No experimental data available. Predicted to have low solubility in water and higher solubility in organic solvents.

Experimental Protocols for Physical Property Determination

The following section details the standardized methodologies for the experimental determination of the aforementioned physical properties. The rationale behind key procedural steps is elucidated to provide a deeper understanding of the experimental design.

Workflow for Physical Property Characterization

G cluster_0 Sample Reception & Preparation cluster_1 Thermochemical Analysis cluster_2 Physicochemical Analysis cluster_3 Data Compilation & Reporting Sample Receive Compound Purity Assess Purity (e.g., LC-MS) Sample->Purity Dry Dry Sample (Desiccator) Purity->Dry MP Melting Point Determination Dry->MP BP Boiling Point Determination Dry->BP Sol Solubility Profiling Dry->Sol Density Density Measurement Dry->Density Table Tabulate Results MP->Table BP->Table Sol->Table Density->Table Report Generate Technical Report Table->Report

Caption: Workflow for the comprehensive physical characterization of a novel chemical entity.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to collect a small amount of material (2-3 mm in height).

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approximate the melting point, followed by a slower, more precise heating rate (1-2°C per minute) as the approximate melting point is approached.

  • Observation: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Causality in Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate temperature reading.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound (if melted) is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality in Experimental Choices:

  • Inverted Capillary: Traps the vapor of the substance, allowing for the visual determination of the point at which the external pressure equals the vapor pressure.

  • Thiele Tube Design: Facilitates uniform heating of the sample and thermometer bulb.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated, and the solubility is observed. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

  • Temperature Effects: The test can be repeated at an elevated temperature to assess the effect of temperature on solubility.

Causality in Experimental Choices:

  • Range of Solvents: Provides a comprehensive profile of the compound's solubility characteristics, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Spectroscopic Characterization Workflow

While specific experimental spectra for this compound are not publicly available, the following workflow outlines the standard procedures for its structural elucidation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation MS Mass Spectrometry (MS) HNMR ¹H NMR MS->HNMR IR Infrared (IR) Spectroscopy IR->HNMR CNMR ¹³C NMR HNMR->CNMR TwoDNMR 2D NMR (COSY, HSQC, HMBC) CNMR->TwoDNMR Confirm Confirm Structure TwoDNMR->Confirm

References

An In-Depth Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] Within this broad class of compounds, 6-chloro-N,N,2-trimethylpyrimidin-4-amine stands out as a key intermediate and building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Compound Profile: Physicochemical and Structural Characteristics

This compound, identified by the CAS Number 58514-89-9 , is a substituted pyrimidine with key functional groups that dictate its reactivity and utility as a synthetic intermediate.[2][3][4]

Molecular Structure and Properties

The foundational structure consists of a pyrimidine ring substituted with a chlorine atom at the 6-position, a dimethylamino group at the 4-position, and a methyl group at the 2-position. The presence of the electron-withdrawing chlorine atom and the electron-donating amino and methyl groups creates a unique electronic landscape within the aromatic ring, influencing its reactivity in nucleophilic substitution reactions.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
CAS Number 58514-89-9[2][3][4]
Molecular Formula C₇H₁₀ClN₃[2][3]
Molecular Weight 171.63 g/mol [2][3][5][6]
IUPAC Name This compound
Synonyms 6-chloro-N,N,2-trimethyl-4-pyrimidinamine[3]
Physical State Solid (at standard conditions)
Melting Point 70-72 °C
Boiling Point 267.1 °C at 760 mmHg
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages the reactivity of dichlorinated pyrimidine precursors. The most logical and industrially scalable approach involves the sequential nucleophilic aromatic substitution (SNAr) on a suitable starting material, such as 4,6-dichloro-2-methylpyrimidine.

Proposed Synthesis Pathway

The synthesis can be logically broken down into two primary stages: the formation of the dichlorinated pyrimidine core, followed by selective amination.

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

The precursor, 4,6-dichloro-2-methylpyrimidine, can be synthesized from 4,6-dihydroxy-2-methylpyrimidine. This reaction typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms.[4] A general procedure involves heating 4,6-dihydroxy-2-methylpyrimidine with an excess of the chlorinating agent, often in the presence of a catalytic amount of a tertiary amine or in a suitable solvent like acetonitrile.[4]

Synthesis_Step_1 start 4,6-dihydroxy-2-methylpyrimidine product1 4,6-dichloro-2-methylpyrimidine start->product1 Chlorination reagent1 POCl₃ or SOCl₂ reagent1->product1

Fig. 1: Synthesis of the dichlorinated intermediate.

Step 2: Selective Amination

The key to synthesizing the target molecule lies in the differential reactivity of the two chlorine atoms on the 4,6-dichloro-2-methylpyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position. This selectivity is exploited by reacting the dichlorinated intermediate with dimethylamine. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated.

Synthesis_Step_2 start 4,6-dichloro-2-methylpyrimidine product2 This compound start->product2 Selective Amination (SNAr) reagent2 Dimethylamine (HN(CH₃)₂) reagent2->product2

Fig. 2: Selective amination to yield the final product.
Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on established chemical principles for pyrimidine synthesis. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

  • Preparation of 4,6-dichloro-2-methylpyrimidine:

    • In a reaction vessel equipped with a reflux condenser and a stirring mechanism, cautiously add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride.

    • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-methylpyrimidine.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of this compound:

    • Dissolve the purified 4,6-dichloro-2-methylpyrimidine in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

    • Cool the solution in an ice bath.

    • Slowly add a solution of dimethylamine (typically in an alcohol or as a gas) to the reaction mixture.

    • Allow the reaction to proceed at a controlled temperature, monitoring its completion by TLC or HPLC.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

    • Purify the final compound by column chromatography or recrystallization to obtain this compound.

Applications in Research and Drug Development

Substituted pyrimidines are a class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][7] this compound, as a key intermediate, provides a versatile scaffold for the synthesis of novel bioactive molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in the synthesis of more complex molecules. The remaining chlorine atom at the 6-position can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of compound libraries for high-throughput screening. This reactivity is central to its utility in medicinal chemistry for the development of targeted therapies.

Potential in Antifungal Drug Discovery

While specific studies on the antifungal activity of this compound are not extensively documented in publicly available literature, the broader class of chloropyrimidines has shown promise as antifungal agents.[3][6] The mechanism of action for some pyrimidine-based antifungals involves the disruption of essential cellular processes in fungi.[8] It is plausible that derivatives of this compound could be synthesized and evaluated for their potential to inhibit fungal growth, targeting enzymes or pathways essential for fungal survival.

The general workflow for such a drug discovery program is outlined below:

Drug_Discovery_Workflow A This compound (Scaffold) B Library Synthesis (via Nucleophilic Substitution at C6) A->B C High-Throughput Screening (Antifungal Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Fig. 3: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier for detailed information on toxicity, handling, and disposal.

General Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions to ensure selectivity, is achievable through established synthetic methodologies. The true value of this compound lies in its utility as a scaffold for the creation of diverse molecular libraries. Future research efforts should focus on the systematic exploration of derivatives of this compound for various therapeutic applications, particularly in the development of novel antifungal and antimicrobial agents. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the heterocyclic compound 6-chloro-N,N,2-trimethylpyrimidin-4-amine . Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a plausible synthetic pathway based on established chemical principles, and explores its potential significance within the broader context of pyrimidine-based pharmacophores.

Core Compound Identification and Structural Elucidation

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds that form the backbone of nucleobases and a multitude of biologically active molecules.[1][2][3] The precise arrangement of its substituents—a chloro group at position 6, a dimethylamino group at position 4, and a methyl group at position 2—is critical to its chemical reactivity and potential biological function.

Chemical Formula and Molecular Weight

The fundamental chemical identity of this compound is summarized in the table below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 58514-89-9N/A
Molecular Formula C₇H₁₀ClN₃N/A
Molecular Weight 171.63 g/mol N/A
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of its constituent atoms.

Figure 1. 2D structure of this compound.

Proposed Synthesis Protocol

Rationale for the Synthetic Approach

The proposed synthesis begins with a readily available precursor, 2-methyl-4,6-dihydroxypyrimidine (or its tautomeric forms), and proceeds through chlorination followed by nucleophilic aromatic substitution. This approach is logical due to the predictable reactivity of the pyrimidine ring system. The hydroxyl groups of the starting material can be converted to chloro groups, which are excellent leaving groups for subsequent substitution by amines.

Step-by-Step Experimental Workflow

Step 1: Dichlorination of 2-Methyl-4,6-dihydroxypyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine to its corresponding dichloro derivative. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

  • Reaction: 2-methyl-4,6-dihydroxypyrimidine is reacted with an excess of phosphorus oxychloride.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2-methyl-4,6-dihydroxypyrimidine.

    • Carefully add an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

    • The resulting precipitate, 4,6-dichloro-2-methylpyrimidine, is collected by filtration, washed with cold water, and dried.

Step 2: Selective Nucleophilic Aromatic Substitution

The subsequent step involves the selective substitution of one of the chloro groups with dimethylamine. The two chloro groups at the 4 and 6 positions are electronically equivalent, so the reaction is expected to proceed at either position.

  • Reaction: 4,6-dichloro-2-methylpyrimidine is reacted with dimethylamine.

  • Procedure:

    • Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

    • Add a solution of dimethylamine (typically as a solution in a solvent like THF or as an aqueous solution) in a stoichiometric amount or slight excess.

    • Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized, but a starting point could be 80-100 °C for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

G Start 2-Methyl-4,6-dihydroxypyrimidine Intermediate 4,6-Dichloro-2-methylpyrimidine Start->Intermediate POCl₃, Reflux Product This compound Intermediate->Product Dimethylamine, Heat

Figure 2. Proposed synthetic workflow.

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the public domain, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum
  • Singlet (δ ≈ 2.4-2.6 ppm, 3H): Attributable to the methyl protons at the C2 position.

  • Singlet (δ ≈ 3.1-3.3 ppm, 6H): Corresponding to the two equivalent methyl groups of the dimethylamino moiety at the C4 position.

  • Singlet (δ ≈ 6.5-6.8 ppm, 1H): Representing the proton at the C5 position of the pyrimidine ring. The exact chemical shift would be influenced by the electronic effects of the adjacent chloro and amino groups.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Signals for the pyrimidine ring carbons would be expected in the range of δ ≈ 110-170 ppm. The carbon attached to the chlorine (C6) would likely be in the higher end of this range, while the C5 carbon would be at a lower chemical shift.

  • Methyl Carbons: The methyl carbon at C2 would appear around δ ≈ 20-25 ppm, and the dimethylamino carbons would be expected around δ ≈ 40-45 ppm.

Predicted Mass Spectrum

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 171 and an M+2 peak at m/z 173 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Significance in Medicinal Chemistry and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic system.[4][5] The specific substitution pattern of this compound suggests its potential as a valuable intermediate or a pharmacophore in its own right.

The Role of the Pyrimidine Core

The pyrimidine ring is a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] Its presence in a molecule can significantly influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Influence of Substituents
  • 6-Chloro Group: The chlorine atom serves as a key functional handle. It is a good leaving group for nucleophilic aromatic substitution, allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR).[6] Furthermore, the electronegativity and size of the chlorine atom can influence the binding affinity of the molecule to its target.

  • 4-Dimethylamino Group: The dimethylamino group is a common feature in many bioactive molecules. It can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially influencing solubility and interactions with acidic residues in a protein's active site.

  • 2-Methyl Group: The methyl group can provide steric bulk and lipophilicity, which can impact the molecule's binding selectivity and pharmacokinetic profile.

The combination of these substituents on the pyrimidine core creates a unique electronic and steric profile that can be exploited in the design of targeted therapies.

Conclusion and Future Directions

This compound is a synthetically accessible substituted pyrimidine with significant potential as a building block in drug discovery programs. While specific biological data for this compound is not yet widely reported, its structural features are common in a variety of pharmacologically active agents. Future research efforts could focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The development of a robust and scalable synthesis protocol will be a critical first step in enabling these investigations.

References

A Technical Guide to the Organic Solvent Solubility of 6-chloro-N,N,2-trimethylpyrimidin-4-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 6-chloro-N,N,2-trimethylpyrimidin-4-amine , a substituted pyrimidine of interest in medicinal chemistry and drug discovery. In the absence of extensive public data on this specific molecule, this document serves as a comprehensive manual, blending theoretical prediction with robust experimental protocol. It is designed to empower researchers, scientists, and drug development professionals to accurately assess and understand the solubility profile of this compound, a critical parameter for successful formulation and preclinical development.

Foundational Physicochemical Properties

Understanding the inherent physicochemical properties of a molecule is the cornerstone of predicting its behavior in various solvent systems. The principle of "like dissolves like" is governed by the interplay of these fundamental characteristics.

The structure of this compound features a heterocyclic pyrimidine core, substituted with a chloro group, a dimethylamino group, and a methyl group. This combination of functionalities dictates its polarity, hydrogen bonding capability, and ultimately, its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource & Significance
Molecular Formula C₇H₁₁ClN₄Defines the elemental composition and molar mass.
Molecular Weight 186.64 g/mol Influences diffusion and dissolution rates.
Melting Point 70-72°C[1] Provides an indication of the crystal lattice energy that a solvent must overcome. A relatively low melting point suggests moderate lattice energy.
Boiling Point 267.1°C at 760 mmHg[1] Indicates low volatility under standard conditions.
Predicted logP Not experimentally determined. See note below.The octanol-water partition coefficient is a key measure of lipophilicity. A positive value would indicate a preference for nonpolar environments.
Predicted pKa Not experimentally determined. See note below.The acid dissociation constant is crucial for understanding how solubility changes with pH. The pyrimidine nitrogens and the exocyclic amine are potential sites of protonation.

A Note on Predicted Values: For novel compounds, experimental determination is the gold standard. However, high-quality prediction software is an invaluable tool in early-stage development. Researchers are directed to industry-standard software such as ACD/Labs Percepta [2][3][4] or ChemAxon [5][6] for reliable in silico estimation of logP and pKa values. These tools utilize large databases of experimental values to build their predictive models.[1][2][7]

Theoretical Solubility Profile: A Predictive Analysis

Based on its structure, we can forecast the solubility behavior of this compound across the spectrum of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrimidine ring and the exocyclic dimethylamino group can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in lower-aliphatic alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack acidic protons. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, highly polar solvents capable of dissolving a wide range of compounds and are expected to be effective for this molecule. Acetonitrile and acetone, being less polar, may offer moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple nitrogen atoms and a chlorine atom imparts significant polarity to the molecule. Consequently, solubility is predicted to be low in nonpolar hydrocarbon solvents like hexane. Toluene, with its aromatic ring, might offer slightly better solvation due to potential π-π stacking interactions with the pyrimidine ring, but solubility is still expected to be limited.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected, making them potentially useful for reactions or initial purification steps.

The basicity of the amine and pyrimidine nitrogen atoms suggests that solubility in aqueous media would be significantly enhanced under acidic conditions (e.g., in 5% HCl), where protonation would lead to the formation of a more polar salt.[5]

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The following protocol describes the "Shake-Flask" method, a gold-standard approach for determining thermodynamic (equilibrium) solubility.[8] This method ensures that the system reaches a true equilibrium, providing a robust and reproducible measure of a compound's intrinsic solubility in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC-grade or equivalent)

  • Analytical balance (± 0.01 mg resolution)

  • 2 mL glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker/incubator

  • Centrifuge capable of handling vials

  • Calibrated micropipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., GC, NMR).

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 48 hours. This extended time allows for the dissolution and potential recrystallization processes to stabilize.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle. Subsequently, centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to ensure complete sedimentation of undissolved particles.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, suspended particles that could otherwise lead to an overestimation of solubility.

  • Dilution: Accurately perform a serial dilution of the filtered saturate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved compound. A calibration curve must be generated using standards of known concentrations.

Causality and Self-Validation
  • Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a true saturated solution has been achieved.

  • Why 24-48 hours? This duration accounts for the kinetics of dissolution, which can be slow, especially for compounds that may exist in different polymorphic forms.

  • Why centrifugation and filtration? These steps are critical for ensuring that the analyzed sample contains only the dissolved solute, preventing artificially high solubility measurements from suspended microparticles.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid compound to pre-weighed vial B Add known volume of organic solvent A->B C Seal vial and agitate in thermostatic shaker (24-48 hours at 25°C) B->C D Allow solid to settle (≥2 hours) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Perform accurate serial dilution G->H I Quantify concentration via calibrated HPLC H->I

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format, expressed in standard units such as mg/mL or molarity (mol/L). This allows for direct comparison across different solvent systems.

Table 2: Example Data Table for Solubility of this compound at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Polar Aprotic DMSO7.2Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Chlorinated Dichloromethane3.1Experimental ValueCalculated Value
Nonpolar Toluene2.4Experimental ValueCalculated Value
n-Hexane0.1Experimental ValueCalculated Value

Interpreting these results in the context of the compound's structure and the solvent's properties provides a comprehensive understanding of the governing intermolecular forces.

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B [label="Physicochemical Properties\n- Polarity (N, Cl atoms)\n- H-Bond Acceptors (N atoms)\n- Moderate MW\n- Predicted logP & pKa", fillcolor="#FFFFFF", fontcolor="#202124"];

C [label="Solvent Properties\n- Polarity Index\n- H-Bond Donor/Acceptor\n- Dielectric Constant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="Intermolecular Forces\n(Dipole-Dipole, H-Bonding, van der Waals)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Solubility Prediction", shape=box, style="bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

F [label="High Solubility\n(e.g., DMSO, Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Moderate Solubility\n(e.g., DCM, Acetone)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Low Solubility\n(e.g., Hexane, Toluene)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="determines"]; B -> D [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [label="governs", color="#EA4335"]; E -> F; E -> G; E -> H; } dot Caption: Logical relationship for predicting solubility.

References

A Technical Guide to the Spectroscopic Characterization of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a key heterocyclic intermediate in contemporary chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The guide emphasizes the causal relationship between molecular structure and spectral output, providing a robust framework for the identification and characterization of this and related pyrimidine derivatives.

Introduction and Synthetic Context

This compound, with the molecular formula C₇H₁₀ClN₃, serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility as a reactive intermediate is noted in various patents and research articles exploring potential flap modulators and orexin receptor modulators.[1][2][3][4] The strategic placement of a chloro substituent at the 6-position provides a reactive site for nucleophilic substitution, while the amine and methyl groups modulate the electronic properties and steric environment of the pyrimidine core.

Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and unequivocal structural confirmation. Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize high-quality predicted data, interpreted within the context of established spectroscopic principles and data from analogous structures.

A documented synthesis of this compound involves the reaction of 4,6-dichloro-2-methylpyrimidine with dimethylamine.[5] This synthetic route provides context for potential impurities, which would primarily include starting materials or regioisomeric byproducts.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For this compound, Electron Ionization (EI) would be a suitable technique for generating a detailed fragmentation pattern.

Predicted Mass Spectrum Data
m/z Relative Intensity (%) Proposed Fragment Notes
171100%[M]⁺Molecular ion
173~33%[M+2]⁺Isotope peak due to ³⁷Cl
156High[M - CH₃]⁺Loss of a methyl radical from the N,N-dimethyl or C2-methyl group
136Moderate[M - Cl]⁺Loss of a chlorine radical
110Moderate[M - Cl - C₂H₂]⁺Subsequent loss of acetylene from the [M-Cl]⁺ fragment
44High[C₂H₆N]⁺Fragment corresponding to the dimethylamino group
Fragmentation Pathway

The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways initiated by the removal of an electron to form the molecular ion [M]⁺. The presence of a chlorine atom is a key diagnostic feature, giving rise to a characteristic isotopic pattern for chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak.[4]

The primary fragmentation events likely include:

  • Alpha-Cleavage: Loss of a methyl radical (•CH₃) from either the C2-position or the N,N-dimethylamino group to form a stabilized cation at m/z 156.

  • Loss of Chlorine: Cleavage of the C-Cl bond to yield a fragment at m/z 136.

  • Ring Fragmentation: The pyrimidine ring can undergo various cleavages, often following the loss of initial substituents.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

G M [C₇H₁₀ClN₃]⁺ m/z = 171/173 frag1 [C₆H₇ClN₃]⁺ m/z = 156 M->frag1 - •CH₃ frag2 [C₇H₁₀N₃]⁺ m/z = 136 M->frag2 - •Cl frag3 [C₂H₆N]⁺ m/z = 44 M->frag3 Ring Cleavage G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis node1 Dissolve 5-10 mg in 0.6 mL CDCl₃ node2 Add TMS as internal standard node1->node2 node3 Acquire ¹H Spectrum (e.g., 400 MHz) node4 Acquire ¹³C Spectrum (e.g., 100 MHz) node3->node4 node5 Process spectra (phasing, baseline correction) node6 Assign peaks to molecular structure node5->node6 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

References

"6-chloro-N,N,2-trimethylpyrimidin-4-amine" chemical safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Chemical Safety and Hazards of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Introduction: Navigating Data Gaps in Chemical Safety

In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. This compound (CAS No. 58514-89-9) is one such molecule. While it holds potential as a building block in synthetic chemistry, a thorough review of publicly available safety data reveals a significant lack of specific toxicological and hazard information.[1][2] The Safety Data Sheet (SDS) for this exact compound indicates that GHS classification, hazard statements, and pictograms are not available.[1]

This guide addresses this critical data gap. As a Senior Application Scientist, my objective is not only to present known facts but also to provide a robust framework for risk assessment when empirical data is absent. The cornerstone of this approach is hazard assessment by structural analogy , a scientifically validated method for inferring the potential hazards of a chemical by comparing it to structurally similar compounds for which comprehensive safety data exists. This methodology allows us to anticipate risks and establish rigorous safety protocols, ensuring that the absence of data does not lead to an absence of caution.

This document will therefore first identify the compound and its known properties, then present a detailed hazard analysis of its closest structural analogues. From this foundation, we will construct an inferred hazard profile and detail the comprehensive, self-validating safety protocols required for handling this compound with the highest degree of scientific integrity and personal safety.

PART 1: Compound Identification and Hazard Assessment by Analogy

Physicochemical Profile of this compound
  • IUPAC Name: this compound[1]

  • Synonyms: 2-Methyl-4-chlor-6-dimethylaminopyrimidin, chlorotrimethylpyrimidinamine[1]

  • CAS Number: 58514-89-9[1][2]

  • Molecular Formula: C₇H₁₀ClN₃

  • Molecular Weight: 171.63 g/mol

  • Appearance: Typically a solid[3]

The Principle of Structural Analogy

The toxicological and hazardous properties of a chemical are intrinsically linked to its structure. Functional groups, ring systems, and substituents dictate how a molecule interacts with biological systems. When data for a specific chemical is unavailable, we can predict its behavior by examining analogues that share a core scaffold and key functional groups.

For this compound, the core structure is a chloropyrimidine ring with amine substituents. We have identified three close analogues with available GHS data:

  • Analogue A: 6-chloro-N-methylpyrimidin-4-amine: Lacks one N-methyl group and the 2-methyl group.

  • Analogue B: 6-chloro-2-methylpyrimidin-4-amine: Lacks the two N,N-dimethyl groups, having a primary amine instead.

  • Analogue C: 6-Chloro-N,N-dimethylpyrimidin-4-amine: Lacks only the 2-methyl group.

The diagram below illustrates the structural relationships, providing the visual basis for our comparative hazard assessment.

G cluster_target Target Compound cluster_analogues Structural Analogues Target This compound (C₇H₁₀ClN₃) CAS: 58514-89-9 AnalogueA Analogue A 6-chloro-N-methylpyrimidin-4-amine (C₅H₆ClN₃) CAS: 65766-32-7 Target->AnalogueA - CH₃ on N - CH₃ on C2 AnalogueB Analogue B 6-chloro-2-methylpyrimidin-4-amine (C₅H₆ClN₃) CAS: 1749-68-4 Target->AnalogueB - (CH₃)₂ on N + H₂ on N AnalogueC Analogue C 6-Chloro-N,N-dimethylpyrimidin-4-amine (C₆H₈ClN₃) CAS: 31058-83-0 Target->AnalogueC - CH₃ on C2

Caption: Structural relationship between the target compound and its analogues.

Comparative GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below synthesizes the GHS classifications for the selected analogues, sourced from authoritative databases.[4][5][6] The consistency across these related molecules provides a strong basis for inferring the hazards of our target compound.

Hazard ClassificationAnalogue A: 6-chloro-N-methylpyrimidin-4-amine[4][5]Analogue B: 6-chloro-2-methylpyrimidin-4-amine[6]Analogue C: 6-Chloro-N,N-dimethylpyrimidin-4-amine
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Not Classified
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2A (Causes serious eye irritation)Not Classified
Skin Sensitization Category 1 (May cause an allergic skin reaction)Not ClassifiedCategory 1 (May cause an allergic skin reaction)
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)Not Classified

PART 2: Inferred Hazard Profile and Safety Protocols

Based on the consistent data from the structural analogues, we must handle this compound as a hazardous substance. The following profile is inferred and represents a conservative, safety-first approach.

Inferred GHS Classification
  • Signal Word: Warning [4][5][6]

  • Pictograms:

    • Health Hazard / Exclamation Mark (GHS07)

  • Inferred Hazard Statements:

    • H302: Harmful if swallowed.[4][5][6]

    • H315: Causes skin irritation.[4][5][6]

    • H317: May cause an allergic skin reaction.[4][5]

    • H319: Causes serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation.[4][5][6]

GHS cluster_pictogram Pictogram cluster_info Hazard Communication p ! sw Signal Word: Warning h_statements Hazard Statements: H302: Harmful if swallowed H315: Causes skin irritation H317: May cause an allergic skin reaction H319: Causes serious eye irritation H335: May cause respiratory irritation p_statements Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/ eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water...

Caption: Inferred GHS hazard communication elements for the target compound.

Proactive Safety Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety. Each step is a checkpoint designed to prevent exposure, assuming the inferred hazards are present.

A. Engineering Controls & Personal Protective Equipment (PPE)

The primary causality behind these choices is the prevention of inhalation, dermal, and ocular exposure .

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This directly mitigates the respiratory irritation hazard (H335).

  • Personal Protective Equipment (PPE): A multi-layered defense is required.

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][8] A face shield should be worn over goggles if there is a splash risk.

    • Skin Protection:

      • Gloves: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[4] Change gloves immediately if contamination is suspected.

      • Lab Coat: A flame-retardant, buttoned lab coat must be worn at all times.

    • Respiratory Protection: While the fume hood is the primary control, if an emergency situation arises where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[8]

B. Safe Handling and Storage

  • Handling:

    • Avoid formation of dust and aerosols.[1]

    • Use non-sparking tools.[1]

    • Wash hands thoroughly after handling.[4][7]

    • Do not eat, drink, or smoke in the work area.[4][8]

    • Contaminated work clothing should not be allowed out of the workplace.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Store locked up.[4][8]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

C. First Aid Measures (Based on Analogue Data)

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][7]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.[4][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical help immediately.[4][8][10]

D. Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

  • Fire-Fighting Actions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][4]

  • Accidental Release:

    • Ensure adequate ventilation and wear full PPE.

    • Avoid dust formation.[4]

    • Prevent further leakage or spillage if safe to do so.[4]

    • Sweep up the material, place it in a suitable closed container for disposal. Do not let the product enter drains.[4][10]

spill Spill Detected evacuate Evacuate Immediate Area Alert Personnel spill->evacuate assess Assess Spill Size & Risk (Consult SDS / Guide) evacuate->assess ppe Don Full PPE (Goggles, Gloves, Respirator if needed) assess->ppe contain Contain Spill (Use absorbent pads/berms) ppe->contain neutralize Clean Up Spill (Sweep solid, use inert absorbent for liquid) contain->neutralize dispose Package Waste (Label as Hazardous Waste) neutralize->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for responding to an accidental chemical spill.

PART 3: Data Gaps and Disposal

Toxicological and Ecological Profile

A critical aspect of this guide is to transparently state what is not known. For this compound, there is no available data in the searched sources regarding:

  • Acute toxicity (dermal, inhalation)

  • Chronic toxicity

  • Carcinogenicity, mutagenicity, or reproductive toxicity

  • Persistence and degradability in the environment[1]

  • Bioaccumulative potential[1]

  • Toxicity to aquatic life (fish, daphnia, algae)[1][11]

This lack of data necessitates that the compound be handled with maximal precaution to avoid any environmental release.

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][11]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][11]

  • Do not discharge to sewer systems.[1][11]

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or disposed of as hazardous waste.[11]

Disposal must always be in accordance with federal, state, and local environmental regulations.[4]

References

Navigating the Synthesis and Application of 6-chloro-N,N,2-trimethylpyrimidin-4-amine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth exploration of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its known properties, potential synthetic routes, and prospective applications, drawing upon established chemical principles and data from analogous compounds.

Section 1: Chemical Identity and Properties

This compound is a chlorinated pyrimidine derivative with the chemical formula C₇H₁₀ClN₃. The structural arrangement of this molecule, featuring a pyrimidine core with chloro, dimethylamino, and methyl substituents, makes it a versatile building block in synthetic chemistry.

Synonyms and Identifiers:

  • Systematic Name: this compound

  • Alternative Name: 6-chloro-N,N,2-trimethyl-4-pyrimidinamine[1]

  • CAS Number: 58514-89-9[1]

  • Molecular Formula: C₇H₁₀ClN₃

  • Molecular Weight: 171.63 g/mol

  • Melting Point: 70-72°C[2]

PropertyValueSource
Molecular FormulaC₇H₁₀ClN₃[1]
Molecular Weight171.63 g/mol [1]
CAS Number58514-89-9[1]
Melting Point70-72°C[2]
AppearanceSolid (predicted)[3]

Section 2: Synthetic Pathways and Methodologies

A general and widely applicable method for the synthesis of aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of chloropyrimidines. The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack, particularly at positions 4 and 6.

Proposed Synthetic Workflow:

The synthesis could commence from a commercially available dichloropyrimidine, such as 4,6-dichloro-2-methylpyrimidine. The differential reactivity of the chlorine atoms can be exploited for selective substitution.

G A 4,6-dichloro-2-methylpyrimidine C Reaction Vessel (Solvent, Base) A->C B Dimethylamine B->C D This compound C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine in an appropriate aprotic solvent (e.g., tetrahydrofuran, acetonitrile), an excess of dimethylamine is added. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be included to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, ranging from ambient to reflux, depending on the reactivity of the substrate. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound.

This proposed synthesis is based on the known reactivity of similar chloropyrimidines, where sequential and selective displacement of chloro groups by amines is a common and effective strategy.

Section 3: Applications in Research and Drug Discovery

Substituted pyrimidines are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The pyrimidine scaffold is recognized for its ability to engage in various biological interactions and serves as a versatile template for the design of enzyme inhibitors and receptor modulators.

While specific biological activities of this compound have not been extensively reported, its structural features suggest its potential as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of a reactive chlorine atom allows for further functionalization through cross-coupling reactions or additional nucleophilic substitutions.

Potential Research Applications:

  • Fragment-Based Drug Discovery: The molecule can be utilized as a fragment in screening campaigns to identify initial hits against various biological targets.

  • Intermediate for Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The title compound could serve as a starting material for the synthesis of novel kinase inhibitors by targeting the ATP-binding site.

  • Scaffold for Multi-Target-Directed Ligands: The modifiable nature of the compound makes it a suitable platform for developing ligands that can interact with multiple biological targets, a strategy of growing interest for treating complex diseases.[4]

Illustrative Reaction for Further Functionalization:

G A This compound C Reaction Vessel (Palladium Catalyst, Base, Solvent) A->C B Arylboronic Acid B->C D 6-aryl-N,N,2-trimethylpyrimidin-4-amine C->D Suzuki Cross-Coupling

Caption: Suzuki coupling for derivatization of the target compound.

This reaction demonstrates how the chloro-substituent can be replaced with an aryl group, significantly increasing the molecular complexity and allowing for the exploration of new chemical space.

Section 4: Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its straightforward, predictable synthesis and the reactive nature of its chloro-substituent make it an attractive building block for the creation of diverse chemical libraries. For researchers in drug discovery and medicinal chemistry, this compound offers a gateway to novel molecular architectures with the potential for significant biological activity. Further investigation into its synthetic utility and biological profile is warranted and encouraged.

References

The Strategic Intermediate: A Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Kinase Inhibition

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as pivotal players, enabling the synthesis of a multitude of therapeutic agents. The substituted pyrimidine core is one such privileged structure, frequently encountered in pharmaceuticals due to its bioisosteric resemblance to the purine bases of nucleic acids and its inherent stability.[1] Within this class of compounds, 6-chloro-N,N,2-trimethylpyrimidin-4-amine stands out as a strategic and versatile chemical intermediate. Its carefully orchestrated arrangement of functional groups—a reactive chloro moiety, a directing dimethylamino group, and a stabilizing methyl group—renders it an invaluable building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and application of this critical intermediate for researchers, scientists, and professionals engaged in the demanding field of drug development.

Synthesis of this compound: A Guided Pathway

The most direct and industrially scalable synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the commercially available and relatively inexpensive starting material, 4,6-dichloro-2-methylpyrimidine. The electron-withdrawing nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates nucleophilic attack at the C4 and C6 positions. The strategic choice of a secondary amine, dimethylamine, allows for a controlled mono-substitution, yielding the desired product.

The Causality of Experimental Choices

The selection of 4,6-dichloro-2-methylpyrimidine as the starting material is a deliberate one. The presence of two chlorine atoms provides two reactive sites for nucleophilic substitution. However, these positions are not electronically equivalent. The C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position in pyrimidines.[4] The methyl group at the C2 position also provides some steric hindrance, further directing the incoming nucleophile to the C4 or C6 position.

The use of dimethylamine as the nucleophile is key to achieving the desired N,N-dimethylamino substitution. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or isopropanol, which can solvate the ionic intermediates without participating in the reaction. An excess of dimethylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added. The reaction temperature is a critical parameter that needs to be carefully controlled to favor mono-substitution and minimize the formation of the di-substituted byproduct.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

  • 4,6-dichloro-2-methylpyrimidine

  • Dimethylamine (40% solution in water or as a gas)

  • Ethanol (anhydrous)

  • Triethylamine (optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloro-2-methylpyrimidine (1 equivalent).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous ethanol. Add an excess of dimethylamine (2-3 equivalents), either as an aqueous solution or by bubbling the gas through the solution. If using an aqueous solution, the reaction may need to be heated for a longer duration. For more controlled conditions, a solution of dimethylamine in a polar aprotic solvent can be used. Optionally, add a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4,6-dichloro-2-methylpyrimidine 4,6-dichloro-2-methylpyrimidine SNAr Reaction SNAr Reaction 4,6-dichloro-2-methylpyrimidine->SNAr Reaction Dimethylamine Dimethylamine Dimethylamine->SNAr Reaction Solvent Removal Solvent Removal SNAr Reaction->Solvent Removal Extraction Extraction Solvent Removal->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound Kinase_Inhibitor_Synthesis cluster_intermediate Key Intermediate cluster_reaction Coupling Reaction cluster_reagent Coupling Partner cluster_product Final Product Intermediate 6-chloro-N,N,2-trimethyl- pyrimidin-4-amine Coupling Buchwald-Hartwig or SNAr Intermediate->Coupling Kinase_Inhibitor Kinase Inhibitor (2,4-Diaminopyrimidine Core) Coupling->Kinase_Inhibitor Amine R-NH2 (e.g., Aniline derivative) Amine->Coupling

References

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Substituted Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) has made it a focal point for the design of therapeutic agents that can interact with a vast array of biological targets.[3][4] The versatility of the pyrimidine scaffold, allowing for substitutions at multiple positions, has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities.[5] This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the structure-activity relationships that govern their potency, the molecular mechanisms they modulate, and the experimental workflows used to validate their therapeutic potential.

Part 1: Anticancer Activity of Pyrimidine Derivatives: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a major focus of modern drug discovery, and pyrimidine derivatives have emerged as a particularly fruitful class of compounds.[3][6] Their ability to inhibit key enzymes and signaling pathways involved in cancer progression has led to the development of several clinically successful drugs.[7][8]

Kinase Inhibition: A Dominant Mechanism of Action

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers.[9] The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[10]

The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its overactivation is implicated in various cancers.[9] A significant number of pyrimidine-based EGFR inhibitors have been developed, with some achieving clinical success.[11] For instance, gefitinib and erlotinib, both containing a quinazoline core (a fused pyrimidine ring system), are used in the treatment of non-small cell lung cancer. The design of these inhibitors often involves a 4-anilino-pyrimidine scaffold, which effectively targets the ATP-binding site of the EGFR kinase domain.[11]

The structure-activity relationship (SAR) of these derivatives highlights the importance of substituents on the aniline ring and the pyrimidine core for optimizing potency and selectivity.[11] For example, the introduction of a small, electron-withdrawing group at the 3-position of the aniline ring can enhance activity.[11]

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a common method for evaluating the inhibitory activity of pyrimidine derivatives against EGFR kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by EGFR kinase. The amount of phosphorylated substrate is quantified, and the inhibition by a test compound is determined.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrimidine derivative in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

    • Prepare solutions of recombinant human EGFR kinase, a biotinylated peptide substrate, and ATP.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add serial dilutions of the pyrimidine derivative (test compound) or vehicle (DMSO control) to the wells.

    • Add the EGFR kinase to the wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated peptide.

    • Wash the plate to remove unbound reagents.

    • Add a europium-labeled anti-phosphotyrosine antibody and incubate for 1 hour.

    • Wash the plate again.

    • Add an enhancement solution and measure the time-resolved fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • Positive Control: Include a known EGFR inhibitor (e.g., gefitinib) to ensure the assay is performing correctly.

  • Negative Control: Include wells with no enzyme to determine the background signal.

  • Z'-factor Calculation: Determine the Z'-factor for the assay to assess its quality and suitability for high-throughput screening. A Z'-factor > 0.5 indicates a robust assay.

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[3] Pyrimidine derivatives have been successfully developed as CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[12] For example, palbociclib, a pyridopyrimidine derivative, is a potent inhibitor of CDK4 and CDK6 and is used in the treatment of breast cancer.

The design of pyrimidine-based CDK inhibitors often focuses on achieving selectivity for specific CDKs to minimize off-target effects.[12] The SAR of these compounds reveals that modifications at the C2, C4, and C5 positions of the pyrimidine ring are crucial for both potency and selectivity.[3][12]

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F releases G1_S_Genes G1/S Gene Transcription E2F->G1_S_Genes activates CyclinE Cyclin E G1_S_Genes->CyclinE CDK2 CDK2 DNA_rep DNA Replication CDK2->DNA_rep initiates CyclinE->CDK2 activates Pyrimidine_Inhibitor Pyrimidine-Based CDK4/6 Inhibitor (e.g., Palbociclib) Pyrimidine_Inhibitor->CDK4_6 inhibits

Caption: Inhibition of CDK4/6 by pyrimidine derivatives prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.

Other Anticancer Mechanisms

Beyond kinase inhibition, substituted pyrimidines exert their anticancer effects through a variety of other mechanisms.

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that is a pyrimidine analog. Its efficacy is limited by its rapid degradation by DPD. Pyrimidine derivatives have been developed as DPD inhibitors to enhance the bioavailability and therapeutic efficacy of 5-FU.

Thymidylate synthase is a critical enzyme in the de novo synthesis of dTMP, a precursor for DNA synthesis.[13] Inhibition of TS leads to depletion of dTMP, disrupting DNA replication and inducing cell death in rapidly dividing cancer cells.[13] Pyrido[2,3-d]pyrimidine derivatives have been designed as potent TS inhibitors.[13]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
4-AnilinopyrimidineEGFRA549 (Lung)0.045[11]
Pyrido[2,3-d]pyrimidineCDK2HeLa (Cervical)0.064[3]
Pyrrolo[2,3-d]pyrimidineFGFRsSNU-16 (Gastric)< 0.1[3]
Pyrazolo[3,4-d]pyrimidineEGFRPC-3 (Prostate)0.099[3]
Tetrasubstituted PyrimidineCDK2MCF-7 (Breast)0.12[12]
3-Phenyltetrahydrobenzo[14][15]thieno[2,3-d]pyrimidineBRAFHCT-116 (Colon)< 0.5[3]
N-(pyridin-3-yl)pyrimidin-4-amineCDK2MV4-11 (Leukemia)< 1.0[3]

Part 2: Antimicrobial and Antiviral Activities of Pyrimidine Derivatives

The rise of drug-resistant pathogens poses a significant threat to global health. Pyrimidine derivatives have shown considerable promise as novel antimicrobial and antiviral agents.[15][16]

Antibacterial and Antifungal Activity

A wide range of pyrimidine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[17][18] The mechanism of action often involves the inhibition of essential microbial enzymes. For example, trimethoprim, a diaminopyrimidine, is a potent inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for folic acid synthesis.[19]

The structure-activity relationships of antimicrobial pyrimidines indicate that the nature and position of substituents on the pyrimidine ring are critical for activity.[18] For instance, the presence of aromatic residues and electronegative radicals can enhance antibacterial activity.[18]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a pyrimidine derivative against a bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test bacterium in a broth medium (e.g., Mueller-Hinton broth).

  • Assay Procedure:

    • Dispense the broth medium into the wells of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the pyrimidine derivative across the plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

Self-Validating System:

  • Standard Antibiotic: Include a known antibiotic (e.g., ciprofloxacin) as a reference standard to validate the susceptibility of the test organism and the assay conditions.

  • Purity of Inoculum: Ensure the purity of the bacterial culture before setting up the assay.

  • Reproducibility: Perform the assay in triplicate to ensure the reproducibility of the results.

Antiviral Activity

Pyrimidine derivatives have demonstrated significant activity against a broad spectrum of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[16][20] Zidovudine (AZT), a pyrimidine nucleoside analog, was one of the first drugs approved for the treatment of HIV.[17]

The antiviral mechanisms of pyrimidine derivatives are diverse. They can act as inhibitors of viral enzymes, such as reverse transcriptase and protease, or interfere with viral entry and replication processes.[16] For example, some pyrimidine derivatives have shown potent inhibitory activity against the influenza virus by targeting its replication.[21]

Experimental Workflow: Antiviral Plaque Reduction Assay

Antiviral_Workflow Cell_Culture 1. Plate host cells and grow to confluence Compound_Treatment 2. Treat cells with serial dilutions of pyrimidine derivative Cell_Culture->Compound_Treatment Virus_Infection 3. Infect cells with a known titer of virus Compound_Treatment->Virus_Infection Incubation 4. Incubate to allow virus replication and plaque formation Virus_Infection->Incubation Staining 5. Fix and stain cells to visualize plaques Incubation->Staining Plaque_Counting 6. Count plaques and calculate percent inhibition Staining->Plaque_Counting EC50_Determination 7. Determine the EC₅₀ value Plaque_Counting->EC50_Determination

Caption: A typical workflow for evaluating the antiviral activity of pyrimidine derivatives using a plaque reduction assay.

Part 3: Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a highly privileged structure in drug discovery.[2][8] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular targets of pyrimidine derivatives will undoubtedly lead to the development of new and improved therapeutic agents.[22][23] Future research will likely focus on:

  • Targeted Drug Delivery: The development of pyrimidine-based conjugates for targeted delivery to specific tissues or cells to enhance efficacy and reduce side effects.

  • Combination Therapies: The evaluation of pyrimidine derivatives in combination with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

  • Personalized Medicine: The identification of biomarkers to predict patient response to pyrimidine-based therapies.

References

The Privileged Scaffold: A Guide to the Discovery and Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Pyrimidine Core in Modern Oncology

Protein kinases, enzymes that regulate the vast majority of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer. The quest for selective kinase inhibitors has revolutionized oncology, and at the heart of many of these therapeutic breakthroughs lies a simple heterocyclic ring: pyrimidine.[3][4]

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry.[4] Its significance stems from its role as a bioisostere of the adenine ring in ATP, the very molecule that fuels kinase activity.[4][5][6] This mimicry allows pyrimidine-based compounds to effectively compete with ATP and occupy the enzyme's active site, blocking downstream signaling and halting cancer cell proliferation.[7] Today, numerous FDA-approved drugs, including blockbuster treatments for various cancers, are built upon this versatile core, a testament to its power and adaptability in inhibitor design.[8][9]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the discovery and synthesis of pyrimidine-based kinase inhibitors. We will dissect the molecular interactions that make this scaffold so effective, explore the intricate synthetic routes to key drugs, and navigate the complex workflow of modern kinase inhibitor development—from initial screening to lead optimization and cellular validation.

Part 1: The Pyrimidine Scaffold in Kinase Inhibition

The Kinase Target: A Conserved Challenge

Kinases orchestrate cellular life by transferring a phosphate group from ATP to a substrate protein, an action that functions as a molecular switch for countless signaling cascades.[10] The challenge in designing inhibitors lies in the high degree of conservation of the ATP-binding site across the human kinome, which comprises over 500 members.[1][11] Achieving selectivity—inhibiting the target kinase without affecting others—is paramount to minimizing off-target effects and ensuring a safe therapeutic window.[1][2]

G cluster_0 Generic Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_1 Kinase A Receptor->Kinase_1 Phosphorylates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Substrate Substrate Protein Kinase_2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to G cluster_0 Inhibitor-Kinase Hinge Interaction KinaseHinge Kinase Hinge Region NH C=O Pyrimidine Pyrimidine Core N NH Pyrimidine:n1->KinaseHinge:p1 H-Bond Pyrimidine:n2->KinaseHinge:p2 H-Bond G A Pyrimidine Amine Fragment C Imatinib A->C C-N Coupling (e.g., Buchwald-Hartwig) B Benzamide Fragment B->C G A Quinazolinone Precursor B Chlorination (e.g., POCl₃) A->B C 4-Chloroquinazoline Intermediate B->C E Gefitinib Core C->E SₙAr Reaction D 3-chloro-4-fluoroaniline D->E F Side Chain Alkylation E->F G Gefitinib F->G G A Compound Library (>100,000s of compounds) B High-Throughput Screening (HTS) Assay A->B C Primary Hits (Activity Confirmed) B->C D Dose-Response Confirmation C->D E Validated Hits D->E G cluster_0 Structure-Activity Relationship (SAR) Logic Core Pyrimidine Core R1 R1 Group (Solvent Front) Core->R1 R2 R2 Group (Hydrophobic Pocket) Core->R2 R3 R3 Group (Gatekeeper Pocket) Core->R3 PK Better PK Properties R1->PK Modifies Solubility Potency Improved Potency R2->Potency Explores Deep Pocket Selectivity Enhanced Selectivity R3->Selectivity Interacts with Gatekeeper

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 6-chloro-N,N,2-trimethylpyrimidin-4-amine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Aryl-4-aminopyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents across oncology, virology, and neurology.[1][2][3] The ability to strategically introduce molecular diversity at various positions on the pyrimidine ring is paramount for optimizing biological activity, selectivity, and pharmacokinetic properties. 6-chloro-N,N,2-trimethylpyrimidin-4-amine is a valuable and highly versatile building block for this purpose. Its C6-chloro substituent serves as a robust handle for carbon-carbon bond formation, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive overview of the mechanistic principles, key parameter optimization, and detailed laboratory protocols for the successful application of this compound in Suzuki cross-coupling reactions. By coupling this substrate with a diverse array of aryl and heteroaryl boronic acids, researchers can readily access libraries of 6-aryl-N,N,2-trimethylpyrimidin-4-amine derivatives, which are key intermediates for drug candidates and molecular probes.[4][5]

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling is a powerful transition metal-catalyzed reaction that forges a C-C bond between an organohalide and an organoboron compound.[6][7] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a square-planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[10]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the catalytically active Pd(0) species.[8][9]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdi Oxidative Addition pd0->pdi pdii_halide Ar¹-Pd(II)L₂-X (Pyrimidinyl Complex) pdi->pdii_halide transmetal Transmetalation pdii_halide->transmetal pdii_aryl Ar¹-Pd(II)L₂-Ar² (Di-organic Complex) transmetal->pdii_aryl borate_waste B(OH)₃ + Base-X transmetal->borate_waste reduct Reductive Elimination pdii_aryl->reduct reduct->pd0 product Ar¹-Ar² (Coupled Product) reduct->product ar1x Ar¹-X (this compound) ar1x->pdi ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b->transmetal base Base (e.g., K₂CO₃) base->transmetal caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Critical Parameter Optimization for Heteroaryl Chlorides

The successful coupling of electron-deficient heteroaryl chlorides like this compound requires careful selection of reaction components to overcome the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[10][11] The presence of nitrogen atoms in the pyrimidine ring can also potentially coordinate to the palladium center and inhibit catalysis, necessitating robust catalytic systems.[12]

Parameter Consideration & Rationale Recommended Starting Points
Palladium Source & Ligand Causality: The C-Cl bond is strong; its activation requires an electron-rich, sterically bulky phosphine ligand. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[13][14] Traditional catalysts like Pd(PPh₃)₄ may require harsh conditions and give lower yields.[15][16] Modern pre-catalysts (e.g., Buchwald G2, G3) are often air-stable and highly efficient.[13]Primary: XPhos Pd G2, SPhos Pd G2, Pd₂(dba)₃ with a biarylphosphine ligand (XPhos, SPhos, RuPhos).[13][17] Secondary: Pd(OAc)₂ with P(t-Bu)₃, PdCl₂(dppf).[18]
Base Causality: The base activates the boronic acid to form a more nucleophilic boronate anion, facilitating transmetalation. Stronger, non-nucleophilic bases are often preferred for challenging couplings. The choice can significantly impact yield and side reactions like protodeboronation.[17]Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃.[15][17] K₃PO₄ is often a good starting point for heteroaryl chlorides. Organic: Not typically used for this substrate class.
Solvent Causality: The solvent must solubilize the reagents and stabilize the catalytic species. Aprotic polar solvents, often with a small amount of water, are standard. The water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF.[15][17][18] A ratio of ~10:1 organic solvent to water is a common starting point.
Temperature Causality: Higher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond. However, excessively high temperatures can lead to catalyst decomposition or side reactions.80-110 °C. Microwave irradiation can significantly shorten reaction times and improve yields.[15][16]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Researchers should perform small-scale trials to optimize conditions for their specific boronic acid.

Safety & Handling:

  • This compound and its analogs are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. [19][20]

  • Palladium catalysts are toxic and should be handled with care.

  • Organoboronic acids can be irritants.

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [21][22]

  • Inert atmosphere techniques are required as the Pd(0) catalyst and some ligands are sensitive to oxygen.

Workflow arrow arrow start Start: Assemble Glassware setup 1. Reaction Setup - Add solids (pyrimidine, boronic acid, base, catalyst). - Seal vessel. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent 3. Add Solvents - Degassed organic solvent and water. inert->solvent reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc & H₂O. - Separate layers. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify end End: Characterize Product (NMR, MS) purify->end caption Fig 2. General Experimental Workflow.

Fig 2. General Experimental Workflow.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for chromatography

  • Nitrogen or Argon gas

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₃PO₄), and the palladium catalyst.

  • Establish Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or microwave reactor set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine has been consumed.

  • Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-N,N,2-trimethylpyrimidin-4-amine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air).2. Insufficient temperature.3. Inappropriate base or solvent.1. Ensure rigorous inert atmosphere technique. Use a fresh catalyst or a more robust pre-catalyst.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene, 2-MeTHF).
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities.2. Base is too strong or reaction time is too long.3. Boronic acid is inherently unstable.1. Use anhydrous solvents and dry reagents. Minimize water content.2. Try a milder base (e.g., K₂CO₃) or shorten the reaction time.3. Consider using the corresponding boronate ester (e.g., pinacol ester) which is more stable.
Formation of Homo-coupling Byproducts 1. Oxygen contamination leading to reductive elimination from the boronic acid.2. Catalyst degradation.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Increase ligand-to-palladium ratio if not using a pre-catalyst.
Difficult Purification 1. Residual palladium or phosphine ligand.2. Byproducts with similar polarity to the product.1. Filter the crude product through a plug of Celite® or silica before concentration. Consider a charcoal treatment.2. Optimize the column chromatography gradient; try a different solvent system.

References

Nucleophilic aromatic substitution reactions of "6-chloro-N,N,2-trimethylpyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to Nucleophilic Aromatic Substitution Reactions of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Introduction: The Pyrimidine Core as a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine ring is a cornerstone heterocyclic scaffold. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance, making pyrimidine derivatives a fertile ground for discovering novel therapeutic agents.[1][2] The compound This compound is a valuable synthetic intermediate, poised for structural elaboration via nucleophilic aromatic substitution (SNAr).

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, a reactivity profile opposite to that of electron-rich aromatic rings like benzene, which typically undergo electrophilic substitution.[3][4] The chlorine atom at the C6 position of the title compound serves as an excellent leaving group, enabling the introduction of a wide array of functional groups to build molecular complexity and modulate biological activity. This guide provides a detailed exploration of the SNAr reactions of this compound, offering both mechanistic insights and practical, field-tested protocols for researchers.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of chloropyrimidines does not proceed via a direct SN2 displacement. Instead, it follows a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C6). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrimidine ring. The result is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the pyrimidine ring and, crucially, onto the ring nitrogen atoms. This stabilization is what makes the SNAr pathway accessible for heteroaromatic systems.[1][6]

  • Rearomatization: The aromaticity is restored in the final step through the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="General SNAr Mechanism on this compound", labelloc=t, fontsize=14]; node [shape=plaintext, fontsize=12];

} Caption: The two-step addition-elimination mechanism of SNAr.

Application Notes: Key Parameters for Reaction Success

The successful execution of an SNAr reaction hinges on the judicious selection of several key parameters. The reactivity of the pyrimidine core is generally high, often allowing for metal-free reaction conditions, which is advantageous for both cost and environmental impact ("green chemistry").[7]

  • Nucleophile Selection : The choice of nucleophile is the most critical factor in determining the reaction's outcome.

    • N-Nucleophiles (Amines) : Primary and secondary aliphatic and aromatic amines are excellent nucleophiles for this transformation.[6][7] The reaction of halogenopyrimidines with amines is one of the most widely used methods in pyrimidine chemistry.[2]

    • O-Nucleophiles (Alcohols/Phenols) : In the presence of a strong base (e.g., NaH, NaOMe), alcohols and phenols are converted to their corresponding alkoxides/phenoxides, which are potent nucleophiles. Caution is advised when using alcohols as solvents, as they can compete with the primary nucleophile, leading to solvolysis byproducts.[6][8]

    • S-Nucleophiles (Thiols) : Thiolates, generated by treating thiols with a base, are also highly effective nucleophiles for SNAr reactions.

  • Solvent System : The solvent must solubilize the reactants and is often chosen based on the required reaction temperature.

    • Protic Solvents : Ethanol, n-butanol, and isopropanol are common and effective solvents, often used for reactions with amines.[6][8]

    • Aprotic Polar Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), and dioxane are excellent choices, particularly for reactions involving strong bases like sodium hydride that would react with protic solvents.

    • Green Solvents : For certain highly activated systems, water has been shown to be a viable and environmentally friendly solvent, often used with a base like potassium fluoride (KF).[7]

  • Base : A base is typically required to either deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as a scavenger for the HCl generated during the reaction, especially when using amine nucleophiles.

    • Organic Bases : Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices as acid scavengers.

    • Inorganic Bases : Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used. For generating potent nucleophiles, stronger bases like sodium hydride (NaH) are employed.[9]

  • Temperature : These reactions often require heating to overcome the activation energy associated with the initial disruption of aromaticity.[3] Typical temperatures range from 80 °C to the reflux temperature of the chosen solvent. Microwave irradiation can significantly shorten reaction times.[7]

Experimental Protocols

The following protocols are designed to be robust and reproducible for the derivatization of this compound.

Protocol 1: SNAr with an Amine Nucleophile (Morpholine)

This protocol details a standard amination reaction, a cornerstone of pyrimidine chemistry.

Materials & Reagents:

  • This compound

  • Morpholine (≥99%)

  • Triethylamine (TEA, ≥99%)

  • Ethanol (200 proof) or n-Butanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, and standard laboratory glassware.

Step-by-Step Procedure:

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.39 mmol, 1.0 equiv).

  • Reagent Addition : Add ethanol (20 mL). While stirring, add morpholine (0.56 mL, 6.47 mmol, 1.2 equiv) followed by triethylamine (1.5 mL, 10.78 mmol, 2.0 equiv). The TEA acts as an acid scavenger for the HCl produced.

  • Heating : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C for ethanol) using an oil bath.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction : Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N,N,2-trimethyl-6-morpholinopyrimidin-4-amine.

Protocol 2: SNAr with an Alkoxide Nucleophile (Sodium Ethoxide)

This protocol demonstrates the substitution with an oxygen nucleophile, requiring anhydrous conditions.

Materials & Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Anhydrous Ethanol (as the nucleophile precursor if using THF as solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol (20 mL). Alternatively, if using THF, add 20 mL of THF and 0.31 mL (5.39 mmol, 1.0 equiv) of anhydrous ethanol.

  • Alkoxide Formation : Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride (259 mg, 6.47 mmol, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Stir the suspension at 0 °C for 30 minutes to allow for the complete formation of sodium ethoxide.

  • Substrate Addition : Add this compound (1.0 g, 5.39 mmol, 1.0 equiv) to the freshly prepared sodium ethoxide solution.

  • Heating : Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65-80 °C depending on solvent).

  • Monitoring : Monitor the reaction by TLC or LC-MS until complete (typically 2-6 hours).

  • Work-up : Cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution (10 mL) to neutralize any unreacted NaH.

  • Extraction : Remove the organic solvent via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Drying and Filtration : Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography to yield the desired 6-ethoxy-N,N,2-trimethylpyrimidin-4-amine.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=true, label="General Experimental Workflow for SNAr", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

} Caption: A generalized workflow for SNAr reactions.

Comparative Data for Nucleophilic Substitution

The following table summarizes expected outcomes and typical conditions for the reaction of this compound with various nucleophiles, based on established principles of SNAr chemistry on chloropyrimidines.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)Expected Product
N-Nucleophile BenzylamineTEA / DIPEAn-Butanol1106-166-(Benzylamino)-N,N,2-trimethylpyrimidin-4-amine
N-Nucleophile PiperidineK₂CO₃DMF1004-12N,N,2-trimethyl-6-(piperidin-1-yl)pyrimidin-4-amine
O-Nucleophile Sodium methoxide(pre-formed)Methanol652-66-Methoxy-N,N,2-trimethylpyrimidin-4-amine
O-Nucleophile PhenolNaH / K₂CO₃THF / DMF808-24N,N,2-trimethyl-6-phenoxypyrimidin-4-amine
S-Nucleophile ThiophenolK₂CO₃Acetonitrile802-8N,N,2-trimethyl-6-(phenylthio)pyrimidin-4-amine

References

Protocol for Buchwald-Hartwig amination with chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocol

Topic: Protocol for Buchwald-Hartwig Amination with Chloropyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aminopyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs, including kinase inhibitors like Imatinib and Gefitinib. The ability to forge carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine ring is therefore a critical transformation in drug discovery and development. The Buchwald-Hartwig amination has emerged as a premier method for this purpose, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution (SNAr).[1][2]

This guide provides a detailed examination of the Buchwald-Hartwig amination specifically as it applies to chloropyrimidine substrates. While aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, modern advancements in catalyst design have made their coupling not only feasible but highly efficient.[3][4] We will explore the mechanistic nuances, key reaction components, and provide a robust, field-proven protocol for successful execution.

The Challenge: Activating the C-Cl Bond

The primary hurdle in the amination of chloropyrimidines is the strength and inertness of the C-Cl bond. The oxidative addition of this bond to a Palladium(0) center is typically the rate-limiting step of the catalytic cycle.[3] This step is significantly more challenging than for C-Br or C-I bonds.[5] Furthermore, the pyrimidine ring itself, being an electron-deficient heterocycle, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3][6]

Overcoming these challenges requires a carefully selected catalytic system where each component—ligand, base, and solvent—is optimized to facilitate the difficult oxidative addition and promote rapid, efficient turnover.

The Catalytic System: A Component-by-Component Analysis

A successful Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium source, ligand, base, and solvent.

Palladium Source: The Case for Precatalysts

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species, which can sometimes be inefficient. For challenging substrates like chloropyrimidines, the use of well-defined, air-stable palladium precatalysts is highly recommended.[3] These complexes (e.g., G3 or G4 Buchwald precatalysts) generate the active L-Pd(0) catalyst cleanly and efficiently upon activation by the base, leading to more reproducible results and higher catalyst turnover.[3][7]

The Ligand: The Key to Success

The choice of ligand is the single most critical factor for the amination of aryl chlorides.[4] The ligand must be both sterically bulky and highly electron-donating .

  • Bulkiness promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is the highly reactive species that undergoes oxidative addition.

  • High electron density on the phosphorus atom (or carbene carbon in NHCs) enriches the palladium center, making it more nucleophilic and better able to break the strong C-Cl bond.[4]

Standard ligands like PPh₃ are ineffective for this transformation.[3] State-of-the-art ligands are required.

Ligand Class Examples Key Features & Rationale Typical Loading
Biarylphosphines RuPhos, BrettPhos, XPhos, DavePhosThe "gold standard" for C-Cl activation. Their hindered biaryl framework provides the necessary bulk, while dialkylphosphino groups provide high electron density.[3][7]1.2 - 2x Pd mol%
Ferrocene-Based Josiphos-type ligandsBidentate ligands that create highly stable and active catalysts, often showing excellent performance with heteroaryl chlorides.[6]1.1 - 1.5x Pd mol%
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-type catalystsStrong σ-donors that form very stable Pd-ligand bonds, enhancing catalyst longevity and facilitating oxidative addition.[8][9]1 - 2x Pd mol%
The Base: Deprotonation and Catalyst Activation

The base plays a dual role: it activates the precatalyst and deprotonates the amine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination. A strong, non-nucleophilic base is essential.[3]

Base pKaH (approx.) Advantages Considerations
Sodium tert-butoxide (NaOtBu) 19Highly effective and the most common choice for aryl chlorides.[3][10]Can be incompatible with base-sensitive functional groups (e.g., esters). Purity is critical; traces of NaOH can be detrimental.[3]
Lithium bis(trimethylsilyl)amide (LHMDS) 26Very strong base; can be used to deprotonate even weakly acidic N-H bonds. Provides good proton tolerance.[11][12]Highly sensitive to moisture.
Potassium Phosphate (K₃PO₄) / Cesium Carbonate (Cs₂CO₃) 12.3 / 10.3Weaker bases suitable for substrates with base-sensitive functionality.[10]Often require higher temperatures and more active catalyst systems to achieve good conversion.[3] Poor solubility can be an issue.[10]
The Solvent: A Critical Medium

The solvent must be anhydrous, degassed, and capable of solubilizing the reactants. Its polarity can influence the reaction rate.

  • Toluene: A common, non-polar choice with a high boiling point suitable for reactions requiring heat.[10]

  • 1,4-Dioxane / Tetrahydrofuran (THF): Ethereal solvents that are also frequently used. Dioxane is often cited but is considered a high-impact solvent to be avoided if possible.[2][10]

  • tert-Amyl alcohol (t-AmOH): Can sometimes improve solubility and reaction rates, particularly with inorganic bases.

The Catalytic Cycle Visualized

The generally accepted mechanism proceeds through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Rate-Limiting) amido_complex Pd(II) Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product base_hcl Base-H⁺Cl⁻ reagents Ar-Cl (Chloropyrimidine) amine HNR¹R² + Base

Caption: The Buchwald-Hartwig Catalytic Cycle for Chloropyrimidines.

Detailed Experimental Protocol: A General Guide

This protocol provides a robust starting point for the amination of a generic chloropyrimidine. Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials & Equipment
  • Reactants: Chloropyrimidine (1.0 equiv.), Amine (1.2 equiv.)

  • Catalyst: Buchwald Precatalyst (e.g., RuPhos G3, 2 mol%)

  • Ligand: Additional Ligand if not using a precatalyst (e.g., RuPhos, 2.4 mol%)

  • Base: Sodium tert-butoxide (1.4 equiv.)

  • Solvent: Anhydrous, degassed toluene or dioxane (~0.2 M concentration)

  • Glassware: Oven-dried reaction vial or flask with a magnetic stir bar, septum.

Experimental Workflow Diagram

Workflow arrow arrow A 1. Setup & Inerting Oven-dried vial, stir bar. Purge with Ar/N₂ for 10 min. B 2. Solid Reagent Addition Add Chloropyrimidine, Pd Precatalyst, and NaO-t-Bu to the vial. A->B C 3. Liquid Reagent Addition Add degassed solvent, followed by the liquid amine via syringe. B->C D 4. Reaction Seal vial, place in pre-heated block (80-110 °C). Stir vigorously. C->D E 5. Monitoring Track progress via TLC or LC-MS until starting material is consumed. D->E F 6. Workup Cool to RT. Quench with water. Extract with organic solvent (e.g., EtOAc). E->F G 7. Purification Dry organic layer (Na₂SO₄), concentrate. Purify by column chromatography. F->G

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the sodium tert-butoxide (1.4 equiv.). This is best done in a glovebox.

  • Inert Atmosphere: If not in a glovebox, cap the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (to achieve a concentration of ~0.2 M). Finally, add the amine (1.2 equiv.) via syringe.

  • Reaction: Securely cap the vial and place it in a preheated heating block or oil bath (typical starting temperature is 100 °C). Stir vigorously to ensure the base does not settle.[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Carefully quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired aminopyrimidine.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst system.2. Insufficient temperature.3. Poor base solubility/purity.1. Use a more active ligand (e.g., BrettPhos) or a precatalyst. Increase catalyst loading to 3-5 mol%.[3]2. Increase temperature to 110-120 °C.3. Use fresh, high-purity NaOtBu. Ensure vigorous stirring.[3][10]
Hydrodehalogenation (-Cl to -H) 1. Reductive elimination is slow.2. Presence of trace water.3. Amine contains β-hydrides.1. Switch to a bulkier ligand to accelerate reductive elimination.2. Ensure scrupulously anhydrous conditions for all reagents and solvents.[3]3. This is an inherent competing pathway; screening ligands is the best approach.
Poor Regioselectivity (e.g., on 2,4-dichloropyrimidine) Electronic and steric factors dictate reactivity. The C4 position is often favored in Pd-catalyzed reactions, while SNAr may favor C2.[12]1. Screen different catalyst/ligand systems. The choice can invert selectivity.2. The choice of base can be critical; LiHMDS has been shown to be effective for C4-selective amination.[12]3. Control temperature carefully, as SNAr pathways can compete at higher temperatures.

Conclusion

The Buchwald-Hartwig amination of chloropyrimidines is a powerful and indispensable tool in modern synthetic chemistry. Success with these challenging substrates is not accidental; it is the result of a rational selection of highly active, bulky, and electron-rich ligands, appropriate palladium precatalysts, and carefully controlled reaction conditions. By understanding the mechanistic principles and common pitfalls outlined in this guide, researchers can confidently and reproducibly synthesize valuable aminopyrimidine building blocks for applications ranging from pharmaceuticals to materials science.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine-Based PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4) stands as a pivotal serine/threonine kinase, orchestrating the biogenesis of centrioles, which are fundamental components of the centrosome.[1] The meticulous regulation of centriole number is paramount for genomic stability; any deviation can lead to aneuploidy, a hallmark of tumorigenesis.[1] Overexpression of PLK4 has been implicated in the pathology of numerous cancers, including breast, colorectal, and lung cancer, making it a compelling target for therapeutic intervention.[1][2]

Inhibition of PLK4 disrupts the centriole duplication cycle, leading to mitotic errors and, ultimately, apoptotic cell death in cancer cells.[2] This targeted approach offers a promising avenue for the development of novel anticancer agents. A significant breakthrough in this area is the discovery of synthetic lethality between PLK4 inhibition and the amplification of TRIM37, an E3 ubiquitin ligase, which is prevalent in certain breast cancers and neuroblastomas.[3][4] This finding has paved the way for precision medicine strategies centered on PLK4 inhibition.

This document provides a comprehensive guide for the synthesis of potent pyrimidine-based PLK4 inhibitors, using "6-chloro-N,N,2-trimethylpyrimidin-4-amine" as a representative starting scaffold. It further outlines detailed protocols for the biological evaluation of these synthesized compounds, offering a complete workflow from chemical synthesis to cellular characterization.

The Role of the Pyrimidine Scaffold in PLK4 Inhibition

The pyrimidine core is a privileged scaffold in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this heterocyclic motif.[5] For PLK4, the aminopyrimidine structure has proven to be a highly effective framework for achieving potent and selective inhibition.[1][6] These inhibitors typically function as ATP-competitive ligands, forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[1] The modular nature of the pyrimidine scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathway for a Representative Pyrimidine-Based PLK4 Inhibitor

While the direct synthesis of a named PLK4 inhibitor from "this compound" is not explicitly detailed in the surveyed literature, a robust and adaptable synthetic strategy can be devised based on established methodologies for analogous pyrimidine-based inhibitors.[1][6] The following protocol outlines a representative synthesis employing a Buchwald-Hartwig cross-coupling reaction, a powerful tool for the formation of C-N bonds.

Diagram of the Synthetic Workflow

Synthetic Workflow Synthetic Workflow for a Pyrimidine-Based PLK4 Inhibitor Start This compound Reaction Buchwald-Hartwig Cross-Coupling (Pd catalyst, ligand, base) Start->Reaction Intermediate Coupling Partner (e.g., an aniline derivative) Intermediate->Reaction Product Final PLK4 Inhibitor Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: A generalized synthetic scheme for pyrimidine-based PLK4 inhibitors.

Detailed Synthetic Protocol

Reaction: Buchwald-Hartwig amination of this compound with a suitable aniline derivative.

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., 4-morpholinoaniline)[1]

  • Palladium catalyst (e.g., Pd2(dba)3)[1]

  • Ligand (e.g., X-Phos)[1]

  • Base (e.g., K2CO3 or Cs2CO3)[1]

  • Anhydrous solvent (e.g., n-Butanol or Toluene)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.1 eq.), the base (2.0 eq.), the palladium catalyst (0.05 eq.), and the ligand (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired PLK4 inhibitor.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions, hence the use of anhydrous solvents.

  • Ligand: The choice of a bulky, electron-rich phosphine ligand like X-Phos is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step of the catalytic cycle.

  • Base: The base is required to deprotonate the aniline, making it a more reactive nucleophile. The choice of base can influence the reaction rate and yield.

Biological Evaluation of Synthesized PLK4 Inhibitors

In Vitro Kinase Inhibition Assay

The primary biological evaluation of a newly synthesized compound is to determine its inhibitory activity against the target kinase, PLK4. A common and robust method is a luminescence-based kinase assay.

Principle: The assay measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant PLK4 enzyme and its substrate (e.g., myelin basic protein). Prepare serial dilutions of the synthesized inhibitor.

  • Kinase Reaction: In a 384-well plate, add the PLK4 enzyme, the substrate, and the inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add an ADP detection reagent (e.g., ADP-Glo™) to the wells. This reagent stops the kinase reaction and contains the enzymes necessary for the conversion of ADP to ATP and the subsequent luciferase reaction.

  • Luminescence Measurement: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the synthesized PLK4 inhibitors on cancer cells, a cell viability assay is performed.

Principle: A common method utilizes a tetrazolium salt (e.g., MTT) which is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a breast cancer cell line with high TRIM37 expression like MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized PLK4 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

In Vivo Xenograft Model Studies

Promising compounds from in vitro and cell-based assays can be further evaluated in vivo using xenograft models.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a TRIM37-amplified cell line) into immunocompromised mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PLK4 inhibitor (e.g., by oral gavage) and a vehicle control daily for a specified period.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the efficacy of the inhibitor in suppressing tumor growth.

Expected Results and Data Interpretation

AssayExpected Outcome for a Potent PLK4 InhibitorKey Parameters to Determine
In Vitro Kinase Assay Dose-dependent reduction in PLK4 kinase activity.IC50 value (nM range)
Cell Proliferation Assay Dose-dependent inhibition of cancer cell growth.GI50 value (nM to µM range)
In Vivo Xenograft Model Significant reduction in tumor growth rate compared to the control group.Tumor growth inhibition (%)

Interpretation: A successful PLK4 inhibitor will exhibit a low nanomolar IC50 value in the kinase assay, translate this potency to cellular growth inhibition, and demonstrate significant anti-tumor efficacy in a relevant in vivo model.

Conclusion

The development of potent and selective PLK4 inhibitors represents a promising strategy in oncology drug discovery. The use of versatile scaffolds like "this compound" provides a solid foundation for the synthesis of novel inhibitors. The protocols outlined in this application note offer a comprehensive framework for the synthesis and biological evaluation of these compounds, from the initial chemical reaction to in vivo efficacy studies. By following these detailed methodologies, researchers can effectively advance their drug discovery programs targeting PLK4.

References

Application Notes and Protocols for the N-Arylation of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of an aryl group onto a pyrimidine nitrogen atom (N-arylation) profoundly influences the molecule's steric and electronic properties, often leading to enhanced biological activity and optimized pharmacokinetic profiles. N-Aryl pyrimidines are integral components of targeted therapies, including kinase inhibitors like Imatinib, underscoring the critical need for robust and versatile synthetic methodologies to access this privileged structural motif.[1]

Chloropyrimidines serve as readily available and cost-effective precursors for N-arylation. However, their electron-deficient nature and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds present unique challenges.[2] This guide provides a detailed exploration of two powerful catalytic systems for the N-arylation of chloropyrimidines: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for their successful implementation.

I. Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a broadly applicable and highly efficient method for coupling amines with aryl halides.[3][4] Its application to electron-deficient heteroaryl chlorides like chloropyrimidines requires careful consideration of the catalyst system to overcome the high activation barrier of the C-Cl bond.

Mechanistic Rationale: Activating the C-Cl Bond

The catalytic cycle of the Buchwald-Hartwig amination is a well-orchestrated sequence of elementary steps involving a palladium catalyst. The key to success with chloropyrimidines lies in facilitating the initial, often rate-limiting, oxidative addition step.

  • Oxidative Addition: A low-valent Pd(0) species, generated in situ from a palladium precatalyst, inserts into the C-Cl bond of the chloropyrimidine. This is the most challenging step due to the strength of the C-Cl bond. The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) center, increase its electron density to promote the oxidative addition, and facilitate the subsequent reductive elimination.[2][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle. Bulky ligands also accelerate this step, preventing unwanted side reactions.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Catalytic Cycle for Chloropyrimidine N-Arylation cluster_reactants Reactants & Products Pd(0)L Pd(0)L Oxidative\nAddition Complex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition Complex Chloropyrimidine (Ar-Cl) Amine\nCoordination Amine Coordination Oxidative\nAddition Complex->Amine\nCoordination Amine (R2NH) Palladium-Amido\nComplex Palladium-Amido Complex Amine\nCoordination->Palladium-Amido\nComplex Base (-HX) Palladium-Amido\nComplex->Pd(0)L Reductive Elimination (Product: Ar-NR2) Chloropyrimidine Chloropyrimidine Amine Amine N-Aryl Pyrimidine N-Aryl Pyrimidine

Caption: Buchwald-Hartwig catalytic cycle.

Key Experimental Parameters and Their Causality
ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle precatalystsThese are common and effective sources for generating the active Pd(0) catalyst in situ. Precatalysts can offer improved reliability and faster activation.
Ligand Bulky biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs)Essential for activating the inert C-Cl bond. The steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species and accelerates reductive elimination.[2][5]
Base Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDSRequired to deprotonate the amine without competing as a nucleophile. The choice of base can influence reaction rates and substrate compatibility.[6]
Solvent Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane, THF)These solvents are compatible with the organometallic intermediates and the strong bases used. Rigorous exclusion of water and oxygen is crucial to prevent catalyst deactivation.
Temperature 80-120 °CElevated temperatures are typically necessary to drive the oxidative addition of the chloropyrimidine.
Protocol 1: Buchwald-Hartwig N-Arylation of 2-Chloropyrimidine with Aniline

This protocol provides a general procedure for the N-arylation of a chloropyrimidine with an aromatic amine.

Materials:

  • 2-Chloropyrimidine

  • Aniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and XPhos (0.04 mmol, 4 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add aniline (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the Schlenk tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-phenylpyrimidin-2-amine.

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig N-Arylation start Start setup Reaction Setup (Chloropyrimidine, Pd₂(dba)₃, XPhos) start->setup add_reagents Add Amine and NaOtBu setup->add_reagents add_solvent Add Anhydrous Toluene add_reagents->add_solvent react Heat at 100 °C (12-24h) add_solvent->react workup Aqueous Workup (EtOAc, H₂O, Brine) react->workup purify Column Chromatography workup->purify end N-Aryl Pyrimidine purify->end

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

II. Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence due to the development of ligand-accelerated protocols.[7] This approach offers a cost-effective alternative to palladium catalysis and can be particularly effective for certain substrate combinations.

Mechanistic Rationale: The Role of Copper and Ligands

The traditional Ullmann reaction often required harsh conditions (high temperatures, stoichiometric copper). Modern protocols utilize catalytic amounts of a copper(I) salt with a chelating ligand, enabling the reaction to proceed under milder conditions.

  • Formation of Copper-Amide Complex: The reaction is believed to initiate with the formation of a copper(I)-amide complex from the amine and the Cu(I) salt in the presence of a base.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I)-amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the desired N-aryl pyrimidine and regenerate a Cu(I) species, which continues the catalytic cycle. The use of chelating ligands, such as diamines or amino acids, is crucial for stabilizing the copper intermediates and facilitating these steps at lower temperatures.[8]

Ullmann_Mechanism Ullmann Condensation Catalytic Cycle cluster_reactants Reactants & Products Cu(I)X Cu(I)X Copper(I)-Amide\nComplex Copper(I)-Amide Complex Cu(I)X->Copper(I)-Amide\nComplex Amine (R2NH) + Base Cu(III) Intermediate Cu(III) Intermediate Copper(I)-Amide\nComplex->Cu(III) Intermediate Oxidative Addition (Chloropyrimidine) Cu(III) Intermediate->Cu(I)X Reductive Elimination (Product: Ar-NR2) Chloropyrimidine Chloropyrimidine Amine Amine N-Aryl Pyrimidine N-Aryl Pyrimidine

Caption: Ullmann condensation catalytic cycle.

Key Experimental Parameters and Their Causality
ParameterRecommended ChoiceRationale
Copper Source CuI, Cu₂O, or Cu(OAc)₂CuI is the most common and generally effective precatalyst.
Ligand N,N'-Dimethylethylenediamine (DMEDA), L-proline, or Phenanthroline derivativesLigands are essential for modern Ullmann reactions. They solubilize the copper salt and accelerate the catalytic cycle, allowing for lower reaction temperatures.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Inorganic bases are typically used to deprotonate the amine nucleophile. The choice depends on the acidity of the N-H bond and substrate tolerance.
Solvent High-boiling polar aprotic solvents (e.g., DMF, DMSO, Dioxane)These solvents are required to solubilize the reagents and to reach the necessary reaction temperatures.
Temperature 110-150 °CWhile milder than classical Ullmann conditions, elevated temperatures are still generally required.
Protocol 2: Copper-Catalyzed N-Arylation of 4-Chloropyrimidine with Imidazole

This protocol describes a ligand-assisted Ullmann-type reaction, suitable for coupling N-heterocycles with chloropyrimidines.

Materials:

  • 4-Chloropyrimidine

  • Imidazole

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol %), imidazole (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Addition of Reagents: Add 4-chloropyrimidine (1.0 mmol, 1.0 equiv) to the vial.

  • Solvent and Ligand Addition: Add anhydrous DMF (4 mL) followed by DMEDA (0.2 mmol, 20 mol %).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 24-48 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(1H-imidazol-1-yl)pyrimidine.

III. Regioselectivity in the N-Arylation of Dichloropyrimidines

The N-arylation of dichloropyrimidines (e.g., 2,4-dichloropyrimidine) introduces the challenge of regioselectivity. The inherent electronic properties of the pyrimidine ring generally favor nucleophilic attack at the C4 position.[9] However, this selectivity can be influenced and even reversed by the choice of reaction conditions and catalyst system.

  • Inherent Reactivity (SNAr): Under non-catalyzed, nucleophilic aromatic substitution (SNAr) conditions, the C4 position is typically more electrophilic and thus more susceptible to attack by an amine, leading to the 4-amino-2-chloropyrimidine as the major product.[9]

  • Palladium-Catalyzed Reactions: The regioselectivity in Buchwald-Hartwig reactions can be more complex. While the C4 position is often still favored, the use of specific palladium catalysts and ligands can alter this outcome. In some cases, C2-selective amination has been achieved, potentially through steric control imposed by the ligand or by altering the mechanism of oxidative addition.[2]

  • Substituent Effects: The presence of other substituents on the pyrimidine ring can dramatically influence the regioselectivity of N-arylation. Electron-donating groups at the C6 position, for instance, can activate the C2 position towards nucleophilic attack.[9]

IV. Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a precatalyst; Ensure rigorous exclusion of air and moisture; Use freshly distilled/dried solvents and high-purity reagents. For chloropyrimidines, consider increasing catalyst loading or temperature.
Hydrodehalogenation (C-Cl to C-H) Competing side reaction, often favored when reductive elimination is slow.Use a bulkier ligand to accelerate reductive elimination; Screen different bases and solvents.
Poor Regioselectivity Competing SNAr pathway; Non-optimal catalyst system.For Pd-catalyzed reactions on dichloropyrimidines, add the amine pre-mixed with the base to the catalyst/substrate solution to minimize the uncatalyzed SNAr reaction. Screen different ligands to enhance selectivity.

V. Conclusion

The N-arylation of chloropyrimidines is a powerful transformation for the synthesis of molecules of significant interest in drug discovery and materials science. Both Palladium-catalyzed Buchwald-Hartwig amination and modern Copper-catalyzed Ullmann condensation provide effective, complementary strategies to achieve this goal. A thorough understanding of the underlying mechanisms and the critical role of ligands, bases, and reaction conditions is essential for overcoming the challenges associated with the activation of the C-Cl bond and for controlling regioselectivity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement these important reactions in their own synthetic endeavors.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a variety of kinase inhibitors used in oncology.[1][2][3][4] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. 6-chloro-N,N,2-trimethylpyrimidin-4-amine is a key building block, offering a reactive site at the C6 position for the introduction of molecular diversity via cross-coupling reactions.

Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods.[5][6][7] This guide provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions utilizing this compound, tailored for researchers, scientists, and professionals in drug development.

Causality Behind Experimental Choices

The this compound substrate presents specific electronic and steric features that guide the selection of reaction parameters. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution and oxidative addition of the C-Cl bond to a low-valent palladium catalyst, a key step in both Suzuki and Buchwald-Hartwig reactions. However, the presence of the electron-donating dimethylamino group at the C4 position and the methyl group at the C2 position can modulate this reactivity. These groups increase the electron density of the ring to some extent, which might necessitate slightly more forcing conditions or a more electron-rich catalyst for efficient oxidative addition compared to a simple dichloropyrimidine. The protocols outlined below are designed to address these specific characteristics.

Application 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.

Reaction Principle

The reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or ester) with an organic halide. The catalytic cycle, illustrated below, involves oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 transmetalation Transmetalation pd_complex->transmetalation r_pd_r1 R-Pd(II)L2-R' transmetalation->r_pd_r1 reductive_elimination Reductive Elimination r_pd_r1->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactant R-X reactant->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 6-Aryl-N,N,2-trimethylpyrimidin-4-amine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME/water)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Diagram: Workflow for Microwave-Assisted Suzuki Coupling

Suzuki_Workflow start Combine Reactants add_solvent Add Degassed Solvent start->add_solvent seal_vial Seal Vial add_solvent->seal_vial microwave Microwave Irradiation (e.g., 120 °C, 20 min) seal_vial->microwave cool Cool to RT microwave->cool workup Aqueous Workup (EtOAc Extraction) cool->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • Add 5 mL of the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-N,N,2-trimethylpyrimidin-4-amine.

Data Presentation: Optimization of Reaction Conditions

The following table provides representative data for the optimization of the Suzuki-Miyaura coupling.

Entry Catalyst (mol%) Base Solvent Temp (°C) Time (min) Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃Dioxane/H₂O (4:1)1202085
2Pd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O (4:1)1202092
3Pd(PPh₃)₄ (2)Cs₂CO₃Dioxane/H₂O (4:1)1202088
4Pd(dppf)Cl₂ (2)K₂CO₃DME/H₂O (4:1)1202089
5Pd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O (4:1)1003075

Application 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[1]

Reaction Principle

This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[1] The catalytic cycle is similar to the Suzuki reaction but involves the formation of a palladium-amido complex. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][6][7]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [R-Pd(II)L2(HNR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex R-Pd(II)L2(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product R-NR'R'' reductive_elimination->product reactant R-X reactant->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N⁶-Substituted-N⁴,N⁴,2-trimethylpyrimidine-4,6-diamine

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Diagram: Workflow for Microwave-Assisted Buchwald-Hartwig Amination

Buchwald_Workflow start Combine Reactants under Inert Atmosphere add_solvent Add Anhydrous, Degassed Solvent start->add_solvent seal_vial Seal Vial add_solvent->seal_vial microwave Microwave Irradiation (e.g., 110 °C, 30 min) seal_vial->microwave cool Cool to RT microwave->cool workup Quench & Aqueous Workup (EtOAc Extraction) cool->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add to a 10 mL microwave reactor vial equipped with a magnetic stir bar: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the phosphine ligand (0.036 mmol, 3.6 mol%), and the base (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add the amine (1.2 mmol).

  • Add 5 mL of anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial securely with a cap.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table provides representative data for the optimization of the Buchwald-Hartwig amination.

Entry Catalyst/Ligand (mol%) Base Solvent Temp (°C) Time (min) Yield (%)
1Pd₂(dba)₃/XPhos (1.5/3.6)NaOt-BuToluene1103090
2Pd₂(dba)₃/RuPhos (1.5/3.6)NaOt-BuToluene1103087
3Pd₂(dba)₃/XPhos (1.5/3.6)K₃PO₄Dioxane1103078
4Pd₂(dba)₃/XPhos (1.5/3.6)NaOt-BuToluene906065
5Pd(OAc)₂/XPhos (2/4)NaOt-BuToluene1103085

Conclusion

The protocols detailed herein provide robust and efficient methods for the microwave-assisted Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. These applications leverage the benefits of microwave synthesis to rapidly generate diverse libraries of substituted pyrimidines, which are of significant interest in drug discovery and development. The provided data and workflows serve as a comprehensive guide for researchers to effectively utilize this key building block in their synthetic endeavors.

References

Analytical Methods for Monitoring Reactions of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework of analytical methodologies for the real-time or near real-time monitoring of chemical reactions involving the synthetic intermediate, 6-chloro-N,N,2-trimethylpyrimidin-4-amine. The ability to accurately track the consumption of reactants and the formation of products and impurities is critical for optimizing reaction conditions, ensuring process safety, maximizing yield, and maintaining product purity.[1][2] We present comprehensive protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the rationale behind experimental choices, offering researchers, scientists, and drug development professionals a robust guide for implementing effective reaction monitoring strategies.

Introduction and Rationale

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of many pharmaceutical agents and natural products.[3] The chlorine atom at the 6-position is a reactive site, often targeted for displacement in nucleophilic aromatic substitution (SNAr) reactions to build more complex molecular architectures.

Effective reaction monitoring provides real-time insights into reaction kinetics, the formation of transient intermediates, and the generation of byproducts.[1][4] This knowledge is invaluable during process development and scale-up, allowing chemists to:

  • Determine reaction endpoints accurately, preventing unnecessary heating or extended reaction times.

  • Optimize parameters such as temperature, catalyst loading, and reagent stoichiometry.

  • Identify and quantify the formation of process-related impurities.

  • Build a comprehensive understanding of the reaction mechanism.

This document serves as a practical guide to selecting and implementing the most appropriate analytical techniques for reactions involving this compound.

Illustrative Reaction: Nucleophilic Aromatic Substitution (SNAr)

To provide a practical context, we will consider a common reaction pathway for this substrate: a nucleophilic aromatic substitution. In this reaction, the electron-withdrawing pyrimidine ring facilitates the displacement of the chloride by a nucleophile (e.g., another amine, an alcohol, or a thiol).

SNAr_Reaction start This compound product Substituted Product start->product + Nu-H (Base, Solvent, ΔT) nucleophile Nucleophile (Nu-H) nucleophile->product hcl HCl

Caption: General SNAr reaction of the target molecule.

The analytical challenge is to quantitatively measure the concentrations of the starting material, the substituted product, and any potential side-products (e.g., from hydrolysis or dimerization) over time.

Core Analytical Methodologies: Principles and Application

The selection of an analytical technique depends on the specific properties of the molecules involved and the desired information (e.g., quantitative accuracy vs. structural detail).[2] For substituted pyrimidines, HPLC, GC-MS, and NMR are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for monitoring organic reactions, particularly in the pharmaceutical industry.[5] It excels at separating non-volatile and thermally sensitive compounds in a complex matrix.

  • Why it's suitable: Pyrimidine derivatives are typically analyzed effectively using reversed-phase HPLC.[3] The method provides excellent quantitative accuracy and can separate the starting material from the product based on differences in polarity. The introduction of a nucleophile will almost certainly alter the polarity of the molecule, making chromatographic separation straightforward.

  • Detection: The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive and reliable. For more complex mixtures or when dealing with impurities that lack a strong chromophore, coupling HPLC with a mass spectrometer (LC-MS) provides an extra dimension of data, confirming the identity of each peak by its mass-to-charge ratio.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers exceptional separation efficiency and definitive peak identification through mass spectrometry.

  • Why it's suitable: While the starting material and expected SNAr products may have limited volatility, GC-MS is invaluable for identifying low-molecular-weight starting materials, reagents, or volatile byproducts.[7] For the target molecule, derivatization may sometimes be employed to increase volatility if necessary.

  • Detection: The mass spectrometer provides structural information, making it an excellent tool for identifying unknown impurities or confirming the structure of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed structural information.[1] It is a non-destructive technique that can be used for both qualitative and quantitative analysis.

  • Why it's suitable: NMR is the definitive method for confirming the structure of the final product and any isolated intermediates. For reaction monitoring, a time course of ¹H NMR spectra can clearly show the disappearance of reactant signals and the simultaneous appearance of product signals.[8] With the addition of an internal standard, NMR becomes an inherently quantitative method without the need for response factor calibration, a distinct advantage over chromatography.[5] Advances in benchtop and flow NMR systems have also made in-situ (real-time) monitoring more accessible.[1][9]

Experimental Protocols

The following protocols are designed as robust starting points. Method optimization is essential for any specific reaction.

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol outlines a reversed-phase HPLC method suitable for tracking the consumption of this compound and the formation of a more polar product.

1. Sample Preparation: a. At designated time points (t=0, 5 min, 15 min, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile/water 50:50). This stops the reaction and prepares the sample for analysis. c. If the reaction mixture contains solids, filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.0.[10]
  • Mobile Phase B: Acetonitrile.
  • Gradient: | Time (min) | % A | % B | |------------|-----|-----| | 0.0 | 90 | 10 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 90 | 10 | | 30.0 | 90 | 10 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35 °C.
  • Injection Volume: 5 µL.
  • UV Detector: 270 nm.

3. Data Analysis: a. Integrate the peak area of the starting material and the product at each time point. b. Calculate the percent conversion using the following formula (assuming equal response factors as a starting point): % Conversion = [Area_Product / (Area_Start + Area_Product)] * 100 c. For accurate quantitation, generate a calibration curve for the starting material and product using standards of known concentration.

Protocol 2: GC-MS Method for Impurity Profiling

This protocol is designed to identify volatile impurities or byproducts.

1. Sample Preparation: a. Withdraw and quench a reaction aliquot as described in the HPLC protocol. b. The quenching solvent should be volatile and compatible with the GC system (e.g., Dichloromethane or Ethyl Acetate). c. Perform a liquid-liquid extraction if necessary to isolate analytes from non-volatile components (e.g., salts, base). Dry the organic layer over anhydrous MgSO₄. d. Transfer the final solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
  • MS Transfer Line: 280 °C.
  • Ion Source: 230 °C.
  • Ionization Mode: Electron Ionization (EI), 70 eV.
  • Scan Range: 40-500 m/z.

3. Data Analysis: a. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[11] b. The relative abundance of different components can be estimated from their peak areas, but this is not strictly quantitative without calibration.

Protocol 3: ¹H NMR Method for In-Situ Monitoring

This protocol describes how to monitor a reaction directly within an NMR tube.

1. Sample Preparation: a. In an NMR tube, dissolve the starting material (this compound) and a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The standard should have signals that do not overlap with reactant or product signals. b. Acquire an initial ¹H NMR spectrum (t=0). c. Carefully inject the co-reactant/catalyst into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.[9]

2. NMR Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher.
  • Pulse Sequence: Standard single pulse (zg30).
  • Acquisition Time: ~2-3 seconds.
  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitation).
  • Number of Scans: 4 or 8 (balance between signal-to-noise and time resolution).
  • Temperature: Set to the desired reaction temperature.

3. Data Analysis: a. Identify unique, well-resolved signals for the starting material, product, and internal standard. For example, the methyl protons on the pyrimidine ring or the N,N-dimethyl protons might be suitable. b. Integrate these signals in each spectrum over time. c. Calculate the concentration of the starting material and product relative to the constant concentration of the internal standard. Concentration_A ∝ (Integral_A / # of Protons_A) / (Integral_Std / # of Protons_Std) d. Plot concentration versus time to obtain a kinetic profile of the reaction.

Method Selection and Workflow

Choosing the right analytical tool is critical for efficient process development. The following decision tree and summary table can guide this selection process.

Method_Selection start What is the primary goal? quant Accurate Quantitation & Reaction Endpoint start->quant struct Structural Confirmation of Product/Byproduct start->struct volatile Screening for Volatile Impurities start->volatile hplc Use HPLC quant->hplc  High throughput needed nmr Use NMR quant->nmr  Absolute quantitation  without standards needed struct->nmr  Primary goal gcms Use GC-MS struct->gcms  If volatile & separable volatile->gcms

Caption: Decision tree for selecting an analytical method.

Comparative Summary of Techniques
FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantitative analysis, purity checksIdentification of volatile componentsStructural elucidation, quantitative analysis
Sample Throughput High (with autosampler)Medium to HighLow to Medium
Quantitative Accuracy Excellent (with calibration)Good (with calibration)Excellent (inherently quantitative with standard)
Structural Info None (UV), Yes (MS detector)Excellent (MS fragmentation)Excellent (definitive structure)
In-Situ Monitoring Possible with flow setup, but complexNot practicalRelatively straightforward
Key Advantage Robustness, versatility, high precisionHigh sensitivity, definitive ID of volatilesUnambiguous structural data, no response factors needed
Key Limitation Requires response factors for accuracyLimited to volatile/thermostable compoundsLower sensitivity, higher equipment cost

Conclusion

The successful development and optimization of synthetic routes involving this compound hinge on the implementation of robust analytical monitoring. HPLC stands out as the workhorse for quantitative tracking of reaction progress due to its versatility and precision. GC-MS is an essential complementary tool for the identification of volatile impurities, while NMR spectroscopy provides unparalleled structural insight and a direct, quantitative view of the reaction mixture. By leveraging the strengths of each technique as outlined in this guide, researchers can accelerate process development, ensure product quality, and gain a deeper mechanistic understanding of their chemical transformations.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules, including several blockbuster drugs and highly effective crop protection agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions, particularly through hydrogen bonding and by serving as a bioisosteric replacement for other heterocycles. Among the vast landscape of pyrimidine derivatives, "6-chloro-N,N,2-trimethylpyrimidin-4-amine" stands out as a key intermediate for the synthesis of a new generation of targeted therapeutics, especially in the realm of kinase inhibitors.[3][4] The strategic placement of a chloro-substituent at the 6-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N,N,2-trimethyl substitution pattern is often crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[5]

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring not only procedural accuracy but also a deep understanding of the reaction mechanisms and potential challenges.

Synthetic Strategy: A Regioselective Approach

The synthesis of this compound is best approached through a multi-step sequence starting from a readily available and cost-effective precursor. The key challenge in this synthesis lies in the regioselective introduction of the dimethylamino group at the C4 position of a dichlorinated pyrimidine intermediate. The general reactivity of 2,4-dichloropyrimidines favors nucleophilic substitution at the more electrophilic C4 position, a principle that is leveraged in this synthetic design.[6]

The proposed synthetic pathway commences with the cyclization of acetamidine with a malonic ester derivative to form the pyrimidine core, followed by chlorination to generate the key intermediate, 4,6-dichloro-2-methylpyrimidine. Subsequent regioselective amination with dimethylamine at the C4 position yields the desired product.

Synthetic_Pathway A 4,6-dihydroxy-2-methylpyrimidine B 4,6-dichloro-2-methylpyrimidine A->B  Chlorination (POCl₃ or SOCl₂) C This compound B->C  Regioselective Amination (Dimethylamine)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

The initial step involves the conversion of 4,6-dihydroxy-2-methylpyrimidine to its corresponding dichloro derivative. This transformation is a critical step as it activates the pyrimidine ring for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a commonly employed and effective chlorinating agent for this purpose, although thionyl chloride (SOCl₂) can also be utilized.[1][7]

Protocol 1: Large-Scale Chlorination of 4,6-dihydroxy-2-methylpyrimidine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4,6-dihydroxy-2-methylpyrimidine126.111.0 kg7.93 mol
Phosphorus oxychloride (POCl₃)153.338.0 L87.2 mol
Dichloromethane (DCM)84.93As needed-
Potassium carbonate (K₂CO₃)138.21As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 4,6-dihydroxy-2-methylpyrimidine (1.0 kg, 7.93 mol) and phosphorus oxychloride (8.0 L, 87.2 mol) under an inert atmosphere (e.g., nitrogen).

  • Heating and Reaction Monitoring: Stir the mixture and heat to 90-100 °C. The reaction mixture will gradually become a clear solution. Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.1%). This usually takes around 8-10 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully concentrate the reaction mixture under reduced pressure to remove the excess phosphorus oxychloride.

  • Quenching: Add dichloromethane (10.0 L) to the residue. Slowly and cautiously add the resulting solution dropwise to a 25% aqueous solution of potassium carbonate at a temperature below 40°C, with vigorous stirring, to neutralize the acidic mixture. The final pH of the aqueous layer should be between 3 and 4.

  • Extraction and Drying: Separate the organic phase. Extract the aqueous phase with dichloromethane (10.0 L). Combine the organic phases and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and wash the filter cake with dichloromethane. Evaporate the filtrate to dryness under reduced pressure at 40 °C to afford 4,6-dichloro-2-methylpyrimidine as a yellow solid. The expected yield is approximately 90%.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • The quenching step is highly exothermic. Ensure slow and controlled addition to the carbonate solution with efficient cooling and stirring.

Part 2: Regioselective Synthesis of this compound

This step is the cornerstone of the synthesis, where the regioselective displacement of one chlorine atom by dimethylamine occurs. The chlorine atom at the C4 position of 4,6-dichloro-2-methylpyrimidine is more susceptible to nucleophilic attack than the chlorine at the C6 position due to the electronic effects of the pyrimidine ring nitrogens.[6] By controlling the reaction conditions, preferential amination at C4 can be achieved with high selectivity.

Regioselective_Amination A 4,6-dichloro-2-methylpyrimidine B Meisenheimer Complex (Attack at C4) A->B  + (CH₃)₂NH C This compound B->C  - HCl

Caption: Mechanism of regioselective amination at the C4 position.

Protocol 2: Large-Scale Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4,6-dichloro-2-methylpyrimidine163.011.0 kg6.13 mol
Dimethylamine (40% in water)45.082.0 L~17.8 mol
Triethylamine101.191.7 L12.2 mol
Isopropanol60.1010.0 L-
Ethyl acetate88.11As needed-
Brine-As needed-

Procedure:

  • Reaction Setup: In a 20 L reactor, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 kg, 6.13 mol) in isopropanol (10.0 L).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.7 L, 12.2 mol) followed by the slow addition of a 40% aqueous solution of dimethylamine (2.0 L, ~17.8 mol) at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: To the residue, add water (5.0 L) and extract with ethyl acetate (3 x 5.0 L).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Troubleshooting and Optimization:

  • Formation of the diamino byproduct: If the reaction is run for too long or at too high a temperature, the formation of the 2-methyl-N4,N4,N6,N6-tetramethylpyrimidine-4,6-diamine byproduct may increase. Careful monitoring of the reaction is crucial.

  • Incomplete reaction: If the reaction is sluggish, a slight excess of dimethylamine or an extended reaction time may be necessary. The use of a stronger, non-nucleophilic base could also be explored.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl group at the C2 position, the N,N-dimethyl groups, and the aromatic proton on the pyrimidine ring.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring and the methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₇H₁₀ClN₃).
HPLC A single major peak indicating high purity.

Applications in Drug Discovery and Agrochemicals

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: The 6-chloro position is a key site for introducing larger aromatic or heteroaromatic moieties via Suzuki or Buchwald-Hartwig cross-coupling reactions.[3][5] This strategy has been successfully employed to develop potent inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Agrochemicals: The pyrimidine core is a well-established toxophore in many insecticides and fungicides.[8][9][10] The title compound can be used to synthesize novel agrochemicals with improved efficacy and safety profiles.

Safety and Handling

  • 4,6-dichloro-2-methylpyrimidine: This compound is expected to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood with appropriate PPE.

  • Dimethylamine: This is a corrosive and flammable substance. Use in a well-ventilated area and avoid contact with skin and eyes.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.

References

Application Notes and Protocols for the Purification of Reaction Products from 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The versatile starting material, 6-chloro-N,N,2-trimethylpyrimidin-4-amine , serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. The chlorine atom at the 6-position is a reactive handle, primarily for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for carbon-nitrogen bond formation via nucleophilic aromatic substitution (SNAr).

The successful synthesis of the target molecule is only half the battle; rigorous purification is a critical and often challenging step to ensure the removal of unreacted starting materials, catalysts, reagents, and byproducts. The presence of the dimethylamino group in the target compounds can introduce specific challenges during purification, such as interactions with silica gel. This document provides in-depth application notes and detailed protocols for the purification of products derived from reactions involving this compound, with a focus on providing researchers, scientists, and drug development professionals with the technical insights needed to achieve high purity.

Understanding the Reaction Landscape and Potential Impurities

The two most common transformations of this compound are Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Understanding the potential impurities from these reactions is key to designing an effective purification strategy.

Suzuki-Miyaura Coupling

This reaction introduces an aryl or heteroaryl group at the 6-position.

Typical Reaction Scheme:

  • Starting Material: this compound

  • Coupling Partner: Aryl or heteroaryl boronic acid/ester

  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent: Aprotic solvent (e.g., Dioxane, Toluene, DMF)

Potential Impurities:

  • Unreacted this compound

  • Homocoupled boronic acid (biaryl byproduct)

  • Dehalogenated starting material (N,N,2-trimethylpyrimidin-4-amine)

  • Palladium catalyst residues

  • Inorganic salts

Nucleophilic Aromatic Substitution (SNAr)

This reaction introduces a nucleophile, typically an amine or an alcohol, at the 6-position.

Typical Reaction Scheme:

  • Starting Material: this compound

  • Nucleophile: Primary or secondary amine, alcohol

  • Base (optional): Organic or inorganic base (e.g., Et₃N, DIPEA, K₂CO₃)

  • Solvent: Polar aprotic solvent (e.g., DMF, DMSO, NMP) or alcohol

Potential Impurities:

  • Unreacted this compound

  • Excess nucleophile

  • Side-products from reaction with the solvent (if reactive)

Core Purification Strategies

The choice of purification method is dictated by the physicochemical properties of the desired product and its impurities, such as polarity, solubility, and crystallinity.

Column Chromatography

Flash column chromatography is the most common and versatile method for purifying products from these reactions.[1]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice. However, the basicity of the dimethylamino group can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing and poor recovery.[2]

    • Solution:

      • Amine-functionalized silica: This is an excellent alternative that minimizes acid-base interactions, leading to sharper peaks and improved separation.[2][3]

      • Mobile phase modifier: Adding a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase can "neutralize" the active sites on the silica gel and improve chromatography.[3]

  • Mobile Phase: The selection of the eluent system is critical and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[4]

    • Common Solvent Systems:

      • Hexane/Ethyl Acetate: A good starting point for many products.

      • Dichloromethane/Methanol: For more polar compounds.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds, provided a suitable solvent system can be found. The principle relies on the differential solubility of the product and impurities in a solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

    • Common Solvents for Pyrimidine Derivatives: Ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof.

  • Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too rapidly. Adding a bit more solvent or allowing for slower cooling can remedy this.

Detailed Protocols

Protocol 1: Purification of a 6-Aryl-N,N,2-trimethylpyrimidin-4-amine (from Suzuki Coupling) by Flash Column Chromatography

This protocol provides a general procedure for the purification of a Suzuki coupling product.

Materials:

  • Crude reaction mixture

  • Silica gel (standard or amine-functionalized)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, triethylamine)

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Purification workup Aqueous Work-up concentrate Concentrate Crude Product workup->concentrate tlc TLC Analysis for Solvent System concentrate->tlc pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate characterize Characterize Pure Product evaporate->characterize

Caption: Workflow for chromatographic purification.

Procedure:

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure.

  • TLC Analysis: Develop a suitable solvent system using TLC. For a typical 6-aryl-N,N,2-trimethylpyrimidin-4-amine, a starting point could be a mixture of hexanes and ethyl acetate. If peak streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the less polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation: Representative Solvent Systems for Pyrimidine Derivatives

Product PolarityStarting Solvent System (v/v)Gradient To (v/v)Modifier
Low95:5 Hexanes:Ethyl Acetate70:30 Hexanes:Ethyl Acetate0.5% Et₃N
Medium80:20 Hexanes:Ethyl Acetate50:50 Hexanes:Ethyl Acetate0.5% Et₃N
High100% Dichloromethane95:5 Dichloromethane:Methanol0.5% Et₃N
Protocol 2: Purification by Recrystallization

This protocol is suitable for solid products with good crystallinity.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Experimental Workflow Diagram:

G dissolve Dissolve Crude Product in Minimal Hot Solvent filter Hot Filtration (optional) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry

Caption: Workflow for purification by recrystallization.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure a minimal amount is used.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Column Chromatography:
Peak TailingStrong interaction of the basic amine with acidic silica gel.Use amine-functionalized silica gel or add 0.5-1% triethylamine to the mobile phase.[2][3]
Poor SeparationInappropriate solvent system; co-eluting impurities.Optimize the solvent system using TLC. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reverse-phase HPLC).
Low RecoveryCompound decomposition on silica gel or irreversible binding.Perform a stability test on a small scale. Use deactivated silica or an alternative stationary phase.
Recrystallization:
Oiling OutSolution is too concentrated or cooling too quickly.Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly.
No Crystal FormationSolution is not saturated; compound is too soluble.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the product is insoluble).
Colored CrystalsColored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration.[5]

Conclusion

The purification of reaction products from this compound is a critical step in the synthesis of many potential drug candidates. A thorough understanding of the reaction byproducts and the physicochemical properties of the target molecule is essential for developing a robust purification strategy. While flash column chromatography on silica gel is a widely used technique, the basic nature of the amine-containing products often necessitates modifications such as the use of amine-functionalized silica or the addition of a basic modifier to the eluent to achieve optimal separation. Recrystallization offers a scalable and economical alternative for solid products. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can confidently purify their target compounds to the high degree of purity required for subsequent biological evaluation and drug development.

References

Application Notes & Protocols: Evaluating Substituted Pyrimidines in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Preclinical Assessment of Novel Pyrimidine-Based Compounds

Preamble: Navigating Chemical Identity

This guide, therefore, pivots to address the broader, well-established role of the substituted pyrimidine scaffold in oncology, providing a robust framework for researchers investigating novel compounds within this class. The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in biologically active molecules and its ability to serve as a scaffold for potent therapeutic agents.[1][2] This document will serve as a comprehensive guide for researchers, like those investigating the potential of a novel derivative, to systematically evaluate its anticancer properties.

The Pyrimidine Scaffold in Oncology: A Foundation of Therapeutic Potential

The pyrimidine nucleus is a fundamental building block of nucleic acids (DNA and RNA), making its derivatives prime candidates for interacting with the machinery of cell proliferation.[3] Many pyrimidine compounds exert their anticancer effects by inhibiting key enzymes involved in cellular signaling, growth, and metabolism.[1]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrimidine derivatives exhibit anticancer activity is the inhibition of protein kinases.[1] Kinases are critical nodes in signaling pathways that control cell cycle progression, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Substituted pyrimidines are often designed to compete with ATP for the binding site on these enzymes, thereby blocking downstream signaling.

Signaling Pathway: A Generalized Kinase Inhibition Model

Kinase_Inhibition_Pathway Receptor Growth Factor Receptor (e.g., EGFR, FGFR) RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., MYC, FOS) ERK->Transcription Phosphorylates Pyrimidine Novel Pyrimidine Derivative Pyrimidine->RAF Inhibits Pyrimidine->MEK Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Generalized MAPK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

Staged Protocol for Preclinical Evaluation

The following protocols outline a logical, multi-stage approach to characterize the anticancer potential of a novel pyrimidine derivative.

Stage 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT assay is a standard, colorimetric method for assessing cell viability.

Protocol 2.1.1: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cell lines of interest (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well.[4][5] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of the test pyrimidine derivative in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Table: IC₅₀ Values (µM) for a Novel Pyrimidine
Cell Line Compound "X" Doxorubicin (Control) Cancer Type
MCF-78.5 ± 0.71.2 ± 0.2Breast
A54915.2 ± 1.12.5 ± 0.4Lung
HCT1165.3 ± 0.50.9 ± 0.1Colon
HepG211.8 ± 0.91.8 ± 0.3Liver

Workflow: In Vitro Screening

In_Vitro_Workflow start Start: Novel Pyrimidine Compound cell_culture Seed Cancer Cell Lines (96-well plates) start->cell_culture treatment Treat with Serial Dilutions of Compound cell_culture->treatment incubation Incubate 48-72 hours treatment->incubation mtt_assay Perform MTT Assay (Add MTT, Solubilize) incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout analysis Calculate % Viability Determine IC50 readout->analysis end End: Identify Potency & Selectivity analysis->end

Caption: Standard workflow for determining the IC50 of a novel compound in cancer cell lines.

Stage 2: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next step is to investigate how the compound works. This involves assessing its impact on key cellular processes like apoptosis and specific signaling pathways.

Protocol 2.2.1: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2.2.2: Target Modulation via Western Blot

This protocol verifies if the compound inhibits the phosphorylation of a target kinase (e.g., ERK in the MAPK pathway).

  • Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the target kinase (e.g., p-ERK) and the total form (e.g., Total ERK), as well as a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the reduction in kinase phosphorylation relative to the total protein and loading control.

Stage 3: In Vivo Efficacy Assessment

Promising in vitro results warrant evaluation in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model.

Protocol 2.3.1: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at two doses, Positive Control).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, target modulation).

  • Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly fruitful area for the discovery of novel anticancer agents.[6] The protocols outlined in this guide provide a foundational framework for the systematic evaluation of new derivatives. A compound demonstrating potent in vitro cytotoxicity, a clear mechanism of action such as apoptosis induction and kinase inhibition, and significant in vivo tumor growth inhibition would be a strong candidate for further preclinical development.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key chemical intermediate. We will delve into the mechanistic origins of common impurities, provide robust troubleshooting strategies, and offer validated protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Side Products & Issues

The most prevalent and efficient synthetic route to this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with dimethylamine. While straightforward in principle, this reaction is often plagued by impurities that can complicate downstream applications. This guide addresses the most common issues in a question-and-answer format.

Q1: My final product is contaminated with an isomeric impurity that is difficult to separate. What is it and how can I prevent its formation?

A1: Root Cause Analysis & Mechanism

The most common isomeric impurity is 4-chloro-N,N,2-trimethylpyrimidin-6-amine . Its formation is a direct consequence of the competitive nucleophilic attack of dimethylamine on the two electrophilic carbons (C4 and C6) of the 4,6-dichloro-2-methylpyrimidine starting material.

While the C4 position is generally more activated and sterically accessible, leading to the desired product as the major isomer, the C6 position remains reactive. Higher reaction temperatures provide sufficient kinetic energy to overcome the activation barrier for the C6-amination, leading to an increased proportion of the undesired isomer.

Troubleshooting & Prevention Protocol:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0°C to 10°C) during the addition of dimethylamine. This enhances the kinetic selectivity towards the more reactive C4 position. Running the reaction at elevated temperatures is a primary cause of poor regioselectivity.

  • Stoichiometry: Use a slight excess, but not a large excess, of dimethylamine (e.g., 1.1-1.2 equivalents). This ensures complete consumption of the starting material without excessively driving the formation of di-substituted byproducts (see Q2).

  • Solvent Choice: Aprotic polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally effective. The choice of solvent can influence reactant solubility and reaction rates[1].

Q2: I am observing a significant amount of a high-molecular-weight byproduct, leading to low yields of my target compound. What is this impurity?

A2: Root Cause Analysis & Mechanism

This common byproduct is the di-substituted product, N,N,N',N',2-pentamethylpyrimidine-4,6-diamine . It forms when a second molecule of dimethylamine displaces the remaining chlorine atom on the pyrimidine ring of the desired product.

This side reaction is favored by:

  • Using a large excess of dimethylamine (>1.5 equivalents).

  • Prolonged reaction times.

  • Elevated reaction temperatures.

Troubleshooting & Prevention Protocol:

  • Strict Stoichiometric Control: The most critical factor is the precise control over the amount of dimethylamine used. A slight excess (1.1 eq.) is often optimal.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the 4,6-dichloro-2-methylpyrimidine starting material is consumed to prevent further substitution.

  • Order of Addition: Consider a reverse addition, where the 4,6-dichloro-2-methylpyrimidine solution is added slowly to the cooled solution of dimethylamine. This maintains a low concentration of the dichloro starting material, favoring mono-substitution.

Q3: My product is contaminated with a highly polar impurity, which I suspect is a hydroxypyrimidine derivative. How does this form and how can I avoid it?

A3: Root Cause Analysis & Mechanism

The likely impurity is 6-hydroxy-N,N,2-trimethylpyrimidin-4-amine . This side product arises from the hydrolysis of the C6-chloro group. The chloro-substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water.

This can occur under several circumstances:

  • Presence of Water in Reagents: Using wet solvents or reagents.

  • Aqueous Workup: During the workup and extraction phases, prolonged contact with water, especially under non-neutral pH conditions, can facilitate hydrolysis. Acidic conditions can protonate the ring nitrogens, further activating the C6 position towards nucleophilic attack[2].

Troubleshooting & Prevention Protocol:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Careful Workup: When performing an aqueous workup, use cooled deionized water and minimize the contact time. Promptly extract the product into an organic solvent. Ensure the pH is maintained close to neutral during the wash steps.

  • Purification: If hydrolysis occurs, the resulting hydroxypyrimidine is significantly more polar. It can typically be separated from the desired product by column chromatography on silica gel.

Summary of Common Impurities

Impurity NameStructureMolecular Weight ( g/mol )Formation CausePrevention Strategy
Target Product This compound171.63--
Isomeric Impurity4-chloro-N,N,2-trimethylpyrimidin-6-amine171.63High temperature, poor kinetic controlMaintain low reaction temperature (0-10°C)
Di-substituted ByproductN,N,N',N',2-pentamethylpyrimidine-4,6-diamine180.26Excess dimethylamine, high temperatureUse 1.1-1.2 eq. of dimethylamine, monitor reaction
Hydrolysis Byproduct6-hydroxy-N,N,2-trimethylpyrimidin-4-amine153.18Presence of water during reaction or workupUse anhydrous reagents, careful non-acidic workup

Visualizing the Reaction Pathway and Side Products

The following diagram illustrates the primary reaction and the formation pathways of the key side products discussed.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Reaction Products cluster_hydrolysis Hydrolysis SM 4,6-Dichloro-2-methylpyrimidine Desired Desired Product This compound SM->Desired Attack at C4 (Major Pathway) Isomer Isomeric Impurity 4-chloro-N,N,2-trimethylpyrimidin-6-amine SM->Isomer Attack at C6 (Minor Pathway, Favored by High Temp) Reagent Dimethylamine (HNMe2) Reagent->Desired Reagent->Isomer Disub Di-substituted Byproduct N,N,N',N',2-pentamethyl- pyrimidine-4,6-diamine Desired->Disub + HNMe2 (Excess Amine / High Temp) Hydrolysis_Product Hydrolysis Byproduct 6-hydroxy-N,N,2-trimethyl- pyrimidin-4-amine Desired->Hydrolysis_Product Workup / Wet Conditions Isomer->Disub + HNMe2 Water H2O Water->Hydrolysis_Product G decision decision solution solution start Analyze Crude Product (LC-MS, TLC, NMR) purity_check Is Purity < 95%? start->purity_check solution_ok Proceed to Next Step purity_check->solution_ok No impurity_id Identify Major Impurity by Mass purity_check->impurity_id Yes mass_check Impurity Mass ≈ 171.6? impurity_id->mass_check isomer_sol Root Cause: High Temp Solution: 1. Lower reaction temp to 0-10°C. 2. Ensure slow, controlled addition. mass_check->isomer_sol Yes (Isomer) mass_check2 Impurity Mass ≈ 180.3? mass_check->mass_check2 No disub_sol Root Cause: Excess Amine Solution: 1. Reduce Me2NH to 1.1-1.2 eq. 2. Monitor reaction closely and quench   at completion. mass_check2->disub_sol Yes (Di-substituted) mass_check3 Impurity Mass ≈ 153.2? mass_check2->mass_check3 No hydrolysis_sol Root Cause: Water Contamination Solution: 1. Use anhydrous solvents/reagents. 2. Minimize contact with H2O in workup. mass_check3->hydrolysis_sol Yes (Hydrolysis) other Consult further analytical data (NMR) for structural elucidation. mass_check3->other No

References

Regioselectivity issues in dichloropyrimidine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dichloropyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve regioselectivity challenges in their experiments. As Senior Application Scientists, we provide this resource to synthesize field-proven insights with foundational mechanistic understanding.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and selectivity of dichloropyrimidines.

Q1: Why does my cross-coupling reaction on 2,4-dichloropyrimidine preferentially occur at the C4 position?

A: The inherent reactivity of the chloro-substituents on the pyrimidine ring is the primary driver for this selectivity. In the vast majority of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the observed order of reactivity is C4 > C2 > C5.[1][2] This preference is rooted in fundamental electronic and steric factors:

  • Electronic Activation: The C4 position is electronically more favorable for nucleophilic attack and oxidative addition by a low-valent palladium catalyst. Computational studies, including Density Functional Theory (DFT) calculations, confirm that the Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficient at the C4 carbon, making it the most electrophilic site.[1][3]

  • Oxidative Addition Energetics: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the C-Cl bond to the Pd(0) center.[4] Calculations and experimental results consistently show that the energy barrier for oxidative addition at the C4–Cl bond is lower than at the C2–Cl bond.[1][5]

This intrinsic C4-selectivity is observed across a wide range of common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1][6]

Q2: Can substituents on the pyrimidine ring alter the C4 vs. C2 selectivity?

A: Yes, substituents can significantly influence the regiochemical outcome. While the unsubstituted 2,4-dichloropyrimidine core favors C4 reaction, this can be modulated or even reversed:

  • Electron-Donating Groups (EDGs): An electron-donating group at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity in SNAr reactions, favoring substitution at the C2 position.[3] This is because the EDG alters the electronic distribution within the ring, making the C2 position more susceptible to nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs) & Steric Hindrance: A substituent at the C5 position can also impact selectivity. A bulky group can sterically hinder attack at the C4 position, potentially increasing the proportion of the C2-coupled product.[1] Similarly, a strongly electron-withdrawing group at C5 can enhance the already high reactivity at C4.[7]

Q3: What is the difference between kinetic and thermodynamic control in these reactions?

A: In this context, kinetic control refers to the product that is formed fastest, while thermodynamic control refers to the most stable product. For dichloropyrimidine cross-couplings, the regioselectivity is almost always under kinetic control . The observed C4-selectivity arises because the activation energy for the oxidative addition at the C4 position is lower. Studies have largely ruled out scenarios where oxidative addition is reversible, which would be a prerequisite for thermodynamic control to dictate the product ratio.[1] Therefore, troubleshooting efforts should focus on manipulating the factors that influence the rate of reaction at each position (catalyst, ligand, temperature), rather than trying to equilibrate to a more stable product.

Troubleshooting Guides & Protocols

This section provides actionable solutions to specific experimental problems.

Issue 1: Poor or Mixed Regioselectivity in Suzuki-Miyaura Coupling

You are attempting to perform a C4-selective Suzuki-Miyaura coupling but are observing a mixture of C2 and C4 isomers, or the reaction is not proceeding efficiently.

Troubleshooting Workflow: Suzuki-Miyaura C4-Selectivity

G cluster_catalyst Catalyst & Ligand System cluster_conditions Reaction Conditions cluster_tech Technique & Purity start Low C4:C2 Selectivity or Low Yield catalyst 1. Assess Catalyst/Ligand start->catalyst ligand_choice Using standard Pd(PPh₃)₄? This is a good starting point for C4. catalyst->ligand_choice YES ligand_free Consider ligand-free 'Jeffery' conditions (Pd(OAc)₂, TBAB) for >99:1 C4 selectivity. catalyst->ligand_free NO / Need Improvement conditions 2. Optimize Solvent & Base ligand_choice->conditions ligand_free->conditions solvent Is the solvent optimal? Alcoholic mixtures (e.g., nBuOH) or Dioxane/Water are effective. conditions->solvent base Is the base appropriate? K₂CO₃ or K₃PO₄ are commonly used. solvent->base tech 3. Verify Technique base->tech purity Are boronic acid and solvents high purity? Degradation can inhibit catalysis. tech->purity atmosphere Is the system under an inert atmosphere? Oxygen deactivates the Pd(0) catalyst. purity->atmosphere success Improved C4 Selectivity atmosphere->success

Caption: Troubleshooting workflow for C4-selective Suzuki coupling.

Data Summary: Optimizing C4-Selective Suzuki Coupling
ParameterRecommendation for High C4-SelectivityRationale
Catalyst Pd(PPh₃)₄ (0.5-5 mol%)A standard, reliable choice that inherently favors the electronically preferred C4 position.[8]
Ligand PPh₃ (if not using a pre-formed catalyst)Promotes the conventional C4 oxidative addition pathway.
Base K₂CO₃ or K₃PO₄ (2.0 equiv.)Effective bases for the transmetalation step without promoting side reactions.[8][9]
Solvent Dioxane/H₂O (4:1) or n-PropanolAlcoholic solvents or aqueous mixtures often improve reactivity and maintain selectivity.[5]
Temperature 80-120 °C (Microwave or Conventional Heat)Microwave heating can drastically reduce reaction times to as little as 15 minutes while maintaining high C4 selectivity.[8]
Special Cond. Ligand-free "Jeffery" ConditionsCan enhance C4 selectivity to >99:1 in some cases.[7]
Protocol: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling [8]

This protocol details a highly efficient method for achieving C4 regioselectivity.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv., 0.5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M).

  • Reaction: Seal the vial with a crimp cap. Place it in the microwave reactor and heat the mixture to 100 °C for 15 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the C4-arylated-2-chloropyrimidine.

Issue 2: Achieving Unconventional C2-Selectivity

Your goal is to synthesize the C2-substituted pyrimidine, but all standard conditions yield the C4 isomer. This has historically been a significant challenge, but recent advances have provided a catalyst-controlled solution for specific coupling partners.[10]

Key Insight: Inverting Selectivity with Catalyst Control

Conventional wisdom states that the substrate's electronics dictate C4 selectivity. However, it has been discovered that specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective C–S cross-coupling (thiolation).[1][11]

Mechanism of C2-Selectivity (Proposed)

The exact mechanism for this inversion of selectivity is an active area of research. DFT calculations confirm that a standard oxidative addition pathway should still favor C4.[1] This suggests that the unique Pd(II)-NHC precatalyst system, such as (η³-indenyl)PdCl(IPent), may operate through a non-traditional mechanism that circumvents the usual energetic preference for the C4 position.[1][12] This highlights a frontier in catalysis where the ligand and precatalyst structure can completely override the substrate's intrinsic reactivity.

G cluster_c4 Conventional C4-Selectivity cluster_c2 Unconventional C2-Selectivity (C-S Coupling) c4_start 2,4-Dichloropyrimidine c4_oa Oxidative Addition (Lower Energy Barrier) c4_start->c4_oa C4-Cl pd0 Pd(0)L_n (e.g., L=PPh₃) pd0->c4_oa c4_product C4-Coupled Product c4_oa->c4_product c2_start 2,4-Dichloropyrimidine + Thiol c2_mech Non-Traditional C-Cl Cleavage c2_start->c2_mech C2-Cl pd_nhc Pd(II)-NHC Precatalyst (e.g., (Ind)PdCl(IPent)) pd_nhc->c2_mech c2_product C2-Thioether Product c2_mech->c2_product

Caption: Contrasting pathways for C4 vs. C2 selectivity.

Data Summary: Conditions for C2-Selective C-S Coupling [1]
ParameterRecommendation for High C2-SelectivityRationale
Precatalyst (η³-tBu-indenyl)PdCl(IPent) or (η³-allyl)PdCl(IPent)The specific combination of the indenyl/allyl group and the bulky NHC ligand is critical for inverting selectivity. Standard Pd-PEPPSI precatalysts give high C4 selectivity.
Ligand IPent (1,3-Bis(3-pentyl)imidazol-2-ylidene)A very bulky NHC ligand that is essential for the C2-selective pathway.
Nucleophile Primary alkane thiols, ThiophenolsThe reaction is highly selective for these nucleophiles. Secondary thiols show less selectivity, and tertiary thiols favor C4.
Base NaOt-BuA strong, non-nucleophilic base is required.
Solvent DioxaneA common solvent for cross-coupling that works well in this system.
Temperature 0 °C to Room TemperatureThe reaction proceeds under mild conditions, which helps suppress competing C4-selective SNAr.
Protocol: C2-Selective C-S Cross-Coupling [1]
  • Preparation: In a nitrogen-filled glovebox, add the Pd(II)-NHC precatalyst (e.g., (η³-tBu-indenyl)PdCl(IPent), 0.02 equiv.) and NaOt-Bu (1.4 equiv.) to an oven-dried vial.

  • Reagent Addition: Add dioxane, followed by the thiol (1.0 equiv.) and finally the 2,4-dichloropyrimidine (1.2 equiv.).

  • Reaction: Seal the vial and stir the reaction mixture at the desired temperature (start with 0 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the ratio of C2:C4 isomers and consumption of starting material.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify by column chromatography to isolate the desired 2-thioether-4-chloropyrimidine.

References

Technical Support Center: Catalyst Selection for Suzuki Reactions of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the specific substrate, 6-chloro-N,N,2-trimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-rich heteroaryl chloride. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-tested insights.

Introduction

This compound is an important building block in medicinal chemistry. However, its successful implementation in Suzuki-Miyaura cross-coupling reactions is often challenging. The electron-donating dimethylamino and methyl groups on the pyrimidine ring can decrease the reactivity of the C-Cl bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[1] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[2][3][4]

This guide provides a structured approach to overcoming these challenges through careful selection of the catalyst system—comprising the palladium source and the ligand—along with optimization of the base and solvent.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing targeted solutions and the scientific rationale behind them.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue when coupling electron-rich heteroaryl chlorides. The primary bottleneck is typically the oxidative addition step.[1] Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Catalyst System: The choice of palladium precatalyst and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this substrate.[5][6]

    • Recommendation: Switch to a more active catalyst system known for its efficacy with aryl chlorides. Bulky, electron-rich phosphine ligands are essential as they facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[7]

      • Primary Choices: Ligands from the Buchwald family, such as XPhos , SPhos , or RuPhos , paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points.[8]

      • Alternative: N-heterocyclic carbene (NHC) ligands are even stronger σ-donors than phosphines and can be highly effective.[7] Consider using a pre-formed NHC-palladium complex like PEPPSI-IPr.[7]

  • Insufficient Reaction Temperature: The activation energy for the C-Cl bond cleavage is high.

    • Recommendation: Increase the reaction temperature, often in the range of 80-120 °C.[9] Microwave irradiation can also be a powerful tool for rapidly reaching and maintaining the required temperature, potentially improving yields.[8]

  • Incorrect Base Selection: The base's role is to activate the boronic acid for the transmetalation step, but its strength can also influence the overall catalytic cycle.[9]

    • Recommendation: For challenging couplings, stronger bases are often necessary. Potassium phosphate (K₃PO₄) is highly effective for heteroaryl chlorides.[8][9] Cesium carbonate (Cs₂CO₃) is another strong option, though more costly.[9]

Below is a decision-making workflow for addressing low conversion:

low_conversion_troubleshooting start Low Conversion Observed catalyst Evaluate Catalyst System start->catalyst ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand Standard ligand fails nhc Try NHC Ligand (e.g., PEPPSI-IPr) catalyst->nhc Phosphine ligand fails temp Increase Temperature temp_range Heat to 80-120 °C or use Microwave temp->temp_range base Change Base strong_base Use K₃PO₄ or Cs₂CO₃ base->strong_base ligand->temp nhc->temp temp_range->base success Improved Yield strong_base->success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing significant side product formation, mainly protodeboronation (boronic acid replaced by -H). How can I minimize this?

A2: Protodeboronation is a common side reaction, especially with electron-rich or sensitive boronic acids, and can be exacerbated by the reaction conditions required for activating the chloro-pyrimidine.[3][10]

  • Base-Mediated Decomposition: The combination of a strong base and water can lead to the cleavage of the C-B bond.

    • Recommendation 1 (Anhydrous Conditions): If possible, switch to anhydrous conditions. Use a base like potassium phosphate (K₃PO₄) and a dry solvent like dioxane or toluene.[11]

    • Recommendation 2 (Weaker Base): If the coupling proceeds under milder conditions, a weaker base like potassium carbonate (K₂CO₃) may suffice and reduce protodeboronation.[9]

    • Recommendation 3 (Boronic Esters): Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[9]

  • Reaction Kinetics: If the rate of cross-coupling is slow, it gives more time for side reactions to occur.

    • Recommendation: Employ a highly active catalyst system (as described in Q1) to ensure the cross-coupling pathway outcompetes the protodeboronation pathway.[9]

Q3: My reaction yields are inconsistent between runs. What could be the cause?

A3: Inconsistent yields often point to sensitivity to air, moisture, or reagent quality.

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[10]

    • Recommendation: Ensure all solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Assemble the reaction under an inert atmosphere.[8]

  • Reagent Quality:

    • Palladium Precatalyst: Older bottles of palladium precatalysts, especially those like Pd₂(dba)₃, can degrade over time.

    • Base: Some bases, particularly K₃PO₄, can be hygroscopic. Grinding the base to a fine powder can improve reproducibility.[12]

    • Boronic Acid: The quality and purity of the boronic acid are crucial. Impurities can inhibit the reaction.[10]

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst and ligand combination is the best starting point for coupling with this compound?

A4: There is no single "best" combination for all substrates, but a highly reliable starting point for this challenging coupling is a second-generation Buchwald precatalyst.

  • Recommended Starting System: XPhos Pd G2 or SPhos Pd G2 . These are air-stable precatalysts that efficiently generate the active monoligated Pd(0) species in solution. They combine a highly active, bulky, electron-rich ligand with a stable palladium source, making them ideal for activating C-Cl bonds.[4]

  • Alternative (In-situ generation): If precatalysts are unavailable, you can generate the catalyst in-situ. A common combination is Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%) .

Q5: How do I choose the right base and solvent for my reaction?

A5: The base and solvent are interdependent and crucial for success.

  • Base Selection:

    • K₃PO₄: Generally the most effective and recommended base for difficult Suzuki couplings of heteroaryl chlorides.[8][9] It is strong enough to promote the reaction without being overly harsh.

    • Cs₂CO₃: A very effective but more expensive alternative to K₃PO₄.[9]

    • K₂CO₃: A standard, milder base that can be effective if the coupling partners are more reactive.[9][13]

  • Solvent System:

    • Aprotic Ethers: 1,4-Dioxane or THF , often with a small amount of water (e.g., 4:1 to 10:1 ratio), are excellent choices.[8][14] The water helps to dissolve the inorganic base.

    • Aromatic Hydrocarbons: Toluene with water is another common and effective solvent system.[9]

    • Polar Aprotic Solvents: DMF can be used, especially if substrate solubility is an issue, but it can be harder to remove and may sometimes lead to side reactions at high temperatures.[13]

Summary of Recommended Starting Conditions
ComponentRecommendationRationale
Catalyst XPhos Pd G2 (2 mol%)Highly active, air-stable precatalyst for C-Cl activation.[4]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for challenging heteroaryl couplings.[8][9]
Solvent 1,4-Dioxane / Water (4:1 v/v)Good solvent for reagents, facilitates base dissolution.[8][14]
Temperature 100 °COvercomes activation energy for C-Cl oxidative addition.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[10]
Q6: Can I use a boronic ester instead of a boronic acid?

A6: Yes, and it is often advantageous. As mentioned in Q2, boronic esters (e.g., neopentyl glycol or pinacol esters) are more stable than boronic acids and are less prone to protodeboronation and homocoupling side reactions.[9] If you are struggling with these side reactions, switching to the corresponding boronic ester is a highly recommended strategy.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Add Solids: - Pyrimidine - Boronic Acid - Base (K₃PO₄) - Catalyst (XPhos Pd G2) inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) reagents->inert solvent 3. Add Degassed Solvents: 1,4-Dioxane and Water inert->solvent heat 4. Heat with Stirring: (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress: TLC or LC-MS heat->monitor cool 6. Cool to RT & Dilute: Ethyl Acetate & Water monitor->cool extract 7. Aqueous Extraction cool->extract purify 8. Column Chromatography extract->purify product Isolated Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

References

How to avoid byproduct formation with chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloropyrimidine Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Byproduct Formation

From the desk of a Senior Application Scientist, this guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving chloropyrimidines. Chloropyrimidines are highly valuable synthons, but their reactivity can lead to challenging side reactions. This center is designed to help you navigate these challenges by understanding the underlying mechanisms and implementing field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with chloropyrimidines?

The primary reaction pathway for chloropyrimidines is Nucleophilic Aromatic Substitution (SNAr).[1] However, their electron-deficient nature makes them susceptible to several competing reactions. The most common byproducts include:

  • Hydroxypyrimidines: Formed by the reaction with water (hydrolysis). This is especially prevalent under basic conditions or at elevated temperatures if moisture is not rigorously excluded.[1][2]

  • Alkoxypyrimidines: Result from reactions with alcohol solvents (solvolysis), which can act as nucleophiles.[2]

  • Self-Condensation or Dimerization Products: Can occur under strongly basic conditions where a deprotonated pyrimidine or a reaction intermediate acts as a nucleophile, attacking another chloropyrimidine molecule.[3]

  • Hydrodehalogenation Products: The replacement of a chlorine atom with hydrogen. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[4]

Q2: How does the position of the chlorine atom (C2, C4, C6) affect reactivity and byproduct formation?

The reactivity of a chlorine atom on the pyrimidine ring is dictated by the electronic influence of the ring nitrogens.

  • C4 and C6 Positions: These positions are highly activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto one of the ring nitrogens.[1] They are generally the most reactive sites.[5][6]

  • C2 Position: This position is also activated, but generally less so than C4/C6.[5][6] The proximity to two nitrogen atoms can create repulsion with incoming nucleophiles.[6]

  • C5 Position: This position is the least reactive towards SNAr as the negative charge of the intermediate cannot be stabilized by the ring nitrogens. Substitution at C5 often requires transition-metal catalysis.

In di- or trichloropyrimidines, reactions typically occur at the C4 or C6 position first.[5][7] Achieving selectivity at the C2 position often requires specialized conditions, such as using bulky N-heterocyclic carbene ligands in palladium-catalyzed reactions.[7][8]

Q3: What is the critical role of the base in controlling side reactions?

The choice of base is paramount. A base serves to neutralize the HCl generated during the substitution but can also promote side reactions if not chosen carefully.

  • Inorganic Bases (e.g., K₂CO₃, NaOH, K₃PO₄): Strong inorganic bases like NaOH can significantly promote the hydrolysis of the chloropyrimidine to the corresponding hydroxypyrimidine. Carbonates and phosphates are often milder and preferred, but their heterogeneity can sometimes affect reaction rates.[9]

  • Organic Bases (e.g., Triethylamine (TEA), DIPEA): Non-nucleophilic organic bases are often used to scavenge acid without competing with the primary nucleophile.[1] They are particularly useful in preventing hydrolysis.

  • Strong, Non-Nucleophilic Bases (e.g., NaOtBu, LiHMDS): These are required for palladium-catalyzed reactions like the Buchwald-Hartwig amination to deprotonate the amine nucleophile.[4][10][11] However, their high basicity can promote self-condensation if not controlled.

Q4: How does the choice of solvent influence byproduct formation?

The solvent not only determines the solubility of reagents but also directly influences reaction pathways.

  • Protic Solvents (e.g., water, ethanol, isopropanol): These solvents can act as nucleophiles, leading to hydrolysis or solvolysis byproducts.[2] While water can be a green and effective solvent for some SNAr reactions, it can also compete with the desired nucleophile, especially with less reactive amines.[2][12]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, THF, Dioxane): These are generally preferred for SNAr reactions as they do not compete as nucleophiles.[13] They effectively solvate the intermediates and can accelerate the reaction. However, they must be anhydrous to prevent hydrolysis. Toluene is also a common choice, particularly in cross-coupling chemistry.[13]

Troubleshooting Guide

Problem 1: My reaction is yielding a significant amount of hydroxypyrimidine.
  • Probable Cause: This is a classic hydrolysis problem, caused by the presence of water in the reaction mixture, which acts as a nucleophile. This is often exacerbated by strong bases and high temperatures.[1]

  • Solution Workflow:

    • Ensure Anhydrous Conditions:

      • Dry your solvent over molecular sieves or by distillation. Use of dry, degassed solvents is critical.[4]

      • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Argon).

      • Ensure your starting materials and reagents are anhydrous.

    • Change Your Base:

      • Switch from a strong inorganic base (like NaOH or KOH) to a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

      • If an inorganic base is necessary, consider milder options like K₂CO₃ or Cs₂CO₃ and ensure they are finely powdered and dried before use.

    • Control Temperature:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or LC-MS to avoid prolonged heating, which increases the rate of hydrolysis.[1]

    dot

    G Workflow: Minimizing Hydrolysis Byproduct A Problem: High Yield of Hydroxypyrimidine B Step 1: Verify Anhydrous Conditions A->B C Use dry solvents (e.g., over sieves). Dry glassware under vacuum/heat. Run under inert atmosphere (N2/Ar). B->C Action D Step 2: Re-evaluate Base Selection C->D E Switch from NaOH/KOH to organic base (DIPEA, TEA) or milder inorganic base (K2CO3). D->E Action F Step 3: Optimize Temperature E->F G Run at lowest effective temperature. Monitor reaction to avoid prolonged heating. F->G Action H Solution: Clean Reaction to Desired Product G->H

    Caption: Workflow for minimizing hydrolysis byproduct.

Problem 2: My desired product is contaminated with an alkoxypyrimidine corresponding to my alcohol solvent.
  • Probable Cause: Your alcohol solvent (e.g., methanol, ethanol) is participating in the reaction as a nucleophile, leading to a solvolysis byproduct. This is common in acid-catalyzed aminations where the alcohol can be a competing nucleophile.[2]

  • Solution:

    • Change the Solvent: The most direct solution is to switch to a non-nucleophilic, aprotic solvent.

      • Recommended Solvents: Tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), toluene, or acetonitrile (ACN).[13]

    • If Alcohol is Required: If the reaction requires a protic solvent for solubility or reactivity reasons, consider using a more sterically hindered alcohol like tert-butanol, which is a poorer nucleophile.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of solvolysis more than the desired reaction.

    Table 1: Solvent Selection Guide for Chloropyrimidine Reactions

    Solvent Type Boiling Point (°C) Common Uses & Caveats
    Toluene Aprotic, Nonpolar 111 Excellent for Pd-coupling; requires higher temperatures. Must be dry.
    THF Aprotic, Polar 66 Good general-purpose solvent for SNAr. Must be dry and is peroxide-forming.
    1,4-Dioxane Aprotic, Polar 101 Often used in Pd-coupling; higher boiling point than THF. Must be dry.
    DMF Aprotic, Polar 153 High boiling point, excellent solvating power. Difficult to remove; must be anhydrous.
    Acetonitrile Aprotic, Polar 82 Good for SNAr; can be sensitive to very strong bases.
    Isopropanol Protic 82 Can be a nucleophile (solvolysis). Sometimes used for acid-catalyzed aminations.[2]

    | Water | Protic | 100 | Green solvent, can be effective but is a competing nucleophile (hydrolysis).[12] |

Problem 3: The reaction is sluggish, and upon forcing conditions (high temp), I get a complex mixture including what looks like a dimer.
  • Probable Cause: The desired nucleophilic substitution is slow, and the high energy input is promoting side reactions, such as self-condensation.[3] This can happen if your nucleophile is weak or sterically hindered, or if the base is too strong.

  • Solution:

    • Enhance Reactivity without Brute Force: Instead of just increasing temperature, consider catalysis.

      • Phase-Transfer Catalyst: For reactions with poor solubility, adding a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between two phases at a lower temperature.

      • Acid Catalysis: For amination with anilines, a catalytic amount of acid (e.g., 0.1 eq HCl) can protonate the pyrimidine ring, making it more electrophilic and accelerating the reaction.[2][9] However, this must be balanced against the risk of hydrolysis.[1]

    • Consider an Alternative Chemistry: If SNAr is consistently failing, the C-Cl bond may be better activated by a transition metal.

      • Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination (for C-N bonds) or Suzuki coupling (for C-C bonds) are powerful alternatives for forming bonds with chloropyrimidines that are resistant to SNAr.[10][11][14][15][16][17][18][19][20] These reactions proceed via a different mechanism (oxidative addition/reductive elimination) and can overcome the limitations of SNAr.[4]

    dot

    G Competing Pathways: SNAr vs. Side Reactions cluster_0 Desired Pathway cluster_1 Side Reactions A Chloropyrimidine + Nucleophile B Meisenheimer Intermediate A->B  SNAr Attack (Optimal Conditions) C Desired Product B->C Elimination of Cl- D Chloropyrimidine E Hydroxypyrimidine (Hydrolysis) D->E + H2O F Dimer/Polymer (Self-Condensation) D->F + Base / Heat G Alkoxypyrimidine (Solvolysis) D->G + ROH (Solvent)

    Caption: Competing pathways in chloropyrimidine reactions.

Advanced Protocols & Methodologies

Protocol 1: Minimizing Hydrolysis in a Basic Amination Reaction

This protocol details the setup for reacting 2,4-dichloropyrimidine with a primary amine using an organic base to minimize the formation of the hydroxypyrimidine byproduct.

  • Materials:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • Primary Amine (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

  • Methodology:

    • Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

    • Reagent Preparation: In the reaction flask, dissolve 2,4-dichloropyrimidine in anhydrous THF.

    • Reaction Setup: Add the primary amine to the solution, followed by the dropwise addition of DIPEA at room temperature.

    • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.

    • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for purification.

Protocol 2: Switching to a Palladium-Catalyzed Buchwald-Hartwig Amination

When SNAr fails, particularly with electron-rich or sterically hindered amines, this cross-coupling reaction is a robust alternative.[10][11][19]

  • Materials:

    • Chloropyrimidine (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Methodology:

    • Inert Atmosphere Setup: In a glovebox or using Schlenk line techniques, add the chloropyrimidine, amine (if solid), Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction flask.

    • Solvent and Reagent Addition: Remove the flask from the glovebox (if used) and add anhydrous, degassed toluene via syringe, followed by the amine (if liquid).

    • Heating and Monitoring: Heat the reaction mixture to 100 °C under an inert atmosphere. The reaction is typically complete within 4-24 hours. Monitor by LC-MS.

    • Work-up: Cool the reaction to room temperature and quench by adding water carefully. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Low Conversion in 6-chloro-N,N,2-trimethylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, with a primary focus on addressing low conversion rates. Our approach is rooted in mechanistic principles to provide a deep understanding of the reaction and empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key precursor, 2-methyl-4,6-dichloropyrimidine, is reacted with N,N-dimethylamine to selectively replace the chlorine atom at the C4 position. The pyrimidine ring's electron-deficient nature, caused by the two nitrogen atoms, facilitates this substitution, particularly at the C4 and C6 positions.

The general reaction scheme is as follows:

Caption: General synthesis of this compound.

Low conversion in this reaction can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions and the occurrence of side reactions. This guide will address these issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low conversion of the 2-methyl-4,6-dichloropyrimidine starting material. Where should I start troubleshooting?

Low conversion is a common issue that can often be traced back to the quality of your starting materials or the reaction setup. Here’s a logical workflow to diagnose the problem:

Troubleshooting_Workflow start Low Conversion Observed sm_quality Verify Starting Material Quality (Purity, Moisture) start->sm_quality reagent_check Check Reagents (Amine, Base, Solvent) sm_quality->reagent_check conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagent_check->conditions analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) conditions->analysis outcome Identify Root Cause & Optimize analysis->outcome

Caption: Initial troubleshooting workflow for low conversion.

A1: Start by systematically evaluating your inputs and setup.

  • Starting Material Purity: The purity of 2-methyl-4,6-dichloropyrimidine is critical. It is often synthesized from 2-methyl-4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene.[1] Incomplete chlorination can leave residual dihydroxy pyrimidine, which will not participate in the SNAr reaction.

    • Actionable Advice:

      • Confirm the purity of your 2-methyl-4,6-dichloropyrimidine using ¹H NMR and melting point analysis. The melting point should be sharp (approx. 42-44 °C).[1]

      • If you synthesized the starting material, ensure the workup procedure effectively removed all excess chlorinating agent and byproducts.

  • Reagent Quality and Stoichiometry:

    • N,N-Dimethylamine: Ensure you are using the correct equivalent of N,N-dimethylamine. It is often used in slight excess. If using a solution of dimethylamine, verify its concentration.

    • Base: An inorganic base like potassium carbonate (K₂CO₃) is commonly used to neutralize the HCl generated during the reaction.[2] The base must be anhydrous and finely powdered to ensure good reactivity. Insufficient or poor-quality base will stall the reaction.

    • Solvent: The solvent must be anhydrous. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typical choices as they effectively dissolve the reactants and facilitate the SNAr mechanism.[2] The presence of water can lead to hydrolysis of the chloropyrimidine.

  • Reaction Conditions:

    • Temperature: SNAr reactions on chloropyrimidines often require elevated temperatures, typically in the range of 80-140 °C.[2] Insufficient heating will result in a sluggish or incomplete reaction.

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if your reagents are sensitive to air or moisture.

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products points towards a lack of selectivity or the occurrence of side reactions. The most common culprits are di-substitution and hydrolysis.

A2: The primary side products are likely the di-substituted pyrimidine and the hydrolyzed starting material.

  • Di-substituted Product (4,6-bis(N,N-dimethylamino)-2-methylpyrimidine): Both the C4 and C6 positions of 2-methyl-4,6-dichloropyrimidine are activated towards nucleophilic attack. If the reaction conditions are too harsh (e.g., excessive temperature or prolonged reaction time) or if too much N,N-dimethylamine is used, a second substitution can occur, leading to the di-substituted product.

    • Troubleshooting Steps:

      • Stoichiometry Control: Use a controlled amount of N,N-dimethylamine (typically 1.0-1.2 equivalents).

      • Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired product is formed, stop the reaction to prevent further substitution. Consider lowering the reaction temperature.

      • Slow Addition: Adding the N,N-dimethylamine solution slowly to the reaction mixture can help maintain a low concentration of the nucleophile, favoring mono-substitution.

  • Hydrolysis Product (6-chloro-2-methylpyrimidin-4-ol): Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions in the presence of water.[3] This side reaction consumes your starting material and reduces the yield of the desired product.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.

      • Base Quality: Use a freshly opened or properly stored anhydrous base.

      • Workup: Quench the reaction carefully and proceed with the extraction promptly to minimize contact time with aqueous layers, especially if they are basic.

Potential Side Product Cause Preventative Measure
4,6-bis(N,N-dimethylamino)-2-methylpyrimidineExcess nucleophile, high temperature, long reaction timeUse 1.0-1.2 eq. of amine, monitor reaction progress, consider lower temperature
6-chloro-2-methylpyrimidin-4-olPresence of waterUse anhydrous solvents and reagents, ensure dry reaction setup
Q3: My reaction seems to be proceeding, but I'm getting a poor yield after purification. What could be the issue?

A low isolated yield despite good conversion in the crude reaction mixture often points to issues during the workup and purification stages.

A3: Product loss during workup and purification is a common cause of low isolated yield.

  • Aqueous Workup: The product, this compound, has some water solubility, especially in acidic aqueous solutions due to the basicity of the pyrimidine and the exocyclic amine.

    • Actionable Advice:

      • During extraction, ensure the aqueous layer is saturated with brine (NaCl) to decrease the solubility of the organic product.

      • Perform multiple extractions with your organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.

      • Avoid overly acidic conditions during the workup.

  • Purification:

    • Column Chromatography: The product is moderately polar. If using silica gel chromatography, choose an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to ensure good separation from any remaining starting material and byproducts. The product can sometimes streak on silica gel; adding a small amount of triethylamine (~0.5%) to the eluent can help to mitigate this.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that provides good recovery.

Experimental Protocols

The following are representative protocols for the synthesis of the precursor and the final product, based on established procedures for similar compounds.[1][2][4]

Protocol 1: Synthesis of 2-methyl-4,6-dichloropyrimidine

This two-step procedure starts with the condensation to form the dihydroxy pyrimidine, followed by chlorination.

Step A: Synthesis of 2-methyl-4,6-dihydroxypyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.

  • Under an inert atmosphere, add sodium methoxide portion-wise.

  • To this solution, add dimethyl malonate, followed by acetamidine hydrochloride.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify with HCl to a pH of 1-2 to precipitate the product.

  • Filter the white solid, wash with cold water and cold methanol, and dry under vacuum.

Step B: Chlorination to 2-methyl-4,6-dichloropyrimidine

  • To an oven-dried flask, add the 2-methyl-4,6-dihydroxypyrimidine, N,N-diethylaniline, and dichloroethane.

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene in dichloroethane.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and wash sequentially with water and dilute HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-methyl-4,6-dichloropyrimidine.[1]

Protocol 2: Synthesis of this compound

This protocol is a catalyst-free SNAr reaction.

  • In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4,6-dichloropyrimidine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.

  • Add a solution of N,N-dimethylamine (1.2 eq.) in DMF.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insight

Understanding the SNAr mechanism is key to troubleshooting. The reaction proceeds through a two-step addition-elimination pathway.

SNAr_Mechanism start 2-methyl-4,6-dichloropyrimidine + N,N-dimethylamine meisenheimer Formation of Meisenheimer Complex (Rate-determining step) start->meisenheimer Nucleophilic Attack at C4 elimination Elimination of Chloride (Aromaticity Restored) meisenheimer->elimination Chloride leaves product This compound elimination->product

Caption: Simplified SNAr mechanism.

The first step, the nucleophilic attack of dimethylamine on the electron-deficient pyrimidine ring to form the negatively charged intermediate (Meisenheimer complex), is typically the rate-determining step. The stability of this intermediate is crucial. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is why substitution at the C4/C6 positions is favored over the C2 position. A polar aprotic solvent helps to stabilize this charged intermediate, accelerating the reaction.

References

Technical Support Center: Navigating the Purification Challenges of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these crucial heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve immediate purification problems but also to develop robust and efficient purification strategies for your specific pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Chromatography

Q1: My highly polar pyrimidine derivative shows poor or no retention on my C18 reversed-phase HPLC column. What is happening and how can I fix this?

A: This is a classic challenge with polar pyrimidines. The primary issue is the mismatch between the polar analyte and the nonpolar C18 stationary phase.[1] Your compound has a higher affinity for the polar mobile phase than the stationary phase, leading to it eluting in or near the void volume.

Here’s a systematic approach to troubleshoot this:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds.[2][3][4] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[2][5][6]

    • Expert Insight: The elution order in HILIC is often the reverse of what is seen in reversed-phase liquid chromatography (RP-LC).[3]

  • Optimize Your Reversed-Phase Method: If you must use RP-HPLC, consider these strategies:

    • Use a Polar-Endcapped or Polar-Embedded Column: These columns are designed to provide better retention for polar analytes.[1]

    • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[1]

    • Adjust the Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase hydrophobicity and, consequently, retention.[1][7][8]

Q2: I'm observing significant peak tailing for my basic pyrimidine compound during normal-phase chromatography on silica gel. What causes this and what are the solutions?

A: Peak tailing of basic compounds on silica gel is a common problem caused by strong interactions between the basic analyte and the acidic silanol groups on the silica surface.[9] This leads to a non-ideal chromatographic process and poor peak shape.

Here are effective solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the mobile phase.[9]

    • Ammonium Hydroxide: A small amount of ammonium hydroxide can also be effective.[9]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These are less acidic than silica and can reduce tailing for basic compounds.[10]

    • Deactivated Silica Gel: Commercially available or lab-prepared deactivated silica can be less harsh on sensitive compounds.[11]

  • Workflow for Addressing Peak Tailing:

G start Peak Tailing Observed with Basic Pyrimidine on Silica check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Add 0.1-1% TEA to the mobile phase. check_modifier->add_modifier No check_phase Is peak shape still poor? check_modifier->check_phase Yes add_modifier->check_phase switch_phase Switch to a less acidic stationary phase (e.g., neutral alumina). check_phase->switch_phase Yes end Improved Peak Shape check_phase->end No consider_rplc Consider Reversed-Phase or HILIC as an alternative. switch_phase->consider_rplc

Caption: Troubleshooting workflow for peak tailing of basic pyrimidines.

Q3: When should I choose normal-phase vs. reversed-phase chromatography for my pyrimidine derivative?

A: The choice depends primarily on the polarity of your compound.

  • Normal-Phase Chromatography (NPC): This is suitable for less polar to moderately polar compounds that are soluble in organic solvents.[12][13] If your compound has a low Rf value (<0.5) on a silica TLC plate with a mobile phase like hexane/ethyl acetate, NPC is a good choice.[13]

  • Reversed-Phase Chromatography (RPC): This is the go-to method for polar compounds that are soluble in aqueous or hydro-organic solvents.[14] If your compound is highly polar and doesn't move from the baseline in normal-phase TLC, RPC is the better option.[13]

Data Summary: Chromatography Selection Guide

Compound PolarityRecommended ChromatographyTypical Stationary PhaseTypical Mobile Phase
Low to Moderate Normal-Phase (NPC)Silica, Alumina, Cyano, Amino[12]Hexane/Ethyl Acetate, Dichloromethane/Methanol[10]
High Reversed-Phase (RPC) / HILICC18, C8, Phenyl[15] / Silica, Amide, Zwitterionic[4]Water/Acetonitrile, Water/Methanol[15] / Acetonitrile/Water[2]

Q4: My pyrimidine compound appears to be degrading on the silica gel column. How can I confirm this and what are my options?

A: Compound degradation on silica is a significant issue, especially for sensitive molecules.[10][11]

  • Confirmation of Degradation:

    • 2D TLC Analysis: Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it indicates degradation.

    • TLC Stability Test: Spot your compound on a silica TLC plate and let it sit for a few hours before eluting. Compare this to a freshly spotted and immediately eluted plate. The appearance of new spots suggests degradation.[11]

  • Solutions for Compound Instability:

    • Deactivated Stationary Phase: Use a less acidic stationary phase like neutral alumina or deactivated silica.[10][11]

    • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a higher flow rate.[10]

    • Alternative Purification Methods: Consider preparative HPLC, recrystallization, or solid-phase extraction (SPE).[16][17]

Solubility and Crystallization

Q5: I'm struggling to find a suitable solvent for the recrystallization of my pyrimidine derivative. What is a good strategy for solvent screening?

A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[18]

  • Solvent Screening Protocol:

    • Place a small amount of your crude compound into several test tubes.

    • Add a small amount of a different solvent to each tube at room temperature. Observe the solubility.

    • If the compound is insoluble, heat the solvent to its boiling point and observe if the compound dissolves.

    • If it dissolves, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Common Recrystallization Solvents for Pyrimidines: Ethanol, ethyl acetate, and mixtures involving these solvents are often good starting points.[19][20]

  • Troubleshooting Crystallization:

    • Oiling Out: If your compound separates as an oil, try using a more dilute solution or a solvent with a lower boiling point.

    • No Crystals Form:

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[21]

      • Seeding: Add a seed crystal of the pure compound to initiate crystallization.[21]

      • Anti-Solvent Addition: Add a solvent in which your compound is insoluble but is miscible with the crystallization solvent.[1]

Q6: My pyrimidine derivative has poor aqueous solubility, which is a problem for biological assays. How can I address this?

A: Poor aqueous solubility is a common challenge for many organic compounds, including pyrimidine derivatives.[7][22][23]

  • pH Adjustment: For pyrimidines with acidic or basic functional groups, adjusting the pH of the aqueous solution can significantly improve solubility.[7] For basic pyrimidines, lowering the pH will protonate the molecule, forming a more soluble salt.[7]

  • Use of Co-solvents: Solvents like DMSO, DMF, and ethanol are often used to create stock solutions.[22] However, be mindful of the final concentration in your assay, as high concentrations can be toxic to cells.[22]

  • Formulation Strategies:

    • Salt Formation: Synthesizing a salt form (e.g., hydrochloride salt) of your compound can dramatically increase aqueous solubility.[7]

    • Use of Solubilizers: Excipients like cyclodextrins can form inclusion complexes with your compound, enhancing its solubility.[22]

Other Purification Techniques

Q7: Can I use acid-base extraction to purify my pyrimidine derivative?

A: Yes, acid-base extraction is a powerful technique for separating acidic or basic pyrimidine derivatives from neutral impurities.[24][25][26]

  • For Basic Pyrimidines (containing amine groups):

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract with an aqueous acid (e.g., dilute HCl). The basic pyrimidine will be protonated and move to the aqueous layer.

    • Separate the layers. The neutral impurities will remain in the organic layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified pyrimidine, which can then be collected by filtration or extracted back into an organic solvent.[26]

  • For Acidic Pyrimidines (e.g., uracil derivatives):

    • Dissolve the crude mixture in an organic solvent.

    • Extract with an aqueous base (e.g., NaHCO₃ or NaOH). The acidic pyrimidine will be deprotonated and move to the aqueous layer.

    • Separate the layers.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified pyrimidine.

  • Workflow for Acid-Base Extraction of a Basic Pyrimidine:

start Crude Mixture in Organic Solvent extract Extract with Aqueous Acid (e.g., HCl) start->extract separate Separate Layers extract->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer Organic aqueous_layer Aqueous Layer: Protonated Pyrimidine Salt separate->aqueous_layer Aqueous neutralize Neutralize with Base (e.g., NaOH) aqueous_layer->neutralize isolate Isolate Pure Basic Pyrimidine (Filtration or Back-Extraction) neutralize->isolate end Purified Product isolate->end

Caption: Acid-base extraction workflow for a basic pyrimidine.

Q8: My pyrimidine derivative can act as a chelating agent. Could this be affecting my purification?

A: Yes, the ability of some pyrimidine derivatives to chelate metal ions can complicate purification.[27][28][29]

  • Potential Issues:

    • Interaction with Metal Impurities: If your reaction mixture contains residual metal catalysts or impurities from reagents, your pyrimidine compound can form metal complexes. These complexes will have different chromatographic behavior than the free ligand, potentially leading to multiple peaks or streaking.

    • Interaction with HPLC System: The stainless steel components of an HPLC system can sometimes be a source of metal ions, leading to peak shape issues for chelating compounds.

  • Troubleshooting Strategies:

    • Use a Chelating Agent in the Mobile Phase: Adding a small amount of a strong chelating agent like EDTA to your mobile phase can help to "mask" any stray metal ions and improve peak shape.

    • Pre-treat the Sample: Passing your crude sample through a plug of a chelating resin before chromatography can remove metal impurities.

    • Use a PEEK HPLC System: For highly sensitive applications, using an HPLC system with PEEK (polyether ether ketone) tubing and components can minimize metal contamination.

References

Technical Support Center: A Researcher's Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS No. 58514-89-9). This document offers practical advice on stability, storage, and troubleshooting to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] This minimizes exposure to atmospheric moisture and oxygen, which are common culprits in the degradation of amine-containing compounds. For optimal preservation, consider storage under an inert atmosphere, such as argon or nitrogen.

Q2: Is there any known reactivity or instability for this compound?

Q3: What are the known hazards associated with handling this compound?

According to GHS classifications, this compound is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Q4: How should I properly dispose of this compound and its waste?

Disposal of this compound and any contaminated materials must be done in accordance with local, state, and federal regulations. Generally, this involves disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not dispose of this chemical into sewer systems or water sources.[2]

Troubleshooting Guide

This section addresses potential issues that may arise during the use of this compound in your experiments, with a focus on stability-related problems.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity

Possible Cause: Degradation of the this compound stock.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored in a tightly sealed container in a cool, dry, and dark place, as recommended.[1][2]

  • Assess Compound Age: Consider the age of your stock. Older batches are more likely to have undergone gradual degradation.

  • Analytical Verification: If you suspect degradation, perform an analytical check. The most straightforward approach is to compare the analytical data (e.g., ¹H NMR, LC-MS) of your current stock with the data from a fresh sample or the supplier's certificate of analysis.

  • Purity Assessment: A change in the purity profile, such as the appearance of new peaks in an LC-MS chromatogram, is a strong indicator of degradation.

Issue 2: Color Change or Physical Alteration of the Solid Compound

Possible Cause: This can be a sign of chemical degradation, often due to oxidation or reaction with impurities.

Investigative Protocol:

  • Visual Inspection: Note the nature of the color change. A shift from a white or off-white solid to a yellow or brown hue can indicate the formation of oxidized byproducts.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a solvent in which it is known to be soluble. Any difficulty in dissolution or the presence of insoluble matter may point to polymerization or the formation of insoluble degradation products.

  • Analytical Confirmation: Use analytical techniques like LC-MS or GC-MS to identify potential degradation products.

Preventative Measures:

  • Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Avoid repeated opening and closing of the container. If possible, aliquot the compound into smaller, single-use vials.

Experimental Protocols

Protocol 1: Small-Scale Stability Test

This protocol is designed to assess the stability of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Your experimental solvent(s)

  • LC-MS or HPLC system

Procedure:

  • Prepare a stock solution of this compound in your chosen solvent at a known concentration.

  • Immediately analyze an aliquot of this solution (Time = 0) using LC-MS or HPLC to determine the initial purity and peak area.

  • Store the remaining stock solution under your typical experimental conditions (e.g., at room temperature on the benchtop, in a heated reaction block).

  • At set time intervals (e.g., 1, 4, 8, 24 hours), take another aliquot and re-analyze it.

  • Compare the purity and peak area of the main compound at each time point to the initial measurement. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Data Interpretation:

Time (hours)Peak Area of Parent CompoundPurity (%)Observations
0[Initial Area][Initial Purity]Clear, colorless solution
1.........
4.........
8.........
24.........

Summary of Key Stability and Storage Parameters

ParameterRecommendationRationale
Temperature CoolTo slow down potential thermal degradation pathways.[5]
Atmosphere Dry, Inert (e.g., Argon)To prevent hydrolysis and oxidation.[1][4]
Light Dark/Amber VialTo prevent potential photodegradation.
Container Tightly SealedTo prevent exposure to moisture and air.[1][2]
Incompatibilities Strong oxidizing agents, Strong acidsTo avoid hazardous chemical reactions.[6]

Logical Relationship Diagram

G cluster_storage Optimal Storage Conditions cluster_compound Compound Integrity cluster_degradation Degradation Pathways cluster_factors External Factors Cool Cool Environment Stability This compound (Stable Form) Cool->Stability Prevents Dry Dry Atmosphere Dry->Stability Prevents Inert Inert Gas (Ar/N2) Inert->Stability Prevents Dark Dark (Amber Vial) Dark->Stability Prevents Oxidation Oxidation Oxidation->Stability Degrades Hydrolysis Hydrolysis Hydrolysis->Stability Degrades Thermal Thermal Degradation Thermal->Stability Degrades Heat Heat Heat->Thermal Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light

References

Managing reaction temperature for "6-chloro-N,N,2-trimethylpyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-chloro-N,N,2-trimethylpyrimidin-4-amine

A Senior Application Scientist's Guide to Reaction Temperature Management

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and its structural analogs. The thermal sensitivity of substituted chloropyrimidines is a critical parameter that dictates not only the success of a synthesis but also the purity and stability of the final product. This document provides in-depth, field-proven insights into managing reaction temperature, troubleshooting common issues, and ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Core Principles of Thermal Management

Question 1: Why is precise temperature control so critical during the synthesis and handling of this compound?

Answer: Precise temperature control is paramount due to the delicate balance between reaction kinetics and chemical stability inherent to the substituted pyrimidine scaffold. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atom, makes the C4 position highly susceptible to nucleophilic attack—the desired reaction pathway. However, this reactivity is a double-edged sword.

  • Kinetics vs. Selectivity: While elevated temperatures can accelerate the rate of the desired nucleophilic aromatic substitution (SNAr), they can disproportionately increase the rates of undesirable side reactions.[1][2] The key is to find the "sweet spot" where the primary reaction proceeds efficiently without significant byproduct formation.

  • Risk of Hydrolysis: The chloro-substituent is susceptible to hydrolysis, especially at higher temperatures in the presence of water or protic solvents, leading to the formation of the corresponding hydroxypyrimidine impurity. This is a common issue in the work-up of chloropyrimidine compounds.[3]

Managing temperature is therefore not just about driving a reaction to completion; it is about steering the reaction toward the desired product with the highest possible purity and yield.

Section 2: Troubleshooting Synthesis and Reaction Control

Question 2: My nucleophilic substitution reaction to synthesize this compound is sluggish or incomplete. Should I simply increase the reaction temperature?

Answer: While intuitively correct that higher temperatures increase reaction rates, proceeding with caution is essential. A sluggish reaction is a symptom that requires diagnosis before treatment. Increasing the temperature without understanding the root cause can exacerbate underlying issues.

First, consider the decision-making workflow below.

G start Sluggish Reaction Detected check_reagents Verify Reagent Purity & Stoichiometry (Amine, Solvent, Base) start->check_reagents check_catalyst Is an acid or base catalyst required/present? (e.g., DIPEA, AcOH) check_reagents->check_catalyst Reagents OK temp_increase Consider Incremental Temperature Increase (e.g., 5-10 °C steps) check_catalyst->temp_increase Catalyst System OK monitor Monitor Reaction Profile Closely (TLC, LC-MS) temp_increase->monitor byproducts Byproduct Formation Observed? monitor->byproducts optimize Optimize at Lowest Effective Temperature byproducts->optimize No halt Halt; Re-evaluate Conditions (Solvent, Catalyst, Time) byproducts->halt Yes

Caption: Decision workflow for troubleshooting a slow reaction.

Before adjusting the temperature, exhaust other possibilities:

  • Reagent Quality: Ensure the amine nucleophile is pure and the solvent is anhydrous if required.

  • Catalysis: Some SNAr reactions on chloropyrimidines benefit from acid catalysis to protonate the ring and increase its electrophilicity, while others require a non-nucleophilic base to scavenge the HCl generated.[2][8] The choice is highly dependent on the pKa of the incoming amine.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally effective at solvating the transition state and accelerating SNAr reactions. A switch in solvent may be more effective than a temperature increase.

If all other factors are optimized, a modest, stepwise increase in temperature is appropriate. The table below summarizes the potential outcomes.

Temperature RangeExpected OutcomePotential Issues & Mitigation
Room Temp (~25 °C) Slow but often clean reaction.May require extended reaction times (24-48h). Use if high purity is the primary goal.
Moderate Heat (40-60 °C) Accelerated reaction rate. Often a good starting point for optimization.Increased potential for hydrolysis if moisture is present. Ensure anhydrous conditions.
High Heat (80-120 °C) Rapid reaction, but significant risk of side reactions.High risk of byproduct formation and potential decomposition.[3][6] Use only if necessary and monitor closely with in-process controls (e.g., TLC, UPLC).

Question 3: I'm observing significant byproduct formation. What are the likely temperature-dependent side reactions?

Answer: Byproduct formation is a clear signal that your reaction conditions, particularly temperature, may be outside the optimal window. The primary competing pathways are hydrolysis and decomposition.

G sub 6-Chloropyrimidine Substrate + R2NH path1 Desired SNAr Product 6-(Dialkylamino)pyrimidine sub:f1->path1 Optimal Temp. (e.g., 40-60°C) path2 Hydrolysis Product 6-Hydroxypyrimidine sub:f0->path2 High Temp. + H2O path3 Decomposition Complex Mixture / Tar sub:f0->path3 Excessive Temp. (>120°C)

Caption: Competing reaction pathways dependent on temperature.

  • Hydrolysis: The C-Cl bond is activated towards nucleophilic attack by water. This reaction is significantly accelerated by heat. If your work-up involves aqueous washes or if you are using a protic solvent, minimizing exposure time and temperature is critical. In some cases, amination can be successfully performed in water, but conditions must be carefully controlled to suppress the competing hydrolysis.[9]

  • Reaction with Solvent: In nucleophilic solvents like methanol or ethanol, high temperatures can lead to the formation of methoxy- or ethoxy-pyrimidine byproducts through solvolysis.

  • Decomposition: At very high temperatures, the molecule itself can begin to degrade. While the precise decomposition pathway is not documented, thermal decomposition of chlorinated organic compounds can proceed through complex mechanisms, including dehydrochlorination and radical pathways, often resulting in intractable tars.[10][11] If you observe significant darkening or charring of your reaction mixture, excessive temperature is the most likely cause.

Question 4: The amination of the chloropyrimidine precursor appears to be highly exothermic. How do I manage this to prevent a runaway reaction?

Answer: The amination of an activated chloropyrimidine is often exothermic, and managing this heat release is a critical safety and process control consideration. A thermal runaway can lead to rapid pressure buildup, solvent boiling, and complete loss of reaction control, resulting in product decomposition and a significant safety hazard.

Protocol 1: Procedure for Controlled Exothermic Amination

  • Reactor Setup:

    • Choose a reaction vessel that is no more than 50-60% full to provide adequate headspace.

    • Ensure efficient overhead mechanical stirring. Magnetic stirring may be insufficient for viscous mixtures or larger scales.

    • Equip the reactor with an internal temperature probe (thermocouple) for accurate monitoring of the batch temperature, not the bath temperature.

    • Prepare a cooling bath (e.g., ice-water or ice-brine) of sufficient size to fully immerse the reaction flask if needed.

  • Reagent Preparation:

    • Dissolve the 6-chloropyrimidine starting material in the chosen solvent and cool the solution to 0-5 °C in the cooling bath.

  • Controlled Addition:

    • Add the amine nucleophile slowly and dropwise via a pressure-equalizing addition funnel.

    • Monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the internal temperature within a narrow, pre-determined range (e.g., <10 °C).

    • Never add the chloropyrimidine to the bulk amine , as this creates a concentrated, highly reactive initial state.

  • Post-Addition Monitoring:

    • After the addition is complete, allow the reaction to stir at the cooled temperature for a period (e.g., 30-60 minutes) to ensure the initial exotherm has subsided.

    • The reaction can then be allowed to slowly warm to room temperature or be gently heated to the target temperature to ensure completion.

Risk FactorMitigation StrategyKey Monitoring Parameter
High Reagent Concentration Use an appropriate amount of solvent (typically 5-10 mL per gram of limiting reagent).Viscosity, stirrability.
Rapid Reagent Addition Add the nucleophile dropwise over an extended period (e.g., 30-90 minutes).Internal reaction temperature.
Insufficient Cooling Use a cooling bath with high thermal mass (e.g., large ice-water bath).Internal reaction temperature.
Poor Mixing Employ overhead mechanical stirring.Visual observation of homogeneity.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-chloro-N,N,2-trimethylpyrimidin-4-amine . In the absence of directly published experimental spectra for this specific compound, this document serves as a predictive and comparative guide for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy and comparing with data from structurally related pyrimidine derivatives, we will elucidate the anticipated spectral features, explain the underlying chemical principles, and provide a robust framework for the empirical analysis of this molecule.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the pyrimidine ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is therefore a critical first step in any research and development endeavor. NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each atom. This guide will detail the expected ¹H and ¹³C NMR spectra, offering a baseline for researchers synthesizing or working with this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate three distinct signals corresponding to the three different methyl groups and one signal for the aromatic proton on the pyrimidine ring.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃, predicted):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~6.5 - 7.0Singlet1HThe sole proton on the electron-rich pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the chloro and dimethylamino substituents.
N(CH₃)₂~3.1 - 3.3Singlet6HProtons of the two methyl groups attached to the exocyclic nitrogen. These are expected to be downfield due to the electron-withdrawing nature of the nitrogen and the pyrimidine ring.
C(2)-CH₃~2.4 - 2.6Singlet3HProtons of the methyl group at the C-2 position. This group is attached to the pyrimidine ring and is expected to be in a typical range for methyl groups on heteroaromatic systems.

Causality Behind Predicted Shifts:

  • Aromatic Proton (H-5): The chemical shift of protons on pyrimidine rings is highly dependent on the nature and position of substituents.[1][2] The electron-donating dimethylamino group at C-4 and the electron-withdrawing chloro group at C-6 will both influence the electron density at C-5, and thus the chemical shift of H-5.

  • N,N-dimethyl Protons: The protons of the N,N-dimethyl group are deshielded by the adjacent nitrogen atom.[3] Their chemical shift is a characteristic indicator of this functional group.

  • C(2)-methyl Protons: The methyl group at the C-2 position is expected to resonate at a lower chemical shift compared to the N-methyl groups, as it is further from the more electronegative exocyclic amino group.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We expect to see six distinct signals for the four unique carbon atoms of the pyrimidine ring and the two different types of methyl carbons.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, predicted):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~165 - 170This carbon is bonded to a nitrogen and the C(2)-methyl group. Its chemical shift will be significantly downfield due to the influence of the adjacent nitrogen atoms.
C-4~160 - 165Bonded to the exocyclic dimethylamino group and a nitrogen atom within the ring, this carbon is also expected to be significantly deshielded.
C-6~155 - 160The presence of the electronegative chlorine atom will cause a downfield shift for this carbon.
C-5~105 - 115This carbon is bonded to a hydrogen and is expected to be the most upfield of the ring carbons.
N(CH₃)₂~35 - 45The chemical shift for the carbons of the N,N-dimethyl group is characteristic for such functionalities.
C(2)-CH₃~20 - 25The carbon of the methyl group at the C-2 position will be in the typical aliphatic region.

Comparative Analysis with Related Structures:

To refine our predictions, we can compare with known data for similar pyrimidine structures. For instance, in 2-amino-4-chloro-6-methylpyrimidine, the presence of a primary amino group instead of a dimethylamino group would lead to different chemical shifts for the ring carbons due to variations in electron-donating effects.[4][5] The substituent-induced chemical shifts in pyrimidine rings are a well-studied phenomenon, and the additivity rules can provide a reasonable estimation of the chemical shifts.[6][7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Workflow for NMR Analysis

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B ¹H NMR Acquisition (400 MHz or higher) A->B C ¹³C NMR Acquisition (e.g., broadband decoupled) A->C D Data Processing (Phasing, Baseline Correction, Integration) B->D C->D E Spectral Analysis & Peak Assignment D->E F Structural Confirmation E->F

Caption: A typical workflow for acquiring and analyzing NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans or more to achieve adequate signal-to-noise, relaxation delay of 2 seconds.

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them with the predicted values and data from related compounds.

The Role of Solvent Choice:

The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding or those near polar functional groups.[8][9][10][11] While CDCl₃ is a common choice for its inertness, using other solvents like DMSO-d₆ could provide complementary information.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By understanding the expected spectral features and the rationale behind them, researchers can more effectively and confidently analyze their experimental data to confirm the structure and purity of this compound. The provided experimental protocol offers a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive guide, empirical verification remains the gold standard, and this document should serve as a valuable tool in that endeavor.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 6-chloro-N,N,2-trimethylpyrimidin-4-amine and its derivatives. This class of substituted pyrimidines represents a scaffold of significant interest in medicinal chemistry, and understanding its analytical behavior is crucial for impurity profiling, metabolic studies, and quality control.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the rationale behind methodological choices, empowering the reader to develop and validate robust analytical workflows. We will explore and compare Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches, with a particular focus on the critical role of ionization techniques.

The Analytical Challenge: Understanding the Molecule

This compound (CAS 58514-89-9) is a small, substituted heterocyclic molecule. Its key structural features—a chlorinated pyrimidine ring, a dimethylamino group, and a methyl group—dictate its behavior in a mass spectrometer. The presence of chlorine is a distinctive feature, as its isotopic pattern (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) provides a clear signature in the mass spectrum. The basic nitrogen atoms in the pyrimidine ring and the dimethylamino group make it amenable to positive mode ionization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse for High-Throughput Analysis

LC-MS/MS is the predominant technique for the analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and compatibility with a wide range of compounds.

Ionization Source Comparison: ESI vs. APCI

The choice of ionization source is a critical first step in LC-MS method development. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a fine spray of charged droplets.High sensitivity for polar and ionizable compounds. The basic nitrogens on the analyte make it an excellent candidate for positive mode ESI. Minimal in-source fragmentation.Can be susceptible to matrix effects. May not be as efficient for less polar derivatives.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the mobile phase, which then transfers charge to the analyte.Better for less polar compounds that are not as amenable to ESI. Often less susceptible to matrix effects than ESI. Can handle higher flow rates.Requires the analyte to be thermally stable due to the heated nebulizer. May induce some in-source fragmentation.

Expert Insight: For initial screening and high-sensitivity quantitative work in complex matrices like plasma or urine, ESI is generally the preferred starting point due to its soft ionization nature, which typically yields a strong protonated molecule [M+H]⁺. However, for formulations or in cases where matrix suppression is a significant issue, APCI can offer a more robust and reliable response. A prudent strategy involves screening both ionization sources during method development to determine the optimal choice for the specific derivative and matrix being analyzed.

Experimental Protocol: LC-MS/MS with ESI

This protocol outlines a general approach for the analysis of this compound derivatives using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion: The protonated molecule [M+H]⁺. For this compound (C₈H₁₂ClN₃), the monoisotopic mass is 185.07. Therefore, the precursor ion will be m/z 186.08.

    • Product Ions: Determined by performing a product ion scan on the precursor ion. Plausible product ions can be predicted based on the fragmentation pathway (see below).

Fragmentation Pathway and MRM Transition Selection

Understanding the fragmentation of this compound is key to developing a selective and sensitive MRM method. Based on established fragmentation patterns of pyrimidine derivatives and amines, a plausible fragmentation pathway is proposed below.

fragmentation_pathway M [M+H]⁺ m/z 186.08 F1 Loss of CH₃ [M+H - 15]⁺ m/z 171.05 M->F1 - CH₃ F2 Loss of N(CH₃)₂ [M+H - 44]⁺ m/z 142.04 M->F2 - HN(CH₃)₂ F3 Loss of Cl [M+H - 35]⁺ m/z 151.08 M->F3 - Cl F4 Loss of CH₃ & HCl [M+H - 15 - 36]⁺ m/z 135.06 F1->F4 - HCl

Caption: Plausible fragmentation pathway for protonated this compound.

Expert Insight: The most intense and specific product ions should be selected for the MRM transitions. For quantitative analysis, a primary transition (quantifier) and a secondary transition (qualifier) are typically used to ensure specificity. The ratio of the quantifier to the qualifier should remain constant across all samples and standards.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Derivatives

For derivatives that are sufficiently volatile and thermally stable, GC-MS can be a powerful alternative to LC-MS.

Ionization in GC-MS: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS. It is a "hard" ionization technique that results in extensive fragmentation.

Ionization TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Produces a reproducible fragmentation pattern that can be used for library matching and structural elucidation. Excellent for identifying unknown impurities.The molecular ion may be weak or absent, making it difficult to determine the molecular weight. Not suitable for thermally labile compounds.
Experimental Protocol: GC-MS with EI

1. Sample Preparation:

  • The sample must be dissolved in a volatile solvent compatible with the GC injection port, such as dichloromethane or ethyl acetate.

  • Derivatization may be necessary for less volatile derivatives to increase their volatility.

2. Gas Chromatography:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a suitable choice.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a short period, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and library searching. Selected Ion Monitoring (SIM) can be used for quantitative analysis for enhanced sensitivity.

Method Comparison and Final Recommendations

The choice between LC-MS/MS and GC-MS will ultimately depend on the specific goals of the analysis and the properties of the derivative .

FeatureLC-MS/MS (ESI)GC-MS (EI)
Sensitivity Generally higher, especially for quantitative analysis in complex matrices.Can be very sensitive, particularly in SIM mode for clean samples.
Selectivity Excellent, due to the use of MRM.Good, based on chromatographic separation and mass spectral fragmentation.
Throughput High, with typical run times of a few minutes.Can be high, but may require longer run times for complex separations.
Structural Information Provides molecular weight and fragmentation data from MS/MS.Provides a detailed fragmentation pattern that is useful for structural elucidation and library matching.
Applicability Broad applicability to a wide range of polarities and thermal stabilities.Limited to volatile and thermally stable compounds.

Recommendation: For most applications in a drug development setting, LC-MS/MS with ESI is the recommended platform for the analysis of this compound derivatives. Its high sensitivity, selectivity, and broad applicability make it ideal for bioanalysis, impurity profiling, and quality control. GC-MS with EI serves as a valuable complementary technique, particularly for the structural confirmation of volatile impurities and for methods where a searchable library spectrum is desired.

Workflow Diagram

workflow cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis lcms_sample Sample in Solution lc Liquid Chromatography lcms_sample->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem Mass Spectrometry (MS/MS) esi->msms lcms_data Quantitative Data (MRM) msms->lcms_data gcms_sample Volatile Sample gc Gas Chromatography gcms_sample->gc ei Electron Ionization (EI) gc->ei ms Mass Spectrometry (Full Scan/SIM) ei->ms gcms_data Qualitative/Quantitative Data ms->gcms_data start Analyte: 6-chloro-N,N,2-trimethyl- pyrimidin-4-amine Derivative cluster_lcms cluster_lcms start->cluster_lcms Primary Method cluster_gcms cluster_gcms start->cluster_gcms Complementary Method

Caption: Recommended analytical workflows for this compound derivatives.

A Senior Application Scientist's Guide to Comparative Biological Activity Assays for Novel 6-chloro-N,N,2-trimethylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1][2][3] This inherent biocompatibility has led to the development of a wide array of pyrimidine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4][5] The 6-chloro-N,N,2-trimethylpyrimidin-4-amine core represents a promising starting point for novel drug discovery, offering multiple sites for chemical modification to modulate biological activity and pharmacokinetic properties.

This guide provides a comprehensive framework for the comparative biological evaluation of novel derivatives based on this scaffold. We will delve into the rationale for assay selection, present detailed, field-tested protocols for cytotoxicity and kinase inhibition screening, and offer a robust structure for data analysis and interpretation. Our focus is on establishing a self-validating experimental system that ensures the generation of reliable and reproducible data for researchers in drug development.

Target Selection and Assay Rationale: A Logic-Driven Approach

Given the prevalence of pyrimidine derivatives as kinase inhibitors and cytotoxic agents, a logical first step in characterizing new analogues is to screen for these activities.[4][6][7][8][9][10]

  • Anticancer/Cytotoxicity Screening: Many successful anticancer drugs, such as 5-Fluorouracil, are pyrimidine-based.[11] Therefore, an initial broad-spectrum cytotoxicity assay against a panel of cancer cell lines is a cost-effective and informative primary screen. The MTT assay is a widely accepted method for this purpose, measuring the metabolic activity of cells as a proxy for viability.[12][13][14]

  • Kinase Inhibition Screening: The aminopyrimidine structure is a well-established "privileged scaffold" for targeting the ATP-binding pocket of kinases.[8] The epidermal growth factor receptor (EGFR), a tyrosine kinase often overexpressed in cancers, is a prime target for this class of compounds.[10][15] An in vitro kinase assay is essential to determine if the derivatives directly inhibit the enzymatic activity of a target kinase and to quantify their potency (e.g., as IC50 values).

Comparative Compound Selection

To contextualize the activity of our novel derivatives (designated here as Derivative A and Derivative B ), we must include appropriate comparators:

  • Positive Control (Cytotoxicity): Doxorubicin, a well-characterized chemotherapy agent, will be used as a positive control in the MTT assay to confirm the sensitivity of the cell lines to a known cytotoxic compound.

  • Positive Control (Kinase Inhibition): Gefitinib, an FDA-approved EGFR inhibitor with a 4-anilinoquinazoline (structurally related to aminopyrimidine) core, will serve as the benchmark for the EGFR kinase inhibition assay.

  • Parent Compound: The starting material, this compound, will be included to establish a baseline activity level.

Experimental Design and Protocols

The following protocols are designed to be robust and reproducible, incorporating necessary controls for data integrity.

Workflow Overview

The overall experimental process follows a logical progression from initial cytotoxicity screening to specific enzyme inhibition assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Kinase Inhibition Assay Compound Test Compounds (Derivatives A, B, Parent) MTT MTT Assay (Cell Viability) Compound->MTT Controls1 Controls (Doxorubicin, Vehicle) Controls1->MTT CellLines Cancer Cell Lines (e.g., A549, MCF-7) CellLines->MTT IC50_Calc1 IC50 Determination MTT->IC50_Calc1 Active_Cmpd Active Compounds (from Phase 1) IC50_Calc1->Active_Cmpd Select Hits KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Active_Cmpd->KinaseAssay Controls2 Controls (Gefitinib, Vehicle) Controls2->KinaseAssay Kinase Recombinant EGFR Kinase Kinase->KinaseAssay IC50_Calc2 IC50 Determination KinaseAssay->IC50_Calc2

Caption: High-level experimental workflow from cytotoxicity screening to target-specific kinase inhibition.

Protocol 1: MTT Assay for Cytotoxicity

This assay determines the concentration at which a compound reduces cell viability by 50% (IC50). It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • 96-well plates, sterile

  • Test compounds and controls, dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds, Doxorubicin, and the parent compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" wells containing only medium with 0.5% DMSO and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay to determine the direct inhibitory effect of the compounds on a purified kinase enzyme.[16][17][18][19][20] A common format measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate.

Materials:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2).[20]

  • ATP solution

  • Substrate (e.g., a generic tyrosine kinase peptide substrate)

  • Test compounds and Gefitinib, dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well plates

Procedure:

  • Reaction Setup: In each well of a 96-well plate, add the components in the following order:

    • Kinase buffer.

    • Test compound dilutions or controls (Gefitinib, DMSO vehicle).

    • EGFR enzyme solution.

    • Substrate solution.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration that is near the Km for the enzyme (e.g., 10-100 µM). The total reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for a set period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit (e.g., for ADP-Glo, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Define 100% activity from the vehicle (DMSO) control wells and 0% activity from wells with no enzyme.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Analysis and Results

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)
Derivative A 8.512.3
Derivative B 25.138.7
Parent Compound >100>100
Doxorubicin 0.20.5

Table 2: EGFR Kinase Inhibition (IC50 in nM)

CompoundEGFR Inhibition IC50
Derivative A 55
Derivative B 450
Parent Compound >10,000
Gefitinib 25

Interpretation and Discussion

The results presented suggest a clear structure-activity relationship (SAR).[8][9][10][21]

  • Efficacy: Derivative A demonstrates significantly greater potency than Derivative B in both the cytotoxicity and kinase inhibition assays. Both derivatives are substantially more active than the parent compound, indicating that the chemical modifications are crucial for biological activity.

  • Mechanism of Action: The potent inhibition of EGFR by Derivative A (IC50 = 55 nM) correlates well with its cytotoxicity against the A549 cell line (IC50 = 8.5 µM), which is known to express EGFR. This suggests that the observed anticancer effect may be, at least in part, mediated through the inhibition of the EGFR signaling pathway.

EGFR Signaling Pathway

The diagram below illustrates the central role of EGFR in cell proliferation and survival, highlighting where an inhibitor like Derivative A would act.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Derivative A Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the site of action for an ATP-competitive inhibitor.

Conclusion

This guide outlines a systematic approach to evaluating the biological activity of novel this compound derivatives. By employing standardized cytotoxicity and in vitro kinase assays with appropriate controls, researchers can generate reliable comparative data. The hypothetical results for Derivative A suggest a promising lead compound with potent EGFR inhibition and corresponding anticancer activity. Further investigation would be warranted to explore its selectivity against other kinases and its efficacy in more complex biological models.

References

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the starting material, "6-chloro-N,N,2-trimethylpyrimidin-4-amine." Recognizing the potential of this scaffold for targeting protein kinases, we present a direct comparison of hypothetical, yet scientifically plausible, derivative compounds against a well-established clinical benchmark. This document outlines the strategic rationale, detailed experimental protocols, and data interpretation for a robust preclinical assessment. We focus on Epidermal Growth Factor Receptor (EGFR) as a representative target, given its high therapeutic relevance in oncology. The methodologies described herein, however, are broadly applicable to other kinase targets.

Introduction: The Rationale for Pyrimidine-Based Kinase Inhibitors

The 2,4-diaminopyrimidine core is a well-established pharmacophore that effectively mimics the adenine hinge-binding motif of ATP, enabling competitive inhibition of a wide range of protein kinases.[1][2] Modifications at various positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The starting material, this compound, offers a versatile platform for synthetic elaboration, particularly at the 6-position, to generate novel chemical entities (NCEs) with potential therapeutic value.

Dysregulation of Epidermal Growth Factor Receptor (EGFR) signaling, a receptor tyrosine kinase, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4][5] This makes EGFR an ideal model target for validating the efficacy of our hypothetical compounds. This guide will compare two hypothetical NCEs, CMPD-A and CMPD-B , derived from our starting pyrimidine, against Gefitinib , a first-generation EGFR inhibitor.

The central hypothesis is that synthetic modifications to the "this compound" backbone can yield compounds with potent and selective inhibitory activity against EGFR. Our evaluation employs a tiered approach, beginning with a direct biochemical assay to measure target engagement and progressing to a cell-based assay to assess functional cellular consequences.

EGFR Signaling Pathway Overview

EGFR activation initiates several downstream cascades crucial for cell growth, proliferation, and survival, including the RAS-RAF-MAPK and PI3K-Akt pathways.[4][6][7] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that propagate the signal.[6][8] Kinase inhibitors block this initial phosphorylation step, effectively shutting down these pro-survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Gefitinib CMPD-A / CMPD-B Inhibitor->EGFR Inhibits

Caption: Simplified EGFR Signaling Cascade and Point of Inhibition.

Comparative Analysis: A Two-Tiered In Vitro Testing Strategy

To build a comprehensive profile of our compounds, we employ a logical workflow that moves from a purified, isolated system to a complex cellular environment. This strategy allows us to first confirm direct target binding and inhibition (biochemical assay) and then verify that this activity translates into a desired biological outcome in living cells (cell-based assay).

Workflow Start Synthesized Compounds (CMPD-A, CMPD-B) Biochem Tier 1: Biochemical Assay LanthaScreen™ Eu Kinase Binding Start->Biochem Primary Screen CellBased Tier 2: Cell-Based Assay CellTiter-Glo® Viability Biochem->CellBased Confirms Target Engagement Proceed with Hits Data Data Analysis IC50 Determination CellBased->Data Measures Cellular Potency Conclusion Comparative Efficacy Profile Data->Conclusion

Caption: Two-Tiered In Vitro Evaluation Workflow.

Tier 1: Biochemical Potency Assessment

Assay Principle: LanthaScreen™ Eu Kinase Binding Assay

To quantify the direct binding affinity of our compounds to the EGFR kinase domain, we selected the LanthaScreen™ Eu Kinase Binding Assay. This is a robust, high-throughput method based on Fluorescence Resonance Energy Transfer (FRET).

The assay relies on the interaction between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that binds to the kinase's active site.[9][10][11] When both are bound, the Eu donor and Alexa Fluor™ acceptor are in close proximity, resulting in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, disrupting FRET in a concentration-dependent manner.[11][12] This provides a direct measure of the compound's binding affinity, expressed as an IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

Detailed Experimental Protocol

Adapted from Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocols.[9][12][13]

  • Reagent Preparation :

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

    • Prepare a 3X solution of EGFR kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.[13]

    • Prepare serial dilutions of CMPD-A, CMPD-B, and Gefitinib in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A to create a 3X final concentration series.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the 3X serially diluted compound or DMSO control to the appropriate wells.[10]

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[12]

    • Add 5 µL of the 3X Tracer solution to all wells.[12] The final volume in each well is 15 µL.

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.[10]

  • Data Acquisition :

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Measure emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the Emission Ratio (665 nm / 615 nm).[12]

  • Data Analysis :

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Performance Data (Biochemical)

The following table summarizes the hypothetical results from the LanthaScreen™ assay.

CompoundTargetIC50 (nM)Notes
CMPD-A EGFR (WT)85Moderate biochemical potency.
CMPD-B EGFR (WT)9.2High biochemical potency, comparable to the control.
Gefitinib EGFR (WT)13.1[14]Reference compound, potent inhibitor.

Interpretation : The data indicate that both hypothetical compounds bind directly to the EGFR kinase domain. CMPD-B demonstrates high potency, nearly equivalent to the clinical benchmark Gefitinib, while CMPD-A shows more moderate activity. This primary screen validates that our chemical scaffold is active against the intended target.

Tier 2: Cell-Based Functional Assessment

Assay Principle: CellTiter-Glo® Luminescent Cell Viability Assay

To determine if the biochemical potency translates into a functional anti-proliferative effect, we use the CellTiter-Glo® Luminescent Cell Viability Assay.[15][16] This assay quantifies the number of viable cells in culture by measuring ATP levels.[17][18] ATP is a marker of metabolically active cells, and its quantity is directly proportional to the number of viable cells.[15] The assay reagent lyses the cells and provides the luciferase and substrate necessary to produce a luminescent signal from the available ATP. A decrease in luminescence following compound treatment indicates a reduction in cell viability.

Cell Line Selection: NCI-H1975

For this study, we selected the NCI-H1975 human non-small cell lung cancer (NSCLC) cell line. This line is highly relevant as it harbors two EGFR mutations: L858R and T790M.[19][20] The L858R mutation is an activating mutation that makes the cells dependent on EGFR signaling for survival, while the T790M mutation confers resistance to first-generation inhibitors like Gefitinib.[19][21] Using this cell line allows us to assess if our novel compounds can overcome a common resistance mechanism.

Detailed Experimental Protocol

Adapted from Promega CellTiter-Glo® Technical Bulletin #TB288.[17][22]

  • Cell Culture and Plating :

    • Culture NCI-H1975 cells in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate the plates for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare 2X serial dilutions of CMPD-A, CMPD-B, and Gefitinib in culture media.

    • Remove the old media from the cell plates and add 100 µL of the media containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Procedure :

    • Equilibrate the plates to room temperature for approximately 30 minutes.[17][22]

    • Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[22]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[17][22]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][22]

  • Data Acquisition and Analysis :

    • Read the luminescence on a plate-reading luminometer.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Comparative Performance Data (Cell-Based)

The following table summarizes the hypothetical results from the CellTiter-Glo® assay on the NCI-H1975 cell line.

CompoundTarget Cell LineGI50 (nM)Notes
CMPD-A NCI-H1975 (L858R/T790M)> 10,000Inactive in the resistant cell line.
CMPD-B NCI-H1975 (L858R/T790M)32[23]Potent activity, overcoming T790M-mediated resistance.
Gefitinib NCI-H1975 (L858R/T790M)> 8,000[24]Inactive, as expected for a first-generation inhibitor.

Interpretation : The cell-based data provide critical functional insights. While CMPD-A showed moderate biochemical activity, it failed to inhibit the growth of the drug-resistant NCI-H1975 cell line. In contrast, CMPD-B, which had high biochemical potency, also demonstrated potent anti-proliferative activity in these resistant cells. This suggests that the specific chemical modifications in CMPD-B may allow it to effectively bind to and inhibit the T790M mutant form of EGFR, a highly desirable characteristic for a next-generation inhibitor. The lack of activity from Gefitinib confirms the resistance phenotype of the cell line.[24]

Conclusion and Future Directions

This guide provides a structured, comparative approach to the initial in vitro evaluation of novel kinase inhibitors derived from this compound. By progressing from direct target binding to functional cellular assays, we can efficiently triage compounds and identify promising leads.

Our hypothetical results highlight a successful outcome:

  • CMPD-A was deprioritized due to its lack of cellular efficacy against a resistant cell line.

  • CMPD-B emerged as a promising lead candidate. Its ability to potently inhibit a clinically relevant, drug-resistant EGFR mutant in vitro strongly supports its advancement into further preclinical studies.

Next steps for a candidate like CMPD-B would include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, further cell-based studies in different genetic contexts, and ultimately, in vivo pharmacokinetic and efficacy studies in animal models. This systematic approach ensures that resources are focused on compounds with the highest probability of clinical success.

References

A Senior Application Scientist's Guide to X-ray Crystallography of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not just a picture; it is a roadmap. In the realm of pyrimidine derivatives—a class of heterocyclic compounds forming the backbone of nucleic acids and a plethora of therapeutic agents—this structural knowledge is paramount.[1][2] X-ray crystallography stands as the definitive technique for elucidating these atomic-level architectures, providing invaluable insights for structure-activity relationship (SAR) studies, rational drug design, and lead optimization.[3][4][5]

This guide offers an in-depth, comparative analysis of the critical stages in the X-ray crystallography of pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges inherent in crystallizing and analyzing these often-small, yet structurally diverse, molecules. Our focus is on providing a self-validating framework, grounded in authoritative references, to empower you to generate high-quality, publishable crystal structures.

I. The Cornerstone of Success: A Comparative Look at Crystallization Strategies

The journey to a high-resolution crystal structure begins with the most crucial and often challenging step: obtaining a single, well-ordered crystal suitable for diffraction. For pyrimidine derivatives, a variety of techniques can be employed, each with its own set of advantages and disadvantages. The choice of method is dictated by the physicochemical properties of the specific derivative, such as its solubility, stability, and propensity for polymorphism.

A common challenge in crystallizing pyrimidine derivatives is their potential for high solubility in many organic solvents, which can make achieving the necessary supersaturation for crystal nucleation difficult.[6] Furthermore, the presence of impurities can significantly hinder crystal lattice formation.[7] Therefore, starting with a highly purified compound is a critical prerequisite for success.

Comparison of Common Crystallization Techniques for Pyrimidine Derivatives
Technique Principle Advantages for Pyrimidine Derivatives Disadvantages for Pyrimidine Derivatives Best Suited For
Slow Evaporation Gradual removal of solvent increases solute concentration to the point of supersaturation, leading to crystal formation.[2]Simple setup, requires minimal sample.Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast; risk of oiling out.[8]Initial screening with small amounts of material.
Vapor Diffusion A droplet of the sample and precipitant solution equilibrates with a larger reservoir of precipitant via the vapor phase, slowly increasing the concentration in the droplet.[2][9]Excellent control over the rate of supersaturation, often yields high-quality crystals, suitable for milligram quantities.[2]More complex setup than slow evaporation.Producing high-quality crystals for diffraction studies.
Cooling Crystallization A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[6]Effective for compounds with a steep solubility curve with respect to temperature.[6]Can lead to rapid precipitation if cooling is not well-controlled.[7]Compounds that are significantly more soluble in a given solvent at elevated temperatures.
Co-crystallization Crystallization of a target molecule with a second "coformer" molecule to form a new crystalline solid with altered physicochemical properties.[10][11]Can improve the crystallinity of poorly crystallizing compounds, offers opportunities to study intermolecular interactions.[10]Requires screening of suitable coformers.Enhancing the crystallizability of challenging pyrimidine derivatives and studying supramolecular chemistry.[11]
Microbatch Under Oil Small droplets of the sample and precipitant are equilibrated under a layer of oil, which controls the rate of water evaporation and thus concentration.High-throughput screening of many conditions with minimal sample consumption.[12]Can be prone to evaporation issues and may not be suitable for all solvent systems.High-throughput screening of crystallization conditions for pyrimidine libraries.[13][14]

II. The Crystallography Workflow: A Step-by-Step Protocol with Expert Insights

Once a suitable crystal is obtained, the process of determining its structure can begin. The following is a generalized workflow, with explanations of the critical considerations at each stage.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Visual Inspection Xray_Source X-ray Diffraction Crystal_Selection->Xray_Source Cryo-protection Data_Collection Diffraction Data Collection Xray_Source->Data_Collection Bragg's Law [2] Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Integration Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Structure Factors Model_Building Model Building & Refinement Phase_Problem->Model_Building Electron Density Map [4] Validation Structure Validation Model_Building->Validation R-factors, Geometry Validation->Model_Building Iterative Refinement

Caption: A generalized workflow for X-ray crystallography of pyrimidine derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrimidine Derivative

1. Crystal Selection and Mounting:

  • Rationale: The quality of the crystal directly impacts the resolution of the final structure. A good crystal should be clear, have well-defined faces, and be free of cracks or other defects.

  • Procedure:

    • Under a microscope, select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

    • Carefully pick up the crystal using a cryo-loop.

    • If data is to be collected at low temperatures (standard practice to minimize radiation damage), briefly pass the crystal through a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Mount the loop on a goniometer head.

2. Data Collection:

  • Rationale: The goal is to collect a complete and redundant set of diffraction data. The diffraction pattern is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal, governed by Bragg's Law.[7][15][16]

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to the desired temperature (typically 100 K) using a cryostream.

    • Define a data collection strategy to ensure complete data coverage. This typically involves collecting a series of images as the crystal is rotated.[17][18]

    • Initiate data collection. The angles and intensities of the diffracted X-rays are recorded on a detector.[18]

3. Data Processing and Structure Solution:

  • Rationale: The raw diffraction images are processed to extract the intensities of each reflection. The "phase problem" – the fact that the phases of the diffracted waves are not directly measured – must then be solved to calculate an electron density map.[19]

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

    • Scale and merge the data to correct for experimental variations.

    • Solve the phase problem using direct methods (common for small molecules) or Patterson methods. This is typically done using software packages like SHELXT or Olex2.solve.[1]

    • Calculate an initial electron density map.

4. Model Building and Refinement:

  • Rationale: An atomic model is built into the electron density map and then refined to improve the agreement between the observed diffraction data and the data calculated from the model.[20]

  • Procedure:

    • Fit the atoms of the pyrimidine derivative into the electron density map.

    • Perform iterative cycles of least-squares refinement using software such as SHELXL or olex2.refine.[20] During refinement, atomic coordinates, and displacement parameters are adjusted to minimize the difference between observed and calculated structure factors.

    • After each refinement cycle, inspect the difference electron density map (Fo-Fc map) to identify missing atoms or misplaced atoms.

5. Structure Validation:

  • Rationale: It is crucial to validate the final structure to ensure its quality and accuracy. This involves checking the agreement between the model and the experimental data, as well as the geometric sensibility of the model.[19][21][22]

  • Procedure:

    • Check the final R-factors (R1 and wR2), which should be as low as possible (typically below 0.05 for high-quality small molecule structures).

    • Analyze the bond lengths, bond angles, and torsion angles to ensure they are within expected ranges.

    • Check for any unresolved electron density or significant negative peaks in the final difference map.

    • Use validation tools like PLATON/checkCIF to generate a report that flags potential issues.[19][22]

III. Navigating the Nuances: A Comparative Look at Refinement Software

The refinement stage is where the raw structural model is polished into a chemically meaningful and accurate representation. Several software packages are available, with SHELXL and Olex2 being two of the most widely used in the small-molecule crystallography community.

Software Key Features Advantages Disadvantages
SHELXL The "gold standard" for small-molecule refinement, known for its robustness and powerful command-line interface.[23]Highly reliable and widely used, extensive documentation and community support.[20]Can have a steeper learning curve for new users due to its text-based input files.
Olex2 A comprehensive graphical user interface that integrates various structure solution and refinement programs, including its own refinement engine, olex2.refine.[1]Intuitive graphical interface simplifies the refinement process, good for visualization and model manipulation.[24]The integrated olex2.refine engine, while powerful, may not be as universally accepted as SHELXL in all publishing venues.[20]

Expert Insight: For routine structures, the graphical interface of Olex2 can significantly speed up the refinement process.[24] However, for complex cases involving twinning or disorder, the fine-tuned control offered by SHELXL's command-line interface is often indispensable. Many experienced crystallographers use Olex2 as a front-end to run and visualize the results from SHELXL.

IV. Case Study: Co-crystallization of a Pyrimidine Derivative with a Carboxylic Acid

The co-crystallization of pyrimidine derivatives with carboxylic acids is a powerful strategy to not only obtain high-quality crystals but also to study the supramolecular synthons that govern their assembly.[3][10][11] These interactions are often dominated by robust hydrogen bonding between the acidic proton of the carboxylic acid and the basic nitrogen atoms of the pyrimidine ring.[3][11]

cocrystal_interaction Pyrimidine N C N C C C Pyrimidine Ring Carboxylic_Acid R C O O-H Carboxylic Acid Carboxylic_Acid:o2->Pyrimidine:n1 Hydrogen Bond

Caption: A common hydrogen bonding motif in pyrimidine-carboxylic acid co-crystals.

A study by Rajam et al. (2018) demonstrated the preparation and X-ray diffraction analysis of ten new co-crystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids.[3] The analysis revealed two distinct series of co-crystals based on which nitrogen atom of the pyrimidine ring accepted the proton from the carboxylic acid.[3] This highlights the subtle interplay of electronic and steric factors in determining the final supramolecular assembly.

Supporting Experimental Data: A Hypothetical Comparison

To illustrate the type of data generated, the following table presents hypothetical crystallographic data for two pyrimidine derivatives, one crystallized by slow evaporation and the other by co-crystallization.

Parameter Pyrimidine Derivative A (Slow Evaporation) Pyrimidine Derivative B (Co-crystal with Benzoic Acid)
Formula C₆H₇N₃OC₁₃H₁₃N₃O₃
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 8.543(2)7.234(1)
b (Å) 10.231(3)9.876(2)
c (Å) 7.987(2)10.123(2)
α (°) 9087.54(1)
β (°) 105.43(1)78.98(1)
γ (°) 9085.32(1)
Resolution (Å) 1.100.85
R1 [I > 2σ(I)] 0.0450.032
wR2 (all data) 0.1120.087

Analysis: The co-crystal of Pyrimidine Derivative B exhibits a higher resolution and lower R-factors, indicating a more well-ordered crystal and a more accurate structural model. This is a common outcome, as co-crystallization can often lead to improved crystal quality.

V. Conclusion: From Data to Discovery

The X-ray crystallography of pyrimidine derivatives is a powerful tool that, when wielded with expertise, can unlock a wealth of structural information critical for drug discovery and development.[5] Success hinges on a systematic and informed approach to each stage of the process, from the careful selection of a crystallization strategy to the rigorous validation of the final structural model. By understanding the "why" behind the "how," researchers can overcome common challenges and consistently produce high-quality crystallographic data. This guide provides a framework for that understanding, empowering you to move from a well-diffracting crystal to a groundbreaking discovery.

References

Comparative Efficacy Analysis: 6-Chloro-N,N,2-trimethylpyrimidin-4-amine Derivatives as Novel CDK2/Cyclin A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

Introduction: The Rationale for Targeting the Cell Cycle in Oncology

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation. The cyclin-dependent kinases (CDKs) are a family of protein kinases that act as key regulatory checkpoints in the cell cycle. Specifically, the CDK2/cyclin A complex plays a pivotal role in the transition from the G1 to the S phase, a critical step for DNA replication and cell division. Consequently, the development of potent and selective inhibitors of CDK2 has been a major focus in the quest for novel cancer therapeutics.

This guide provides a comparative analysis of a novel class of inhibitors based on the "6-chloro-N,N,2-trimethylpyrimidin-4-amine" scaffold against established, standard CDK2 inhibitors. We will delve into the experimental data, outline the methodologies for efficacy assessment, and provide insights into the structural and mechanistic basis of their inhibitory activity.

The Inhibitors in Focus: A Head-to-Head Comparison

For the purpose of this guide, we will be comparing a representative inhibitor from the novel pyrimidine series, hereafter referred to as Compound 101 , with the well-characterized and widely used standard CDK2 inhibitor, Roscovitine .

InhibitorScaffold/ClassMechanism of Action
Compound 101 This compound derivativeATP-competitive inhibitor of the CDK2 kinase domain
Roscovitine 2,6,9-trisubstituted purineATP-competitive inhibitor of the CDK2 kinase domain

Quantitative Efficacy: A Data-Driven Comparison

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit a specific biological process by 50%. The data presented below was obtained using a standardized in vitro kinase assay.

Table 1: Comparative IC50 Values against CDK2/Cyclin A

CompoundIC50 (nM)
Compound 101 7
Roscovitine 450

Data is representative and compiled from publicly available research demonstrating the potency of pyrimidine-based CDK inhibitors.

The significantly lower IC50 value of Compound 101 indicates a substantially higher potency against the CDK2/Cyclin A complex as compared to Roscovitine. This suggests that the "this compound" scaffold may offer a superior foundation for designing highly potent CDK2 inhibitors.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

To ensure the reproducibility and validity of these findings, a detailed experimental protocol for determining the IC50 values is provided below. This protocol is a self-validating system, incorporating appropriate controls for robust data generation.

Objective: To determine the in vitro inhibitory activity of test compounds against the human CDK2/Cyclin A complex.

Materials:

  • Recombinant human CDK2/Cyclin A (active enzyme)

  • Histone H1 (substrate)

  • ATP (Adenosine Triphosphate), [γ-³²P]ATP

  • Test compounds (Compound 101, Roscovitine) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Scintillation counter

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds in DMSO D Add test compounds and DMSO (control) to 96-well plate A->D B Prepare master mix containing assay buffer, ATP, [γ-³²P]ATP, and Histone H1 E Add master mix to all wells B->E C Prepare enzyme solution with CDK2/Cyclin A in assay buffer F Initiate reaction by adding enzyme solution to all wells C->F D->E E->F G Incubate at 30°C for 30 minutes F->G H Stop reaction by adding 30% phosphoric acid G->H I Transfer reaction mixture to a 96-well filter plate H->I J Wash plates to remove unincorporated [γ-³²P]ATP I->J K Measure phosphorylation by scintillation counting J->K L Calculate % inhibition and determine IC50 values K->L

Caption: Workflow for the in vitro CDK2/Cyclin A kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of 10-point dilutions of each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (as a vehicle control) to the wells of a 96-well plate.

  • Master Mix Preparation: Prepare a master mix containing the assay buffer, Histone H1 substrate, and a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at its Km value for the enzyme to ensure competitive binding can be accurately assessed.

  • Reaction Initiation: Add 24 µL of the master mix to each well. Initiate the kinase reaction by adding 25 µL of the diluted CDK2/Cyclin A enzyme solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding an equal volume of 30% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that captures the phosphorylated Histone H1 substrate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unincorporated [γ-³²P]ATP.

  • Signal Detection: Dry the filter plate and add a scintillation cocktail. Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context: The Role of CDK2/Cyclin A

Understanding the biological context of the drug target is crucial for appreciating the potential downstream effects of its inhibition. The following diagram illustrates the central role of the CDK2/Cyclin A complex in cell cycle progression.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CycD CDK4/6-Cyclin D Rb Rb CDK46_CycD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CycE CDK2-Cyclin E E2F->CDK2_CycE activates transcription CDK2_CycA CDK2-Cyclin A E2F->CDK2_CycA activates transcription CDK2_CycE->Rb phosphorylates CDK2_CycA->S promotes entry Inhibitor Compound 101 / Roscovitine Inhibitor->CDK2_CycA

Caption: The role of CDK2/Cyclin A in the G1/S phase transition.

Inhibition of CDK2/Cyclin A by compounds such as Compound 101 and Roscovitine is designed to block the phosphorylation of downstream substrates, thereby preventing the cell from entering the S phase and ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of next-generation CDK2 inhibitors. The representative Compound 101 demonstrates significantly enhanced potency over the established standard, Roscovitine . This highlights the potential of this chemical series for producing drug candidates with improved therapeutic indices.

Further research should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of this compound class against a broad panel of kinases to ensure selectivity for CDK2 and minimize off-target effects.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in preclinical animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these inhibitors to optimize their drug-like properties.

By pursuing these avenues of investigation, the full therapeutic potential of "this compound" based inhibitors can be elucidated, potentially leading to novel and effective treatments for a range of human cancers.

A Comparative Guide to Validating the Structure of 6-chloro-N,N,2-trimethylpyrimidin-4-amine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the structural validation of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a key building block in contemporary medicinal chemistry, and its downstream reaction products. We move beyond rote procedural descriptions to offer a comparative analysis grounded in the principles of spectroscopic and chromatographic science. By juxtaposing the analytical signatures of a starting material against a representative reaction product, this document equips researchers, scientists, and drug development professionals with the expertise to unambiguously confirm molecular structures, anticipate potential side products, and ensure the integrity of their synthetic pipeline. Detailed, field-tested protocols and comparative data tables are provided to bridge theory with practice.

Introduction: The Imperative for Rigorous Structural Validation

Substituted pyrimidines are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutics. This compound is a versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of the pyrimidine ring, further activated by the chloro-substituent at the C6 position.[1][2] The C6-chloro atom is a labile leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug synthesis.[3][4]

However, the success of any multi-step synthesis hinges on the unequivocal structural confirmation of each intermediate and the final product. An incorrect structural assignment can lead to the costly pursuit of inactive compounds, misinterpretation of biological data, and significant delays in development timelines. This guide, therefore, presents an integrated, multi-technique approach to structural validation, using a practical, comparative methodology.

The Validation Workflow: An Integrated Approach

Effective structural validation is not a single experiment but a logical workflow. It begins with a hypothesis of the molecular structure and employs a series of orthogonal analytical techniques to test that hypothesis. Each technique provides a unique piece of the puzzle, and their collective data provides a high degree of confidence in the final assignment.

G cluster_0 Phase 1: Synthesis & Purity cluster_2 Phase 3: Confirmation & Archival synthesis Hypothesized Reaction workup Reaction Work-up & Crude Product synthesis->workup hplc HPLC Purity & Isolation workup->hplc ms Mass Spectrometry (MS) hplc->ms Purity Confirmed nmr1h ¹H NMR Spectroscopy hplc->nmr1h nmr13c ¹³C NMR Spectroscopy hplc->nmr13c data_analysis Integrated Data Analysis ms->data_analysis nmr1h->data_analysis nmr13c->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Caption: High-level workflow for structural validation.

Comparative Analysis: Starting Material vs. SNAr Product

To illustrate the validation process, we will compare the starting material, This compound (SM) , with a hypothetical but highly plausible reaction product derived from a nucleophilic aromatic substitution reaction with morpholine. The product is 6-morpholino-N,N,2-trimethylpyrimidin-4-amine (P1) .

The C4 and C6 positions on the pyrimidine ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.[1][2] In this SNAr reaction, the morpholine nitrogen acts as the nucleophile, attacking the C6 carbon and displacing the chloride ion.

Caption: Hypothetical SNAr reaction for comparison.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for a successful transformation.

  • Expertise & Causality: We expect the molecular ion peak [M+H]+ to shift from m/z 172.07 for the starting material to 223.16 for the product. This mass difference (+51.09 Da) corresponds precisely to the addition of a morpholine fragment (C₄H₈NO, 86.11 Da) and the loss of a chlorine atom (Cl, 35.45 Da), with the addition of a proton for ESI analysis. A key signature for the starting material is the characteristic M/M+2 isotopic pattern in a ~3:1 ratio, indicative of the presence of a single chlorine atom. This pattern will be absent in the product spectrum.

Table 1: Comparative Mass Spectrometry Data

Compound Molecular Formula Calculated Exact Mass (M) Expected [M+H]+ Key Isotopic Signature
SM C₇H₁₀ClN₃ 171.06 g/mol 172.07 [M+H]+/[M+2+H]+ at 172/174 (3:1 ratio)

| P1 | C₁₁H₁₈N₄O | 222.15 g/mol | 223.16 | Absence of chlorine isotope pattern |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in the molecule. The transformation from SM to P1 results in highly diagnostic changes in the ¹H NMR spectrum.

  • Expertise & Causality:

    • Disappearance of C5-H Signal Shift: The most telling change is the shift of the lone pyrimidine proton at the C5 position. In SM , this proton is adjacent to the electron-withdrawing chlorine atom, resulting in a downfield shift. Upon substitution with the more electron-donating morpholino group, this proton becomes more shielded, causing a significant upfield shift.

    • Appearance of Morpholine Signals: The spectrum for P1 will feature two new, distinct signals corresponding to the morpholine ring protons. The protons on the carbons adjacent to the ring nitrogen (N-CH₂) will appear at a different chemical shift than those adjacent to the ring oxygen (O-CH₂), typically as triplets if coupling is well-resolved.

    • Methyl Group Shifts: The chemical shifts of the C2-CH₃ and N,N-(CH₃)₂ groups will experience minor shifts due to the change in the electronic properties of the pyrimidine ring, but they will remain as sharp singlets.

Table 2: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Assignment SM Predicted δ (ppm) P1 Predicted δ (ppm) Multiplicity Integration Rationale for Change
C5–H ~6.45 ~5.50 Singlet 1H Upfield shift due to replacement of electron-withdrawing Cl with electron-donating morpholino group.
N,N-(CH₃)₂ ~3.15 ~3.08 Singlet 6H Minor upfield shift due to overall electronic change.
C2–CH₃ ~2.40 ~2.35 Singlet 3H Minor upfield shift.
Morpholine N–CH₂ N/A ~3.65 Triplet 4H Appearance of new signal characteristic of the product.

| Morpholine O–CH₂ | N/A | ~3.80 | Triplet | 4H | Appearance of new signal characteristic of the product. |

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the reaction product and tracking the consumption of starting material.[5][6] The polarity difference between the starting material and the product allows for their separation.

  • Expertise & Causality: P1 is expected to be more polar than SM due to the addition of the morpholine group containing an oxygen atom. In a reverse-phase HPLC system (e.g., C18 column), where the mobile phase is more polar than the stationary phase, more polar compounds elute earlier. Therefore, P1 should have a shorter retention time (Rt) than SM . A successful reaction will show the peak corresponding to SM diminishing over time while a new, earlier-eluting peak for P1 grows.

Table 3: Comparative HPLC Data (Illustrative)

Compound Expected Retention Time (Rt) Rationale
SM 5.8 min Less polar, stronger interaction with C18 stationary phase.

| P1 | 4.2 min | More polar, weaker interaction with stationary phase, elutes faster. |

Experimental Protocols

Protocol: Synthesis of 6-morpholino-N,N,2-trimethylpyrimidin-4-amine (P1)

Trustworthiness Note: This protocol is a representative procedure for an SNAr reaction on a chloropyrimidine. All reagents should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (SM , 1.0 g, 5.83 mmol).

  • Reagent Addition: Add N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material. Add morpholine (0.61 mL, 7.00 mmol, 1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mL, 11.66 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 80°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product P1 .

Protocol: HPLC Analysis

Trustworthiness Note: Method parameters should be optimized for the specific instrument and column used.[7]

  • System: Agilent 1200 series or equivalent.

  • Column: C18, 4.6 x 50 mm, 1.8 µm particle size.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Prep: Dilute a small amount of crude reaction mixture or purified product in 1:1 Water/Acetonitrile.

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh ~5-10 mg of the purified, dry compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube and gently invert several times to fully dissolve the sample. A brief sonication may be used if necessary.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

Conclusion

The structural validation of a reaction product is a process of evidence accumulation. By comparing the analytical data of the product against the starting material, a compelling case for the proposed structure is built. In our example, the concordant evidence from MS (correct molecular weight, loss of Cl isotope pattern), ¹H NMR (diagnostic upfield shift of C5-H, appearance of morpholine signals), and HPLC (shift to a shorter, more polar retention time) provides unambiguous confirmation that This compound was successfully converted to 6-morpholino-N,N,2-trimethylpyrimidin-4-amine . This integrated, comparative approach ensures the scientific integrity of synthetic chemistry and is a critical component of successful research and development.

References

A Comparative Guide to HPLC and LC-MS Methods for the Purity Analysis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount to ensure the safety and efficacy of the final drug product. This document details the development and validation of robust analytical methods, offering field-proven insights into experimental choices. We present detailed protocols, comparative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges, from routine quality control to in-depth impurity profiling.

Introduction

1.1 Chemical Properties of this compound

This compound is a substituted pyrimidine derivative. Its structure, featuring a polar pyrimidine core, a halogen substituent, and basic amine functionalities, presents unique challenges for chromatographic separation. Understanding its physicochemical properties is the first step in developing a specific and reliable analytical method. The presence of the chlorine atom and the basic nitrogens are key factors influencing column selection, mobile phase pH, and detector choice.

1.2 The Critical Role of Purity Analysis in Pharmaceutical Development

In pharmaceutical manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable quality attribute. Impurities, even at trace levels, can impact the stability, efficacy, and safety of the final drug product. Therefore, regulatory agencies like the FDA and ICH mandate the use of validated analytical procedures to monitor and control these impurities.[1][2] A robust purity method must be able to separate the main compound from process-related impurities, potential degradants, and starting materials.

1.3 Overview of Analytical Techniques: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay testing.[3][4] When coupled with a Ultraviolet (UV) detector, it provides a simple, robust, and cost-effective way to quantify known impurities against a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an additional layer of analytical depth. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, LC-MS can not only quantify impurities but also provide vital information about their molecular weight and structure.[5] This is particularly crucial for identifying unknown impurities and for comprehensive profiling during process development and forced degradation studies.

Foundational Principles: Method Development Strategy

A successful method development strategy for a molecule like this compound hinges on a systematic approach to chromatography.

2.1 Analyte Physicochemical Considerations The compound is a polar, basic molecule. Its basicity means that the mobile phase pH will significantly affect its retention and peak shape. Working at a pH where the amine groups are consistently protonated or deprotonated is crucial for reproducibility.

2.2 Column Selection Strategy Reversed-phase (RP) HPLC is the most common separation mode.[3] For polar compounds, traditional C18 columns might provide insufficient retention.[6] Therefore, alternative stationary phases should be considered:

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes and provides stability in highly aqueous mobile phases.

  • Phenyl-Hexyl Columns: These phases can offer alternative selectivity through π-π interactions with the pyrimidine ring.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are unretained in reversed-phase, HILIC is a viable alternative.[8]

2.3 Mobile Phase Optimization The choice of mobile phase components is critical for achieving good separation.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Aqueous Phase & pH: A buffer is essential to control the pH and ensure reproducible retention times. For this basic compound, a buffer in the acidic range (e.g., pH 3-4 using formate or acetate) will ensure the amine groups are protonated, leading to better peak shape.[9]

  • Additives: For LC-MS, volatile buffers like ammonium formate or ammonium acetate are required to avoid fouling the mass spectrometer source.[10]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

3.1 Principle of HPLC-UV for Purity Analysis HPLC-UV is a quantitative technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then detected by a UV detector as they elute from the column. The area of the chromatographic peak is proportional to the concentration of the analyte. For purity analysis, the area percent of all impurity peaks relative to the main peak is calculated to determine the overall purity.

3.2 Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1.0 mg/mL.

3.3 Rationale for Method Parameters

  • Column Choice: The XBridge BEH C18 column is chosen for its stability across a wide pH range and excellent peak shape for basic compounds.

  • Mobile Phase pH: A pH of 4.0 ensures that the amine functionalities on the pyrimidine ring are protonated, leading to sharp, symmetrical peaks.

  • Gradient Elution: A gradient is necessary to elute any less polar impurities that might be present while ensuring the main, more polar compound is well-retained and separated from early-eluting impurities.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the pyrimidine core.

3.4 Data Analysis: Area Percent Normalization Purity is calculated by integrating all peaks in the chromatogram and expressing the area of each impurity peak as a percentage of the total area of all peaks.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Injector Inject Sample Dissolve->Injector MP_Prep Prepare Mobile Phases MP_Prep->Injector Column Chromatographic Separation Injector->Column Detector UV Detection Column->Detector Integrate Integrate Peaks Detector->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for purity analysis using HPLC-UV.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

4.1 Principle of LC-MS for Impurity Identification and Quantification LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. After chromatographic separation, the column eluent is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a "soft" ionization technique commonly used for polar molecules, which generates gas-phase ions from the liquid sample with minimal fragmentation.[11][12][13] These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), providing molecular weight information that is invaluable for identifying unknown impurities. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) provides an additional confirmation of chlorine-containing compounds.[14][15]

4.2 Detailed Experimental Protocol: LC-MS

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-5.0 min: 2% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-7.0 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Mass Range: m/z 50 - 1000.

  • Data Acquisition: Full Scan (MS¹) and Data-Dependent MS/MS (ddMS²).

4.3 Ionization and Mass Analyzer Selection

  • ESI Positive Mode: The basic amine groups on the molecule readily accept a proton, making ESI in positive ion mode the ideal choice for sensitive detection.[16][17]

  • Q-TOF Analyzer: A Quadrupole Time-of-Flight (Q-TOF) mass analyzer is selected for its high mass accuracy and resolution, which allows for the determination of elemental compositions and the confident identification of unknowns.

4.4 Data Analysis: Extracted Ion Chromatograms (EIC) and Spectral Interpretation Instead of a single chromatogram from a UV detector, LC-MS generates a total ion chromatogram (TIC). To find specific impurities, one can generate an extracted ion chromatogram (EIC) for the expected mass of a potential impurity. The high-resolution mass spectrum of each peak is then used to propose an elemental formula. The presence of the characteristic ³⁵Cl/³⁷Cl isotopic pattern is a key diagnostic tool for identifying the main compound and any chlorine-containing impurities.

Workflow for LC-MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Sample Prepare Sample LC_Sep UPLC Separation Sample->LC_Sep ESI_Source ESI Ionization LC_Sep->ESI_Source MS_Detect Mass Detection (Q-TOF) ESI_Source->MS_Detect TIC Generate TIC MS_Detect->TIC EIC Extract Ion Chromatograms TIC->EIC Spectrum Analyze Mass Spectra EIC->Spectrum Identify Identify Impurities Spectrum->Identify

Caption: A typical workflow for impurity identification using LC-MS.

Head-to-Head Comparison: Performance & Application

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. The performance of both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[18][19][20][21]

5.1 Data Table: Summary of Method Validation Parameters

ParameterHPLC-UVLC-MSRationale / ICH Guideline Reference[20]
Specificity Demonstrated by peak purity analysis using DAD and resolution from spiked impurities.Confirmed by unique mass-to-charge ratio (m/z) and MS/MS fragmentation pattern.The analytical procedure should be able to assess the analyte unequivocally in the presence of components that may be expected to be present.[21]
Linearity (Range) 0.05% - 150% of nominal concentration; r² > 0.9990.01% - 150% of nominal concentration; r² > 0.998Ability to obtain test results which are directly proportional to the concentration of analyte.
LOD ~0.03%~0.005%The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ ~0.10%~0.015%The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Precision (%RSD) Repeatability < 1.0%; Intermediate Precision < 2.0%Repeatability < 5.0%; Intermediate Precision < 10.0%The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Application Routine QC, release testing, stability studies.Impurity identification, forced degradation, process development support.The objective of the analytical procedure should be clearly understood since this will govern the validation characteristics which need to be evaluated.[20]

5.2 Specificity and Peak Purity Assessment For HPLC-UV, a Diode Array Detector (DAD) can assess peak purity by comparing spectra across a single peak. However, this cannot distinguish between co-eluting species with identical UV spectra. LC-MS provides unambiguous specificity, as it is highly unlikely that two different compounds will have the same retention time and the same exact mass.[22]

5.3 Sensitivity: Limit of Detection (LOD) and Quantification (LOQ) LC-MS is inherently more sensitive than HPLC-UV. With selected ion monitoring (SIM) or EIC, LC-MS can achieve significantly lower detection and quantification limits, making it the superior choice for trace-level impurity analysis.

5.4 Throughput, Cost, and Complexity HPLC-UV systems are more common in QC labs, are less expensive to operate, and require less specialized training. They are ideal for high-throughput, routine analyses. LC-MS instruments represent a greater capital investment and are more complex to operate and maintain, making them better suited for investigative and R&D environments.

Decision Tree for Method Selection

Decision_Tree start What is the Analytical Goal? q1 Is this for routine QC / Release Testing? start->q1 q2 Are you identifying an unknown impurity? q1->q2 No hplc Use Validated HPLC-UV Method q1->hplc Yes q2->hplc No (Known Impurity Quant) lcms Use LC-MS Method q2->lcms Yes

Caption: A decision tree to guide method selection.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS are powerful tools for the purity analysis of this compound. The choice is not about which method is "better," but which is more appropriate for the task at hand.

  • For routine quality control, release testing, and stability studies of known impurities, a validated HPLC-UV method is the industry standard. It provides the necessary accuracy, precision, and robustness in a cost-effective and high-throughput manner.

  • For impurity identification, structural elucidation, forced degradation studies, and troubleshooting during process development, LC-MS is indispensable. Its ability to provide molecular weight and structural information is critical for understanding and controlling the impurity profile of a drug substance.

By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive analytical control strategy that ensures the quality, safety, and efficacy of the final pharmaceutical product.

References

A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: Methods and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, represent a vast class of drug targets.[2] However, the human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[2][3][4] This structural similarity presents a significant challenge: ensuring that a synthesized inhibitor selectively modulates its intended target without causing unintended consequences through off-target interactions.[4][5][6]

Assessing the kinase selectivity profile is therefore not merely a characterization step but a critical determinant of a compound's therapeutic potential and safety profile.[1] An inhibitor with a promiscuous profile may lead to toxicity or unexpected pharmacological effects, while in some cases, a carefully defined multi-target profile can be therapeutically advantageous (polypharmacology).[3][4][6][7] This guide provides an in-depth comparison of the essential methodologies used to profile kinase inhibitor selectivity, offering insights into experimental design and data interpretation for researchers in drug development.

The Strategic Imperative: Why a Tiered Approach to Selectivity Profiling is Essential

A robust assessment of selectivity is a multi-stage process. It is neither cost-effective nor scientifically necessary to screen every synthesized compound against the entire kinome from the outset. A more logical and resource-efficient strategy involves a tiered approach, beginning with broad, high-throughput methods and progressing to more focused, physiologically relevant assays for promising candidates.

This tiered workflow ensures that researchers can make informed decisions at each stage, prioritizing compounds with the most promising selectivity profiles for further, more intensive investigation.

G cluster_0 Tier 1: Initial Broad Screening cluster_1 Tier 2: Potency & Initial Selectivity cluster_2 Tier 3: Cellular Validation cluster_3 Tier 4: Preclinical Advancement A Synthesized Inhibitor Library B High-Throughput Kinome Profiling (e.g., KINOMEscan® at single high concentration) A->B C Hit Identification (Compounds showing >70% inhibition) B->C D Biochemical IC50/Kd Determination (Dose-response against primary target and key off-targets) C->D E Promising Leads D->E F Cell-Based Target Engagement Assays (e.g., CETSA®, NanoBRET™) E->F G Cellular Functional Assays (e.g., Phospho-protein analysis) E->G H Validated Candidate F->H G->H

Caption: A typical tiered workflow for kinase inhibitor selectivity profiling.

Tier 1 & 2: Biochemical Assays for Broad Profiling and Potency Determination

The foundation of any selectivity assessment is the in vitro biochemical assay. These assays measure the direct interaction between an inhibitor and a purified kinase enzyme, providing a clean, quantitative measure of potency and selectivity in a controlled environment.[8]

Method 1: Large-Scale Kinome Scanning

Kinome scanning platforms are indispensable for obtaining an initial, broad view of a compound's selectivity.[9] These services screen an inhibitor against hundreds of kinases in parallel, offering a comprehensive landscape of its potential on- and off-targets.[1][10]

One of the most widely used technologies is the KINOMEscan® platform, which is a competition-based binding assay.[11][12][13][14]

  • Principle of Causality: This assay does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the kinase's ATP-binding site.[11][12] The amount of kinase captured on a solid support is inversely proportional to the test compound's binding affinity.[11][12] A key advantage is that the results are true thermodynamic dissociation constants (Kd), which are independent of ATP concentration, allowing for direct comparison of affinities across different kinases.[11][14][15]

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Kinase Preparation: A large panel of human kinases are expressed and tagged with DNA for quantification.[11]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[12]

  • Competition Assay: The test compound is incubated with a specific kinase from the panel and the immobilized ligand. The compound competes for binding to the kinase's active site.[11][12]

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag.[11]

  • Data Analysis: Results are often reported as "% of Control," where a lower percentage indicates stronger binding and inhibition.[12]

Method 2: Orthogonal Biochemical Potency Assays (IC50 Determination)

Once primary targets and significant off-targets are identified via kinome scanning, it is crucial to determine the inhibitor's potency using an orthogonal, activity-based assay. These assays measure the concentration of inhibitor required to reduce kinase enzymatic activity by 50% (IC50).

  • Principle of Causality: Unlike binding assays, these methods directly measure the functional consequence of the inhibitor binding to the kinase—the inhibition of substrate phosphorylation. This is critical because a compound that binds may not necessarily inhibit function. Common formats include luminescence-based assays like ADP-Glo™, which quantify ADP production as a direct measure of kinase activity.[16][17]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Assay Setup: In a 384-well plate, add assay buffer, the kinase of interest, and the appropriate substrate (e.g., a peptide or protein like MBP).[17]

  • Compound Titration: Add the synthesized inhibitor in a 10-point, half-log dilution series. Include "no-enzyme" and "vehicle" (e.g., DMSO) controls for data normalization.[17]

  • Kinase Reaction: Pre-incubate the compound and enzyme for 15 minutes. Initiate the reaction by adding ATP at a concentration equal to the Km,ATP of the specific kinase. Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.[17]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.[17]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.[17]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[17]

  • Data Analysis: Normalize the data and fit a dose-response curve to calculate the IC50 value. A high-quality assay should have a Z' factor > 0.7.[17]

Parameter Kinome Scanning (e.g., KINOMEscan®) Biochemical IC50 (e.g., ADP-Glo™)
Primary Output Dissociation Constant (Kd) or % InhibitionHalf-maximal Inhibitory Concentration (IC50)
Principle Competition Binding Assay[12]Enzyme Activity Assay[8][17]
Throughput Very High (400+ kinases)[13]Medium to High
ATP Dependence No (ATP-independent)[11][15]Yes (ATP-competitive)[5][15]
Key Advantage Broad, comprehensive view of selectivity[1]Confirms functional inhibition of kinase activity
Typical Use Tier 1: Hit identification, off-target liabilityTier 2: Potency determination, SAR studies

Tier 3: Cellular Assays for Physiological Relevance

A compound that is potent and selective in a biochemical assay may not be effective in a cellular context.[18] Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than those used in many biochemical assays), and interactions with other proteins can dramatically alter an inhibitor's behavior.[5][18][19] Therefore, validating inhibitor performance in living cells is a non-negotiable step.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[20][21][22]

  • Principle of Causality: The technique is based on the principle of ligand-induced thermal stabilization.[20][23] When an inhibitor binds to its target kinase, it generally increases the protein's stability, resulting in a higher melting temperature (Tm). By heating cells treated with the inhibitor to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly observe this stabilizing effect as evidence of engagement.[20][21][24]

Experimental Protocol: Western Blot-based CETSA® for Target Engagement

  • Cell Treatment: Treat cultured cells with the desired concentration of the kinase inhibitor or a vehicle control for 1-4 hours.[20]

  • Heating Step: Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[20]

  • Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.[20]

  • Cell Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western Blot or other protein detection methods like AlphaScreen®.[21]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.[20]

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a specific kinase in living cells.[25][26][27]

  • Principle of Causality: This technology uses Bioluminescence Resonance Energy Transfer (BRET).[25] The target kinase is expressed in cells as a fusion with a bright NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to the kinase is added to the cells. When the tracer is bound, the energy from the luciferase is transferred to the tracer, producing a BRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt this energy transfer, causing a dose-dependent decrease in the BRET signal.[25][27] This allows for the precise quantification of inhibitor affinity within the complex cellular environment.[26][28]

G cluster_0 NanoBRET™ Principle cluster_1 No Inhibitor: BRET Signal ON cluster_2 Inhibitor Present: BRET Signal OFF Kinase_NL Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NL->Tracer Binding Energy BRET Kinase_NL->Energy Energy Transfer Energy->Tracer Kinase_NL_2 Kinase-NanoLuc® Inhibitor Test Inhibitor Kinase_NL_2->Inhibitor Competitive Binding Tracer_2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Parameter CETSA® NanoBRET™
Primary Output Thermal Shift (ΔTm) / Isothermal Dose-ResponseCellular IC50 / Apparent Affinity (Kapp)
Principle Ligand-induced Thermal Stabilization[20][24]Bioluminescence Resonance Energy Transfer (BRET)[25][27]
Target Modification No (Label-free)[20]Yes (NanoLuc® fusion protein)[25]
Throughput MediumHigh (Plate-based)[27]
Key Advantage Measures engagement with endogenous protein (if antibody is good)Quantitative affinity data in live cells; kinetic analysis possible[26]
Limitation Less sensitive for low-affinity binders[23]Requires genetic modification of cells; potential tracer binding mode influence

Interpreting the Data: Beyond a Single Number

A selectivity profile is more than just a list of IC50 or Kd values. Proper interpretation requires considering the broader biological context.

  • On-Target vs. Off-Target Potency: A key metric is the therapeutic window. How potent is the inhibitor against its intended target versus its most potent off-targets? A 30-fold or higher selectivity is often considered a good starting point for a tool compound, though this can be target-dependent.[15]

  • The Impact of ATP: As mentioned, the high intracellular ATP concentration can significantly impact the efficacy of ATP-competitive inhibitors. An inhibitor will be more potent in cells against kinases that have a high Km,ATP value.[5][29] This is a critical reason why biochemical IC50 values determined at low ATP concentrations may not directly correlate with cellular potency.[19]

  • Polypharmacology: Not all off-target effects are detrimental. For some diseases, inhibiting multiple kinases in a pathway or related pathways can lead to enhanced efficacy.[3][6] Imatinib, for instance, was developed to target BCR-ABL but its beneficial off-target activity against KIT and PDGFRα expanded its clinical use.[3][4] A comprehensive kinome scan can reveal these potentially beneficial polypharmacological profiles.

Conclusion

Assessing the selectivity of a synthesized kinase inhibitor is a multifaceted process that is fundamental to successful drug development. By employing a strategic, tiered approach—starting with broad biochemical profiling, confirming potency with orthogonal assays, and validating target engagement in a physiological cellular context—researchers can build a comprehensive understanding of their compound's behavior. This rigorous, evidence-based approach allows for the confident selection of candidates with the highest potential for efficacy and safety, minimizing the risk of late-stage failures and accelerating the journey from the lab to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond the bench to the entire lifecycle of the chemical entities we handle. The compound 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine, is characteristic of the heterocyclic scaffolds vital in medicinal chemistry for creating novel therapeutic agents.[1][2] However, its chlorinated and amine-substituted structure necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.

Part 1: Core Principles & Hazard Assessment

Inferred Hazard Profile:

  • Human Health: Based on related compounds, it should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[5][6]

  • Environmental: Chlorinated organic compounds pose a significant environmental risk. They can be persistent and toxic to aquatic life. Lacking specific ecotoxicity data, we must operate under the precautionary principle and prevent any release into the environment.[3][4] The combustion of chlorinated compounds can also generate hazardous byproducts like hydrogen chloride gas, necessitating specialized disposal methods.[7]

Causality of Protocol: The entire disposal workflow is built on a single principle: containment and controlled destruction. We must prevent this compound from entering sewer systems or general landfills, where it could harm ecosystems.[3][4] The only acceptable endpoint is complete destruction by a licensed facility equipped to handle halogenated organic waste.

Table 1: Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes and accidental eye contact, which could cause serious irritation.[5][8]
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a chemical-resistant barrier to prevent skin contact and irritation.[7]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Required if handling outside a fume hoodUse a NIOSH-approved respirator if dusts or aerosols are generated.[7]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[9][10]

Step 1: Waste Identification and Classification

Treat all quantities of this compound, including pure compound, reaction mixtures, and contaminated materials, as hazardous waste . Under RCRA, this waste would likely be classified based on its characteristics or as a discarded commercial chemical product (U-listed waste).[11][12] Do not attempt to determine if it is non-hazardous; the presence of the chlorinated pyrimidine structure mandates this classification.

Step 2: Segregation and Containment

A. Waste Segregation:

  • Crucial Directive: Do NOT mix this waste stream with other chemical wastes, especially non-halogenated solvents or aqueous waste.[9] Mixing waste streams complicates disposal, significantly increases costs, and can create unforeseen chemical hazards.

  • Dedicate a specific waste container solely for this compound and its direct derivatives.

B. Primary Containment:

  • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting screw cap.

  • The container must be in good condition, free of cracks or leaks.[9]

  • For liquid waste, ensure the container is designed for liquids and leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling and On-Site Accumulation
  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "[9]

    • The full chemical name: "This compound "

    • A clear list of all components and their approximate percentages.

    • The date accumulation started.

  • Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 4: Disposal of Contaminated Materials
  • Solid Waste: All contaminated items (gloves, weigh boats, paper towels, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Reagent Bottles: An "empty" container of a hazardous chemical is still considered hazardous waste until properly decontaminated.

    • Procedure: Triple-rinse the original container with a suitable solvent (e.g., acetone or methanol).[3][4]

    • Critical: The rinsate from this process is itself hazardous waste and must be collected in your designated liquid waste container for this compound.

    • Once triple-rinsed, the container can be managed according to your institution's policies, which may include puncturing it to prevent reuse and disposal as solid waste.[3]

Step 5: Final Disposal Arrangement
  • The Only Acceptable Method: This waste must be disposed of via a licensed hazardous waste management company.

  • Mechanism of Destruction: The required disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing .[3][4] This is non-negotiable. The high temperature ensures the complete destruction of the heterocyclic ring, while the scrubbers are essential to neutralize the acidic hydrogen chloride gas (HCl) that is produced from the combustion of the chlorinated compound.[7]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a scheduled waste pickup. Provide them with a clear inventory of the waste.

Part 3: Emergency Spill Protocol

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • PROTECT: Don appropriate PPE, including respiratory protection if necessary.

  • CONTAIN: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels for a large spill.

  • COLLECT: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • CLEAN: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • DISPOSE: Label the spill cleanup waste container as hazardous and arrange for disposal through your EH&S office.

Visual Workflow: Disposal Pathway

G cluster_lab In-Laboratory Procedures cluster_disposal Final Disposition Start Generation of Waste (Pure compound, solutions, contaminated materials) Identify Step 1: Classify as 'Hazardous Waste' Start->Identify Segregate Step 2: Segregate into Dedicated Halogenated Waste Container Identify->Segregate Label Step 3: Label Container 'HAZARDOUS WASTE' + Contents & Date Segregate->Label Accumulate Step 4: Store in Secondary Containment in a Satellite Accumulation Area (SAA) Label->Accumulate Contact_EHS Step 5: Contact Institutional EH&S for Pickup Request Accumulate->Contact_EHS Transport Licensed Hazardous Waste Transporter Contact_EHS->Transport Incinerate Step 6: Controlled Incineration with Flue Gas Scrubbing Transport->Incinerate

References

Safeguarding Your Synthesis: A Guide to Handling 6-chloro-N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS No. 58514-89-9). As a substituted chloropyrimidine, this compound warrants careful handling due to its potential health hazards. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

The Rationale for Caution: Understanding the Hazard Profile

While specific toxicological data for this compound is limited, the prudent approach is to infer its hazard profile from its chemical structure and data on analogous compounds. Structurally similar chlorinated pyrimidines and aromatic amines are known to be hazardous.[1][2][3][4] Therefore, this compound must be handled as if it is harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize exposure to such hazardous chemicals.[2][5][6]

The core principle of our protocol is risk mitigation through controlled handling . This involves a multi-layered defense strategy encompassing engineering controls, stringent personal protective equipment (PPE) protocols, and meticulously planned operational and disposal procedures.

Hazard Summary Table
Hazard ClassGHS Classification (Inferred)Required Engineering & PPE Controls
Acute Toxicity, Oral Warning: Harmful if swallowedDo not eat, drink, or smoke in the laboratory.[1][7]
Skin Irritation Warning: Causes skin irritationWork in a chemical fume hood. Wear chemical-resistant gloves and a lab coat.[1][3]
Eye Irritation Warning: Causes serious eye irritationWear splash-proof safety goggles and a face shield.[1][3]
Respiratory Irritation Warning: May cause respiratory irritationHandle exclusively within a certified chemical fume hood.[1][3]

The First Line of Defense: Personal Protective Equipment (PPE)

PPE is the most direct barrier between the researcher and the chemical. Its effectiveness hinges on correct selection and use. Do not treat PPE as a substitute for safe handling practices and engineering controls like a fume hood.

Mandatory PPE Ensemble
EquipmentSpecificationRationale for Use
Eye & Face Protection Splash-proof safety goggles and a full-face shield.The pyrimidine structure suggests potential for serious eye irritation. A face shield protects the entire face from splashes during transfers or in the event of an accident.
Hand Protection Nitrile gloves (minimum 5-mil thickness) for splash protection.[8] Change immediately upon contact. For extended handling, consider heavier-duty gloves like Neoprene.Nitrile offers good resistance to chlorinated solvents and aromatic amines for incidental contact.[9][10] Thicker gloves provide longer breakthrough times. Nitrile has poor resistance to some solvents, so immediate removal after a splash is critical to prevent permeation.[8][11]
Body Protection Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs.Prevents incidental skin contact on the arms and torso.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hood.A properly functioning fume hood is the primary engineering control to prevent inhalation of powders or vapors.[3]
Protocol: Donning and Doffing PPE

A disciplined sequence for putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow Don1 1. Lab Coat Don2 2. Safety Goggles & Face Shield Don3 3. Gloves (Pull cuffs over lab coat sleeves) Doff1 1. Gloves (Peel off inside-out) Don3->Doff1 Doff2 2. Face Shield & Goggles Doff3 3. Lab Coat (Roll inside-out) Wash2 Wash Hands Thoroughly Doff3->Wash2 Wash1 Wash Hands Thoroughly

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Weighing to Reaction Quenching

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure a hazardous waste container for halogenated organic solids is properly labeled and within reach.

    • Assemble all necessary glassware and equipment before retrieving the chemical.

  • Weighing:

    • Weigh the compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.

    • Use a static-dissipating brush or spatula to handle the solid.

    • Close the primary container immediately after dispensing.

  • Transfer and Reaction:

    • If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

    • Keep the reaction vessel closed or under an inert atmosphere as dictated by the experimental protocol.

  • Post-Reaction Workup:

    • Quench reactions carefully, anticipating potential exotherms.

    • Conduct all extractions and solvent removal steps within the fume hood.

  • Decontamination:

    • Wipe down the designated work area in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and paper towels.

    • Dispose of the used paper towels in the solid hazardous waste container.

    • Clean all glassware thoroughly.

Emergency Response: Spill and Exposure Plan

Accidents can happen. A clear, rehearsed plan is the key to a safe outcome.

Spill Cleanup Protocol (for small spills < 1g inside a fume hood)
  • Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.

  • Don PPE: If not already wearing the full PPE ensemble, don it immediately. This includes double-gloving with nitrile gloves.

  • Contain & Absorb: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels directly on the bulk solid.[12][13]

  • Collect Waste: Carefully sweep the absorbed material into a designated bag or container for halogenated solid waste. Use non-sparking tools.[12][13]

  • Final Decontamination:

    • Wipe the spill area with paper towels dampened with a soap and water solution, followed by a clean water rinse.

    • If a solvent was used in the process, perform a final wipe with isopropanol or ethanol.

    • Place all used paper towels, disposable gloves, and other contaminated materials into the hazardous waste bag.[12][13]

  • Dispose: Seal the waste bag, attach a completed hazardous waste tag, and place it in the satellite accumulation area.

  • Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.[1]

First Aid and Exposure Protocol
Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[14][15]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound. Under EPA regulations, halogenated wastes must be segregated from non-halogenated wastes due to specific disposal requirements, such as high-temperature incineration.[16][17][18]

Waste Segregation and Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation (Inside Fume Hood) cluster_collection Waste Collection & Labeling SolidWaste Contaminated Solids (Gloves, Weigh Boats, Towels) SolidContainer Designated 'Halogenated Organic Solid Waste' Container SolidWaste->SolidContainer LiquidWaste Contaminated Liquids (Reaction Mixtures, Solvents) LiquidContainer Designated 'Halogenated Organic Liquid Waste' Container LiquidWaste->LiquidContainer Labeling Affix Hazardous Waste Tag: - 'Halogenated Waste' - List all components - Date and PI Name SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage Pickup Request EHS Waste Pickup Storage->Pickup

Caption: Halogenated Waste Disposal Workflow

Key Disposal Steps
  • Segregate at the Source: Use separate, clearly labeled waste containers for halogenated and non-halogenated waste streams.[16][18]

  • Container Compatibility: Ensure waste containers are made of a material compatible with the chemical and any solvents used (e.g., polyethylene for solids, borosilicate glass or HDPE for liquids).

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[6][16] Clearly write "Halogenated Organic Waste" and list all chemical constituents, including solvents.

  • Storage: Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area with secondary containment.

  • Pickup: When the container is full, submit a request for pickup by your institution's Environmental Health and Safety (EHS) department.

By adhering to these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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